3-Cyanovinylcarbazole phosphoramidite
Description
Properties
Molecular Formula |
C50H53N4O6P |
|---|---|
Molecular Weight |
837.0 g/mol |
IUPAC Name |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H53N4O6P/c1-35(2)54(36(3)4)61(58-31-13-30-52)60-47-33-49(53-45-18-11-10-17-43(45)44-32-37(14-12-29-51)19-28-46(44)53)59-48(47)34-57-50(38-15-8-7-9-16-38,39-20-24-41(55-5)25-21-39)40-22-26-42(56-6)27-23-40/h7-12,14-28,32,35-36,47-49H,13,31,33-34H2,1-6H3/b14-12+/t47?,48-,49-,61?/m1/s1 |
InChI Key |
RUTFQKFGWRKKCI-DGKXEVFRSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=C(C=C6)/C=C/C#N)C7=CC=CC=C75 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=C(C=C6)C=CC#N)C7=CC=CC=C75 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyanovinylcarbazole Phosphoramidite: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (B8357579) (CNVK) phosphoramidite (B1245037) is a versatile molecule utilized in oligonucleotide synthesis, primarily recognized for its utility as a photo-cross-linking agent and a fluorescent probe. This technical guide provides a comprehensive overview of its core mechanism of action, with a focus on its application in nucleic acid research. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical implementation in the laboratory.
Core Mechanism of Action: A Dual-Functionality Probe
The functionality of 3-cyanovinylcarbazole, when incorporated into an oligonucleotide, is twofold: it acts as a potent, reversible photo-cross-linking agent and as a fluorescent reporter sensitive to its local environment.
Photo-Cross-Linking Mechanism
The primary and most well-documented mechanism of action of CNVK is its ability to form a covalent bond with a pyrimidine (B1678525) base (thymine or cytosine) on a complementary nucleic acid strand upon irradiation with UV-A light (366 nm). This reaction proceeds via a [2+2] photocycloaddition between the cyanovinyl group of CNVK and the C5-C6 double bond of the pyrimidine base.[1][2][3][4][5][6][7][8] This cross-linking is highly efficient, with reports of 100% cross-linking to thymine (B56734) in as little as one second.[3][8]
A key advantage of CNVK is the reversibility of this cross-link. Irradiation at a shorter wavelength (312 nm) cleaves the cyclobutane (B1203170) ring, restoring the original oligonucleotide structures.[1][3][6][8] This reversible covalent linkage provides a powerful tool for the controlled manipulation and analysis of nucleic acid interactions. Purine bases are notably unreactive to this photo-cross-linking, allowing for selective targeting of pyrimidines.[1][3][6][8]
The formation of the covalent cross-link significantly enhances the thermal stability of the DNA or RNA duplex, increasing the melting temperature (Tm) by approximately 30°C.[1][6][8]
dot
Caption: Photo-cross-linking mechanism of CNVK.
Mechanism as a Fluorescent Probe
While primarily known for photo-cross-linking, CNVK also possesses intrinsic fluorescence properties that are sensitive to its environment. This characteristic allows it to function as a fluorescent probe for monitoring nucleic acid hybridization. The carbazole (B46965) moiety is a well-known fluorophore, and its photophysical properties can be modulated by its conjugation with the cyanovinyl group and its interaction with neighboring nucleobases.
Upon hybridization to a complementary strand, the fluorescence of a CNVK-modified oligonucleotide is often quenched.[9][10] This quenching is attributed to the stacking interactions between the carbazole ring and the nucleobases of the target strand. In the single-stranded state, the CNVK moiety is more solvent-exposed and can exhibit higher fluorescence. When confined within the duplex, non-radiative decay pathways are favored, leading to a decrease in fluorescence intensity. This change in fluorescence provides a direct signal for hybridization events.
dot
Caption: Fluorescence quenching upon hybridization.
Quantitative Data
The photophysical and thermodynamic properties of 3-cyanovinylcarbazole are critical for its effective application. The following tables summarize key quantitative data.
| Parameter | Value | Reference(s) |
| Photo-Cross-Linking | ||
| Cross-linking Wavelength | 366 nm | [1][3][6][8] |
| Reversal Wavelength | 312 nm | [1][3][6][8] |
| Time for 100% Cross-linking to Thymine | 1 second | [3][8] |
| Time for 100% Cross-linking to Cytosine | 25 seconds | [3] |
| Thermodynamic Stability | ||
| Increase in Tm upon Cross-linking | ~30 °C | [1][6][8] |
Note: Specific photophysical data such as absorption/emission maxima, quantum yields, and fluorescence lifetimes for CNVK-modified oligonucleotides in both single- and double-stranded states are not consistently reported across the literature and can be sequence and environment-dependent. The primary utility highlighted is the change in fluorescence intensity upon hybridization.
Experimental Protocols
Oligonucleotide Synthesis with CNVK Phosphoramidite
Objective: To incorporate 3-cyanovinylcarbazole into a synthetic oligonucleotide.
Methodology:
-
Phosphoramidite Coupling: Standard automated DNA/RNA synthesis protocols are used. The 3-cyanovinylcarbazole phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the standard concentration used for other phosphoramidites.
-
Coupling Time: A standard coupling time is generally sufficient for efficient incorporation.
-
Deprotection and Cleavage:
-
With UltraMILD Monomers: Deprotection can be carried out using 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature, or with 30% ammonium (B1175870) hydroxide (B78521) for 2 hours at room temperature.[3]
-
With Standard Monomers: Use ammonium hydroxide at room temperature for 24-36 hours.[3]
-
-
Purification: The resulting CNVK-modified oligonucleotide should be purified by HPLC to ensure high purity.
Photo-Cross-Linking Experiment
Objective: To induce a covalent cross-link between a CNVK-modified oligonucleotide and its complementary target.
Methodology:
-
Hybridization: Anneal the CNVK-containing oligonucleotide with its complementary target strand in an appropriate buffer (e.g., PBS) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Irradiation: Irradiate the hybridized duplex with a 366 nm UV lamp. The irradiation time will depend on the light source intensity and the target base (1 second for thymine, up to 30 seconds for cytosine is generally sufficient).[3][8]
-
Analysis: The formation of the cross-link can be confirmed by denaturing polyacrylamide gel electrophoresis (PAGE), where the cross-linked duplex will migrate slower than the individual strands.
References
- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Geometric effect on the photocrosslinking reaction between 3-cyanovinylcarbazole nucleoside and pyrimidine base in DNA/RNA heteroduplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Quick and reversible photocrosslinking reaction of 3-cyanovinylcarbazole nucleoside in a DNA triplex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. vbn.aau.dk [vbn.aau.dk]
- 10. Carbazole modified oligonucleotides: synthesis, hybridization studies and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Cyanovinylcarbazole (CNVK) Phosphoramidite
For researchers, scientists, and professionals in drug development, 3-Cyanovinylcarbazole (B8357579) (CNVK) phosphoramidite (B1245037) emerges as a potent tool for the photochemical manipulation of nucleic acids. This modified nucleoside phosphoramidite is a key reagent in oligonucleotide synthesis, enabling rapid and reversible photo-cross-linking of DNA and RNA strands. Its unique properties offer significant advantages over traditional cross-linking agents, paving the way for advanced applications in diagnostics, gene therapy, and molecular biology research.[1][2]
Core Properties and Specifications
3-Cyanovinylcarbazole phosphoramidite is a laboratory-grade chemical used for nucleotide modification.[3] It is a white, foam-like substance that is light-sensitive and requires storage in dark, dry conditions at -20°C under Argon.[4]
| Property | Value |
| Molecular Formula | C₅₀H₅₃N₄O₆P |
| Molecular Weight | 836.95 |
| CAS Number | 1044273-24-6 |
| Appearance | White foam |
| Purity | >95% by ³¹P NMR |
| Storage | -20°C, dark, dry, under Argon |
Mechanism of Action: Ultrafast and Reversible Photo-Cross-Linking
The primary utility of incorporating 3-cyanovinylcarbazole nucleoside (CNVK) into an oligonucleotide is its ability to induce very rapid photo-cross-linking to a complementary strand upon irradiation with UV light at a specific wavelength.[5] This reaction is highly efficient and selective, primarily targeting pyrimidine (B1678525) bases (thymine and cytosine) while purine (B94841) bases remain unreactive.[5][6] This allows for the differentiation between pyrimidines and purines at a target site.[5][6]
The cross-linking occurs via a [2+2] photocycloaddition between the cyanovinyl group of CNVK and a pyrimidine base on the complementary strand.[1][7] A key advantage of CNVK is the reversibility of this cross-link. Irradiation at a second, distinct wavelength can efficiently reverse the linkage, restoring the original nucleic acid strands with no significant DNA damage.[5][6] This facile reversal is a significant improvement over traditional methods that often use wavelengths that can introduce photoadducts like thymidine (B127349) dimers.[8]
Quantitative Performance Data
The efficiency and speed of CNVK-mediated photo-cross-linking are notable.
| Parameter | Value |
| Cross-linking Wavelength | 366 nm |
| Time to 100% Cross-linking (to Thymine) | 1 second |
| Time to 100% Cross-linking (to Cytosine) | 25 seconds |
| Recommended Irradiation Time (all situations) | 30 seconds |
| Reversal Wavelength | 312 nm |
| Time for Complete Reversal | 3 minutes |
| Increase in Duplex UV Melting Temperature (Tm) after Cross-linking | ~30 °C |
The significant increase in the melting temperature of the duplex upon cross-linking confirms the formation of a stable covalent bond.[5][6] Studies have also shown that the identity of the bases flanking the cross-linking site has minimal impact on the reaction's efficiency.[5]
Experimental Protocols
Oligonucleotide Synthesis with CNVK Phosphoramidite
The incorporation of CNVK into an oligonucleotide is achieved using standard automated solid-phase DNA synthesis protocols with phosphoramidite chemistry.[2][7][9]
Coupling:
-
Standard coupling times are generally sufficient for CNVK phosphoramidite.[5][8]
-
The use of UltraMILD monomers (dA, dC, dG, dT) is recommended.[5][8]
-
To prevent the exchange of the iPr-Pac group on dG with acetyl, UltraMild Cap Mix A should be used.[5][8]
Deprotection: The deprotection strategy depends on the reagents used during synthesis:
-
With UltraMILD reagents:
-
With standard bases:
Photo-Cross-Linking and Reversal Protocol
Photo-Cross-Linking:
-
Prepare a solution containing the CNVK-modified oligonucleotide and its complementary target strand in an appropriate buffer to allow for duplex formation.
-
Irradiation time should be at least 1 second for a thymine (B56734) target and 25 seconds for a cytosine target. A 30-second irradiation is recommended to ensure complete cross-linking in all situations.[5]
Reversal of Cross-Linking:
-
Take the cross-linked sample.
-
A 3-minute irradiation is sufficient for complete reversal of the cross-link.[5][6]
Applications in Research and Development
The unique characteristics of CNVK make it a valuable tool for a wide range of applications:
-
Antisense Technology: The enhanced stability of the duplex formed by CNVK cross-linking can significantly improve the antisense effect, making it a powerful tool for gene silencing studies.[1][7]
-
DNA/RNA Manipulation and Detection: The ability to selectively and reversibly cross-link nucleic acid strands is beneficial for the detection, regulation, and manipulation of DNA and RNA.[1][7]
-
Antiviral Research: this compound has been identified as an antiviral agent that can inhibit the synthesis of viral DNA.[11]
-
Site-Specific Modification: The cross-linking can be used for targeted modifications. For instance, when CNVK is cross-linked with a dC residue, subsequent heating can lead to the deamination of cytosine to uracil, enabling site-specific mutagenesis.[5]
-
Bioconjugation and Plasmid Mapping: Biotin-modified oligonucleotides containing CNVK can be photo-cross-linked to specific sites on single- or double-stranded plasmids, as confirmed by atomic force microscopy.[7]
References
- 1. glenresearch.com [glenresearch.com]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 4. Cyanovinylcarbazole phosphoramidite (CNVK) [buyolig.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Cyanovinylcarbazole phosphoramidite (CNVK) - NEW PRODUCT [buyolig.com]
- 7. cambio.co.uk [cambio.co.uk]
- 8. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 9. youtube.com [youtube.com]
- 10. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to CNVK Phosphoramidite Photo-Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (B8357579) phosphoramidite (B1245037) (CNVK) is a powerful tool in molecular biology and drug development, enabling ultrafast and reversible photo-cross-linking of oligonucleotides. This technology offers precise control over nucleic acid interactions, making it invaluable for a range of applications, from studying DNA-protein interactions to developing novel therapeutic agents. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with CNVK-mediated photo-cross-linking.
Core Principle of CNVK Photo-Cross-Linking
CNVK is a modified nucleoside phosphoramidite that can be incorporated into synthetic oligonucleotides using standard DNA/RNA synthesis protocols.[1][2] The key to its functionality lies in the 3-cyanovinylcarbazole moiety, which, upon irradiation with UV light at a specific wavelength (366 nm), undergoes a [2+2] cycloaddition reaction with a pyrimidine (B1678525) base (thymine or cytosine) on a complementary nucleic acid strand.[1][2][3] This reaction forms a stable covalent bond, effectively cross-linking the two strands.
A significant advantage of CNVK is the reversibility of this cross-link.[4][5] Irradiation at a different wavelength (312 nm) cleaves the cyclobutane (B1203170) ring formed during the cross-linking, restoring the original, separate strands without causing significant DNA damage.[4][6][7] This ability to turn the cross-link "on" and "off" with light provides exceptional temporal and spatial control over molecular interactions.
Notably, CNVK exhibits high specificity for pyrimidine bases, with purine (B94841) bases (adenine and guanine) being unreactive.[4][5][8] This selectivity allows for the differentiation between pyrimidines and purines at a target site. The identity of the bases adjacent to the cross-linking site has been shown to have little effect on the reaction's efficiency.[4][9]
Quantitative Data Summary
The efficiency and characteristics of CNVK photo-cross-linking have been quantified in several studies. The key parameters are summarized in the tables below for easy comparison.
Table 1: Photo-Cross-Linking and Reversal Parameters
| Parameter | Value | Reference |
| Cross-linking Wavelength | 366 nm | [4][5][6] |
| Reversal Wavelength | 312 nm | [4][5][6] |
| Cross-linking Time (vs. Thymine) | 1 second (100% efficiency) | [4][6][9] |
| Cross-linking Time (vs. Cytosine) | 25 seconds (100% efficiency) | [4][6][9] |
| Recommended General Irradiation Time | 30 seconds | [4][9] |
| Reversal Time | 3 minutes | [4][5][6] |
Table 2: Impact of CNVK Cross-Linking on Duplex Stability
| Parameter | Value | Reference |
| Increase in UV Melting Temperature (Tm) | ~30 °C | [4][5][8] |
Experimental Protocols
Oligonucleotide Synthesis with CNVK Phosphoramidite
1. Coupling:
-
Standard coupling times are generally sufficient for incorporating CNVK phosphoramidite into an oligonucleotide chain.[1][2]
-
The use of UltraMILD monomers is recommended to ensure the integrity of the CNVK moiety.[1][6]
2. Deprotection:
-
With UltraMILD reagents: Deprotect in 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature OR in 30% Ammonium Hydroxide for 2 hours at room temperature.[4][6]
-
With standard bases: Deprotection in Ammonium Hydroxide at room temperature for 24-36 hours can provide acceptable yields.[4][6]
Photo-Cross-Linking and Reversal
1. Sample Preparation:
-
Prepare a solution containing the CNVK-modified oligonucleotide and the target nucleic acid strand in a suitable buffer.
-
Anneal the strands to form the duplex structure.
2. Photo-Cross-Linking:
-
Irradiate the sample with a UV lamp at 366 nm.[4]
-
Irradiation times can be as short as 1 second for cross-linking to thymine (B56734) and 25 seconds for cytosine to achieve 100% efficiency.[4][6][9] A general irradiation time of 30 seconds is often recommended.[4][9]
3. Photo-Reversal:
-
To reverse the cross-link, irradiate the sample with a UV lamp at 312 nm for approximately 3 minutes.[4][5][6]
Visualizations
CNVK Photo-Cross-Linking and Reversal Mechanism```dot
Caption: General experimental workflow for CNVK applications.
Applications in Research and Drug Development
The unique properties of CNVK make it a versatile tool with numerous applications:
-
Studying Nucleic Acid Structure and Dynamics: By introducing site-specific cross-links, researchers can trap and study transient nucleic acid structures.
-
Mapping Nucleic Acid-Protein Interactions: CNVK can be used to covalently link nucleic acids to interacting proteins, facilitating the identification of binding sites.
-
Antisense Technology: The increased stability of cross-linked duplexes enhances the efficacy of antisense oligonucleotides by improving their resistance to nucleases and increasing their binding affinity to target mRNA. [1][2]This can lead to more potent and durable gene silencing effects.
-
Diagnostic Tools: The ability to selectively capture and release target nucleic acid sequences makes CNVK a valuable component in the development of advanced diagnostic assays. [10]* Site-Directed Mutagenesis: A fascinating application involves the deamination of cytosine to uracil (B121893) when cross-linked to CNVK and heated. [4][9]Subsequent reversal of the cross-link results in a specific C-to-U mutation in the target strand. [4][9]
Conclusion
CNVK phosphoramidite offers a rapid, efficient, and reversible method for photo-cross-linking nucleic acids. Its high specificity, coupled with the ability to precisely control the reaction with light, provides researchers and drug developers with a powerful tool for manipulating and studying nucleic acids. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for harnessing the full potential of this innovative technology.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cambio.co.uk [cambio.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Cyanovinylcarbazole phosphoramidite (CNVK) - NEW PRODUCT [buyolig.com]
- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 7. Collection - Ultrafast Reversible Photo-Cross-Linking Reaction: Toward in Situ DNA Manipulation - Organic Letters - Figshare [acs.figshare.com]
- 8. Cyanovinylcarbazole phosphoramidite (CNVK) [buyolig.com]
- 9. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 10. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
CNVK as a Photo-Cross-Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (B8357579) nucleoside (CNVK) is a novel and highly efficient photo-cross-linker that has emerged as a powerful tool in molecular biology, chemical biology, and drug discovery.[1][2] Incorporated into oligonucleotides, CNVK enables ultrafast and reversible covalent bond formation with target nucleic acid strands upon photo-irradiation.[1][3] Its high photoreactivity, sequence specificity, and the reversibility of the cross-link offer significant advantages over traditional cross-linkers like psoralen.[1][2] This technical guide provides a comprehensive overview of CNVK, including its mechanism of action, quantitative data, detailed experimental protocols, and applications relevant to researchers and drug development professionals.
Core Principles of CNVK Photo-Cross-Linking
Chemical Structure and Mechanism of Action
CNVK is a modified nucleoside featuring a 3-cyanovinylcarbazole moiety.[1] When incorporated into a DNA or RNA probe, this moiety can be photo-activated. Upon irradiation with UV-A light at approximately 365-366 nm, CNVK undergoes a [2+2] cycloaddition reaction with a pyrimidine (B1678525) base (thymine or cytosine) on the complementary nucleic acid strand.[1][4] This reaction is remarkably fast, with complete cross-linking to thymine (B56734) occurring in as little as one second.[2][5] The cross-linking is also selective for pyrimidines, with purine (B94841) bases being unreactive.[3][5]
One of the key advantages of CNVK is the reversibility of the cross-link. The covalent bond can be cleaved by irradiation with UV light at a different wavelength, typically 312 nm, restoring the original nucleic acid structures within minutes.[1][3] This reversibility is crucial for downstream applications that require the release of the captured target.
Caption: Mechanism of CNVK-mediated photo-cross-linking and reversal.
Quantitative Data on CNVK Photo-Cross-Linking
The efficiency and conditions for CNVK-mediated photo-cross-linking have been quantitatively characterized in various studies. A summary of this data is presented below for easy comparison.
| Parameter | Value | Target Base | Reference |
| Cross-linking Wavelength | 365-366 nm | Pyrimidines | [1][2][3] |
| Reversal Wavelength | 312 nm | - | [1][3][5] |
| Time for 100% Cross-linking | 1 second | Thymine | [2][5][6] |
| Time for Quantitative Cross-linking | 25 seconds | Cytosine | [2][5][6] |
| Time for Complete Reversal | 3 minutes | - | [3][5] |
| Increase in Duplex Melting Temp. | ~30 °C | - | [3][6] |
| Irradiation for Antisense Effect in HeLa Cells | 10 seconds | mRNA | [1] |
| Irradiation for cDNA Display | 30 seconds - 4 minutes | mRNA | [6] |
Experimental Protocols
Synthesis and Purification of CNVK-Modified Oligonucleotides
CNVK is incorporated into oligonucleotides during solid-phase synthesis using a CNVK phosphoramidite.[1]
Materials:
-
CNVK Phosphoramidite (e.g., from Glen Research)[6]
-
Standard or UltraMILD DNA/RNA synthesis reagents[1]
-
Automated DNA/RNA synthesizer
-
Deprotection solutions (Ammonium Hydroxide or 0.05M Potassium Carbonate in Methanol)[1][6]
-
HPLC system for purification
Protocol:
-
Synthesis: Perform standard automated solid-phase oligonucleotide synthesis. For the coupling of CNVK phosphoramidite, regular coupling times are sufficient. The use of UltraMILD monomers is recommended to ensure the integrity of the CNVK modification.[1]
-
Deprotection:
-
Purification: Purify the deprotected oligonucleotide by reverse-phase HPLC to ensure high purity.[3]
-
Storage: Store the purified, lyophilized CNVK-modified oligonucleotide at -20°C to -70°C.[3]
Caption: Workflow for the synthesis of CNVK-modified oligonucleotides.
In Vitro Photo-Cross-Linking of Nucleic Acids
This protocol describes a general procedure for cross-linking a CNVK-modified oligonucleotide to its target DNA or RNA in solution.
Materials:
-
Purified CNVK-modified oligonucleotide
-
Target DNA or RNA
-
Hybridization buffer (e.g., PBS or SSC buffer)
-
UV lamp with 365 nm output
-
UV lamp with 312 nm output (for reversal)
-
Gel electrophoresis setup for analysis
Protocol:
-
Hybridization: Mix the CNVK-modified oligonucleotide and the target nucleic acid in hybridization buffer at a desired molar ratio. Heat the mixture to 95°C for 2-5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Cross-linking: Place the sample in a suitable container (e.g., a microcentrifuge tube or a quartz cuvette) and irradiate with a 365 nm UV lamp. The irradiation time will depend on the target base (as short as 1 second for thymine) and the intensity of the lamp.[2][5]
-
Analysis: Analyze the cross-linking efficiency by denaturing polyacrylamide gel electrophoresis (PAGE). The cross-linked product will migrate slower than the individual strands.
-
(Optional) Reversal: To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3 minutes.[3][5] Analyze the reversal by PAGE.
Photo-Cross-Linking in Mammalian Cells for Antisense Regulation
CNVK-modified antisense oligonucleotides can be used to regulate gene expression in a photo-inducible manner.
Materials:
-
CNVK-modified antisense oligonucleotide (phosphorothioate-modified for nuclease resistance)[1]
-
Mammalian cells (e.g., HeLa cells expressing a target gene like GFP)[1]
-
Transfection reagent
-
Cell culture medium and supplies
-
UV lamp with 365 nm output
-
Equipment for downstream analysis (e.g., fluorescence microscopy, qRT-PCR)
Protocol:
-
Cell Culture and Transfection: Culture the mammalian cells to the desired confluency. Transfect the cells with the CNVK-modified antisense oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for a sufficient period to allow for oligonucleotide uptake.
-
Photo-irradiation: Expose the cells to 365 nm UV light. A short exposure time of 10 seconds has been shown to be effective for inducing an antisense effect in HeLa cells.[1]
-
Post-irradiation Incubation: Return the cells to the incubator and continue cultivation for a period appropriate for observing changes in gene expression (e.g., 24-48 hours).
-
Analysis: Analyze the effect of the photo-cross-linking on gene expression. This can be done by measuring the fluorescence intensity of a reporter protein (like GFP) using fluorescence microscopy or by quantifying the target mRNA levels using qRT-PCR.[1]
Caption: Workflow for photo-inducible antisense regulation using CNVK.
Applications in Research and Drug Development
Probing Nucleic Acid Structure and Interactions
The ability of CNVK to form rapid and specific cross-links makes it an excellent tool for studying the structure of nucleic acids and their interactions with other molecules. The reversible nature of the cross-link allows for the capture and subsequent release of interacting partners.
Spatiotemporal Control of Gene Expression
As demonstrated with antisense oligonucleotides, CNVK provides a means to control gene expression with high temporal and spatial precision. By directing light to specific cells or tissues, gene silencing can be activated on demand.
Enhancing Fluorescence In Situ Hybridization (FISH)
CNVK-modified probes can significantly improve the stability and signal intensity in FISH experiments.[1] By cross-linking the probe to the target RNA, the association becomes covalent, allowing for more stringent washing conditions and reducing background noise. This is particularly beneficial for detecting low-abundance RNA targets.[1]
Drug Discovery: In Vitro Selection and Protein-Interaction Analysis
CNVK has been successfully integrated into puromycin-linker constructs for cDNA display, a powerful in vitro selection technology for identifying novel peptides and proteins that bind to a specific target.[6] The rapid and efficient cross-linking of the CNVK-puromycin linker to the mRNA stabilizes the mRNA-protein fusion, which is crucial for the selection process. This application is highly relevant for the discovery of new therapeutic peptides and antibodies.
Caption: Workflow for in vitro selection using CNVK-cDNA display.
Studying Protein-Nucleic Acid Interactions and Signaling Pathways
While direct evidence of CNVK being used to dissect a specific signaling pathway like NF-κB is still emerging, its potential in this area is significant. By designing CNVK-modified nucleic acid probes that mimic regulatory elements (e.g., promoter or enhancer regions), researchers can capture and identify transcription factors and other proteins that bind to these elements in a stimulus-dependent manner. This "capture-and-identify" strategy, followed by mass spectrometry, can help to map the protein-nucleic acid interactome within a signaling cascade.
For instance, a biotinylated CNVK-probe targeting a specific mRNA involved in a signaling pathway could be introduced into cells. After stimulating the pathway and performing the photo-cross-linking, the cross-linked complexes can be pulled down using streptavidin beads. The captured proteins can then be identified by mass spectrometry, revealing the proteins that interact with the target mRNA under specific cellular conditions.
Conclusion
CNVK represents a significant advancement in the field of photo-cross-linking chemistry. Its ultrafast kinetics, high efficiency, pyrimidine selectivity, and reversibility make it a versatile tool for a wide range of applications in molecular biology and drug discovery. For researchers and drug development professionals, CNVK offers new possibilities for studying nucleic acid interactions, controlling gene expression with high precision, and discovering novel therapeutic molecules. As the adoption of this technology grows, we can expect to see even more innovative applications emerge, particularly in the elucidation of complex biological pathways and the development of next-generation therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cambio.co.uk [cambio.co.uk]
- 3. Acceleration of the Deamination of Cytosine through Photo-Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to CNVK Phosphoramidite: Properties and Applications
For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of the tools at their disposal is paramount. This guide provides a comprehensive overview of the physical and chemical properties of 3-Cyanovinylcarbazole (B8357579) (CNVK) phosphoramidite (B1245037), a photo-activated cross-linking agent with significant potential in the fields of molecular biology and therapeutic development.
Core Physical and Chemical Properties
CNVK phosphoramidite is a modified nucleoside phosphoramidite designed for incorporation into oligonucleotides.[1] Its unique 3-cyanovinylcarbazole moiety allows for rapid and reversible photo-cross-linking to complementary DNA and RNA strands.[2][3] The following tables summarize the key physical and chemical properties of this compound.
Physical Properties of CNVK Phosphoramidite
| Property | Value | Reference |
| Appearance | White foam | [4] |
| Storage Conditions | -20°C in a dark, dry place under Argon | [4] |
| Solubility | Information not readily available | |
| Melting Point | Information not readily available | |
| Boiling Point | Information not readily available |
Chemical Properties of CNVK Phosphoramidite
| Property | Value | Reference |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-1'-(E-3-cyanovinylcarbazol-9-yl)-2'-deoxy-β-D-ribofuranosyl- 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [4] |
| Molecular Formula | C₅₀H₅₃N₄O₆P | [4] |
| Molecular Weight | 836.95 g/mol | [4] |
| Purity (Assay) | >95% by ³¹P NMR | [4] |
| Light Sensitivity | Yes | [4] |
Photo-Cross-Linking and Reversal Mechanism
The primary utility of CNVK phosphoramidite lies in its ability to induce a rapid and reversible interstrand cross-link upon exposure to specific wavelengths of UV light. This process is highly efficient and selective, offering precise control over nucleic acid interactions.
Photo-Cross-Linking Reaction
Irradiation of a duplex containing a CNVK-modified oligonucleotide at 366 nm induces the formation of a covalent bond with a pyrimidine (B1678525) base (thymine or cytosine) on the complementary strand.[2][3] This [2+2] photocycloaddition reaction is remarkably fast, achieving 100% cross-linking with thymine (B56734) in just one second, and with cytosine in 25 seconds.[2] Purine bases (adenine and guanine) are unreactive, allowing for the differentiation between pyrimidines and purines at a target site.[2][4]
References
A Technical Guide to 3-Cyanovinylcarbazole (CNVK) Phosphoramidite: An Ultrafast, Reversible Photo-Crosslinking Agent
For researchers, scientists, and professionals in drug development, the ability to manipulate and analyze nucleic acids with high precision is paramount. 3-Cyanovinylcarbazole (CNVK) phosphoramidite (B1245037) has emerged as a powerful tool for the site-specific photo-crosslinking of DNA and RNA. Its remarkable speed, efficiency, and reversibility offer significant advantages over traditional methods, opening new avenues for research and therapeutic applications. This guide provides an in-depth overview of CNVK phosphoramidite, including its chemical properties, detailed experimental protocols, and key applications.
Core Properties and Specifications
3-Cyanovinylcarbazole phosphoramidite is a modified deoxyribonucleoside phosphoramidite used in standard automated oligonucleotide synthesis. The key functional moiety, 3-cyanovinylcarbazole, allows for the formation of a covalent linkage with a pyrimidine (B1678525) base on a complementary strand upon exposure to a specific wavelength of UV light. Notably, there appear to be two CAS numbers associated with this compound in various commercial listings: 1157899-72-3[1][2][3] and 1044273-24-6[4]. Researchers should verify the specific CAS number with their supplier.
| Property | Data | Reference |
| CAS Number(s) | 1157899-72-3 or 1044273-24-6 | [1][2][4] |
| Chemical Formula | C₅₀H₅₃N₄O₆P | [2][4] |
| Molecular Weight | ~837 g/mol | [2][4] |
| Primary Application | Reagent for oligonucleotide synthesis enabling UV-induced photo-crosslinking | [1] |
| Storage Conditions | -20°C | [2] |
Mechanism of Action: A Reversible Photochemical Reaction
The utility of CNVK lies in its ability to undergo a [2+2] photocycloaddition reaction with a pyrimidine base (thymine or cytosine) upon irradiation with UV light.[5][6] This reaction is highly efficient and can be reversed by irradiation at a different wavelength, providing temporal control over the covalent linkage. This process is significantly faster and less damaging to DNA than traditional methods like those using psoralen.[7][8]
Caption: Reversible photo-crosslinking workflow for CNVK-modified oligonucleotides.
Experimental Protocols
The incorporation of CNVK into an oligonucleotide and its subsequent use in crosslinking experiments involves several key steps, from synthesis to irradiation.
Oligonucleotide Synthesis and Deprotection
CNVK phosphoramidite can be incorporated into DNA or RNA strands using standard automated phosphoramidite chemistry.[5][6] For optimal results, specific reagents and deprotection conditions are recommended.
Caption: Workflow for synthesis and deprotection of CNVK-containing oligonucleotides.
Coupling:
-
Use standard coupling times as you would for regular DNA or RNA phosphoramidites.
-
The use of UltraMILD phosphoramidite monomers for dA, dC, and dG is recommended to ensure the integrity of the CNVK modification.[4][5]
-
To prevent side reactions with dG, use UltraMild Cap Mix A.[4][5]
Deprotection: The deprotection strategy depends on the other bases used in the synthesis[4][5][7]:
-
With UltraMILD Reagents: Deprotect the oligonucleotide using 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature, or with 30% Ammonium Hydroxide for 2 hours at room temperature.
-
With Standard Reagents: Deprotect using Ammonium Hydroxide at room temperature for 24-36 hours.
Photo-Crosslinking and Reversal Protocol
Once the CNVK-containing oligonucleotide is synthesized, purified, and annealed to its target strand, the crosslinking and reversal can be performed.
| Parameter | Crosslinking | Reversal | Reference(s) |
| Wavelength | 366 nm | 312 nm | [4][7][8] |
| Irradiation Time | 1 sec (for Thymine), 25 sec (for Cytosine) | ~3 minutes | [4][7][8] |
| Outcome | Covalent bond formation with pyrimidine | Cleavage of the covalent bond | [4][5][6] |
| Effect on Duplex Tₘ | Increase of ~30°C | Tₘ returns to pre-crosslinked state | [4][9] |
| Specificity | Pyrimidine bases (T, C) | N/A | [4][9] |
| DNA Damage | No significant damage to normal DNA | No significant damage to normal DNA | [4][7][8] |
Applications in Research and Drug Development
The unique properties of CNVK make it a versatile tool for a variety of applications, moving beyond simple nucleic acid analysis to functional roles in cellular systems and diagnostics.
-
Mapping Nucleic Acid Interactions: The rapid and specific crosslinking allows for capturing transient interactions between DNA, RNA, and other molecules with high temporal resolution.
-
Control of Gene Expression: By incorporating CNVK into antisense oligonucleotides, gene expression can be inhibited upon photoirradiation at a desired time, providing a powerful mechanism for spatiotemporal gene regulation.[6]
-
Site-Directed Mutagenesis: A notable application involves the specific conversion of cytosine to uracil. After crosslinking CNVK to a cytosine, heating the duplex leads to deamination of the cytosine. Subsequent reversal of the crosslink leaves a U in place of the original C, a highly specific method for mutagenesis.[4]
-
Enhanced DNA/RNA Diagnostics: In techniques like fluorescence in situ hybridization (FISH), CNVK can be used to stabilize probe-target duplexes, allowing for more stringent washing conditions and resulting in higher signal-to-noise ratios and improved detection sensitivity.[5][6]
-
Accelerating DNA Strand Displacement: The stabilization of duplexes via ultrafast photo-crosslinking can be harnessed to significantly accelerate in vitro DNA strand displacement reactions, which are fundamental to many molecular technologies.[5]
-
Antiviral Research: CNVK has been described as a potential antiviral agent due to its ability to inhibit the synthesis of viral DNA.[10]
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound, 1157899-72-3 | BroadPharm [broadpharm.com]
- 3. This compound | 1157899-72-3 | PC31915 [biosynth.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. cambio.co.uk [cambio.co.uk]
- 7. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 8. cambio.co.uk [cambio.co.uk]
- 9. Cyanovinylcarbazole phosphoramidite (CNVK) - NEW PRODUCT [buyolig.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to CNVK Phosphoramidite for Researchers, Scientists, and Drug Development Professionals
Introduction to CNVK Phosphoramidite (B1245037): A Powerful Tool for Reversible Photocrosslinking
3-Cyanovinylcarbazole (B8357579) (CNVK) phosphoramidite is a crucial reagent in modern molecular biology and drug development, enabling the site-specific incorporation of a photo-cross-linker into oligonucleotides. This modification allows for the rapid and reversible covalent bonding of the modified oligonucleotide to a complementary DNA or RNA strand upon exposure to specific wavelengths of UV light. This unique feature provides researchers with temporal and spatial control over nucleic acid interactions, making it an invaluable tool for a wide range of applications, from studying nucleic acid structures and interactions to developing novel therapeutic strategies.
Oligonucleotides incorporating CNVK can be induced to undergo rapid photocrosslinking to a complementary strand at one wavelength and then have the crosslink rapidly reversed at a second wavelength.[1][2] This process is highly efficient and occurs without causing significant damage to the DNA.[1][2][3] The purine (B94841) bases (adenine and guanine) are unreactive to this cross-linking, which allows for the specific targeting of pyrimidine (B1678525) bases (cytosine and thymine).[1][2][3]
Chemical Properties and Structure
CNVK phosphoramidite is a modified deoxyribonucleoside with a 3-cyanovinylcarbazole moiety attached. The standard phosphoramidite chemistry is used to incorporate it into a growing oligonucleotide chain during solid-phase synthesis.
| Property | Value |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-1'-(E-3-cyanovinylcarbazol-9-yl)-2'-deoxy-β-D-ribofuranosyl- 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Molecular Formula | C50H53N4O6P |
| Molecular Weight | 836.95 g/mol |
| CAS Number | 1044273-24-6 |
Core Applications
The ability to control nucleic acid interactions with light has opened up new avenues of research and development. Key applications of CNVK-modified oligonucleotides include:
-
Antisense Technology: By cross-linking to a target mRNA, CNVK-modified antisense oligonucleotides can enhance their stability and binding affinity, leading to more potent and prolonged gene silencing effects.[4]
-
DNA Nanotechnology: The reversible nature of the cross-linking allows for the dynamic assembly and disassembly of DNA nanostructures.
-
Studying Nucleic Acid-Protein Interactions: CNVK can be used to "freeze" interactions between nucleic acids and binding proteins for detailed analysis.
-
Diagnostics: The high specificity and efficiency of the cross-linking reaction can be harnessed for the development of sensitive diagnostic probes.
-
Photoregulation of Gene Expression: The ability to turn gene expression on or off with light offers precise control in cellular studies.[5]
Experimental Protocols
Incorporation of CNVK Phosphoramidite into Oligonucleotides
The incorporation of CNVK into oligonucleotides is achieved using a standard automated DNA synthesizer. The process follows the general phosphoramidite chemistry cycle.
Materials:
-
CNVK Phosphoramidite
-
Standard or UltraMILD DNA synthesis reagents (dA, dC, dG, dT phosphoramidites)
-
Synthesis support columns
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution
-
Oxidizing solution
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
Protocol:
-
Preparation: Dissolve CNVK phosphoramidite in anhydrous acetonitrile to the desired concentration, typically 0.1 M. Install the vial on a designated port on the DNA synthesizer.
-
Synthesis Cycle: The automated synthesis cycle consists of the following steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the CNVK phosphoramidite with an activator and its subsequent reaction with the 5'-hydroxyl group of the oligonucleotide. A standard coupling time is generally sufficient.[1][4]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. When using UltraMILD monomers, it is recommended to use UltraMild Cap Mix A to avoid exchange of the iPr-Pac group on dG with acetyl.[1][4]
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The choice of deprotection conditions is critical and depends on the other bases used in the sequence.
-
With UltraMILD monomers (Recommended): Use 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature or 30% ammonium (B1175870) hydroxide (B78521) for 2 hours at room temperature.[1][4]
-
With standard bases: Use concentrated ammonium hydroxide at room temperature for 24-36 hours.[1]
-
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) to isolate the full-length, CNVK-modified product.[3]
Photo-cross-linking and Reversal Experiments
Materials:
-
CNVK-modified oligonucleotide
-
Complementary target DNA or RNA
-
Buffer solution (e.g., phosphate-buffered saline)
-
UV light source capable of emitting at 366 nm and 312 nm (e.g., a UV transilluminator or a specific UV lamp)
-
Quartz cuvettes or microplates
Photo-cross-linking Protocol:
-
Annealing: Mix the CNVK-modified oligonucleotide and the target strand in the buffer solution. Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing of the duplex.
-
Irradiation: Expose the annealed duplex to UV light at 366 nm. The irradiation time depends on the target pyrimidine base.[1][2]
-
Analysis: The cross-linking efficiency can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE), where the cross-linked duplex will migrate slower than the individual strands.
Photo-reversal Protocol:
-
Irradiation: Expose the cross-linked duplex to UV light at 312 nm.
-
Time: Complete reversal of the cross-link is typically achieved within 3 minutes of irradiation.[1][2][3]
-
Analysis: The reversal can be confirmed by denaturing PAGE, where the bands corresponding to the individual strands will reappear.
Quantitative Data
The incorporation of CNVK and subsequent cross-linking have measurable effects on the properties of the oligonucleotide duplex.
| Parameter | Observation | Reference |
| Cross-linking Time (366 nm) | Thymine: 1 second | [1][2] |
| Cytosine: 25 seconds | [1][2] | |
| Reversal Time (312 nm) | ~3 minutes | [1][2][3] |
| UV Melting Temperature (Tm) | Increase of ~30°C after cross-linking | [1][2][3] |
| Specificity | Reacts with pyrimidines (T, C), not purines (A, G) | [1][2][3] |
Experimental Workflows and Signaling Pathways
While CNVK-modified oligonucleotides have broad applications, a common use is in the targeted regulation of gene expression. Below are diagrams illustrating the experimental workflows.
Conclusion
CNVK phosphoramidite is a versatile and powerful tool for researchers and drug development professionals. Its ability to induce rapid and reversible photo-cross-linking with high specificity provides an unprecedented level of control over nucleic acid interactions. By following the established protocols for incorporation, cross-linking, and reversal, scientists can effectively utilize CNVK-modified oligonucleotides to advance their research in a wide array of applications, from fundamental molecular biology to the development of next-generation therapeutics. The continued exploration of this technology promises to unlock new possibilities in the manipulation and understanding of nucleic acid function.
References
Unveiling the Potential of 3-Cyanovinylcarbazole: A Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (B8357579) (CNVK) and its derivatives have emerged as a versatile class of molecules with significant applications in biological research and materials science. This technical guide provides an in-depth exploration of the core applications of 3-cyanovinylcarbazole, with a focus on its utility as a powerful tool for nucleic acid manipulation and its emerging role in organic electronics. This document summarizes key quantitative data, details experimental protocols for its primary applications, and provides visual representations of the underlying mechanisms and workflows.
Core Applications of 3-Cyanovinylcarbazole
The unique photochemical properties of 3-cyanovinylcarbazole underpin its primary applications. The core functionalities revolve around its ability to undergo a rapid and reversible [2+2] photocycloaddition reaction with pyrimidine (B1678525) bases in DNA and RNA upon exposure to specific wavelengths of UV light.
Ultrafast and Reversible Photo-Cross-Linking of Nucleic Acids
3-Cyanovinylcarbazole is widely recognized for its exceptional efficiency and speed as a photo-cross-linker for DNA and RNA strands.[1][2][3][4][5] This property allows for the precise and temporal control of nucleic acid structure and function.
Quantitative Performance Data:
| Parameter | Value | Wavelength for Cross-linking | Wavelength for Reversal | Reference |
| Cross-linking time (to Thymine) | 1 second (100% efficiency) | 366 nm | 312 nm | [6][7] |
| Cross-linking time (to Cytosine) | 25 seconds (quantitative) | 366 nm | 312 nm | [6][7] |
| Reversal Time | 3 minutes | 312 nm | - | [4][6][7] |
| Increase in Duplex Melting Temperature (Tm) after cross-linking | ~30 °C | - | - | [6][8] |
Mechanism of Action:
The photo-cross-linking reaction involves the formation of a cyclobutane (B1203170) ring between the cyanovinyl group of CNVK and the C5-C6 double bond of a pyrimidine base (thymine or cytosine) in a complementary nucleic acid strand.[1] This covalent bond is stable but can be reversed by irradiation with a different UV wavelength, typically 312 nm, which cleaves the cyclobutane ring and restores the original structures.[4][6] Purine bases are not reactive towards this photo-cross-linking, allowing for selective targeting of pyrimidines.[6][7]
Mechanism of CNVK photo-cross-linking and reversal.
Applications in Biological Research
The ability to control nucleic acid interactions with spatiotemporal precision has led to several key applications in molecular biology and diagnostics.
-
Fluorescence In Situ Hybridization (FISH): CNVK-modified fluorescent probes enhance the stability of probe-target hybrids in FISH assays. The covalent cross-link prevents the dissociation of the probe during washing steps, leading to improved signal-to-noise ratios and more reliable detection of specific RNA sequences within cells.[9]
-
Regulation of Gene Expression: By incorporating CNVK into antisense oligonucleotides, it is possible to regulate gene expression in a light-dependent manner. Photo-cross-linking of the antisense oligo to its target mRNA can block translation, thereby silencing the gene. This effect can be reversed by subsequent irradiation at the cleavage wavelength.[1]
-
Single Nucleotide Polymorphism (SNP) Genotyping: The high sequence selectivity of the photo-cross-linking reaction can be exploited for the detection of SNPs. A CNVK-modified probe will efficiently cross-link to a perfectly complementary target but will show significantly reduced reactivity with a target containing a mismatch at the cross-linking site. This difference in reactivity can be used to distinguish between different alleles.[8]
Workflow for SNP detection using a CNVK-labeled probe.
Applications in Organic Electronics
Carbazole derivatives, including those with cyanovinyl moieties, are of growing interest in the field of organic electronics due to their favorable photophysical and electrochemical properties.
-
Dye-Sensitized Solar Cells (DSSCs): Phenothiazine-based organic dyes incorporating cyanovinyl groups have been synthesized and utilized as sensitizers in DSSCs. The cyanovinyl moiety can act as an electron-withdrawing group and extend the π-conjugation of the dye, which influences its light-harvesting efficiency and overall cell performance.[10][11][12]
Performance of Phenothiazine (B1677639) Dyes with Cyanovinyl Moieties in DSSCs:
| Dye | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Reference |
| OMS1 | 0.68 | - | - | [10][11][12] |
| OMS2 | - | - | - | [10][11][12] |
| OMS3 | 4.00 | 8.72 | 0.66 | [10][11][12] |
| N719 (standard) | 7.49 | - | - | [10][11][12] |
Experimental Protocols
Synthesis and Incorporation of 3-Cyanovinylcarbazole (CNVK) Phosphoramidite (B1245037)
The incorporation of CNVK into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. The CNVK phosphoramidite is commercially available or can be synthesized.
Materials:
-
CNVK Phosphoramidite
-
UltraMILD DNA synthesis reagents (dA, dC, dG, dT phosphoramidites)
-
UltraMild Cap Mix A
-
Controlled pore glass (CPG) solid support
-
Standard DNA synthesis reagents and solvents
Protocol:
-
Oligonucleotide Synthesis: The CNVK phosphoramidite is coupled using a standard coupling time on the DNA synthesizer. It is recommended to use UltraMILD monomers to prevent side reactions.[1][13][14]
-
Deprotection:
-
If using UltraMILD reagents: Deprotect the oligonucleotide from the solid support and remove protecting groups using either 0.05 M Potassium Carbonate in Methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.[1][13][14]
-
If using standard bases: Deprotect in Ammonium Hydroxide at room temperature for 24-36 hours.[13][14]
-
-
Purification: Purify the CNVK-modified oligonucleotide using standard methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).
Photo-Cross-Linking of CNVK-Modified Oligonucleotides
Materials:
-
Purified CNVK-modified oligonucleotide
-
Complementary target DNA or RNA
-
Hybridization buffer (e.g., saline-sodium citrate (B86180) buffer)
-
UV lamp with an emission maximum at 366 nm (for cross-linking)
-
UV lamp with an emission maximum at 312 nm (for reversal)
Protocol:
-
Hybridization: Anneal the CNVK-modified oligonucleotide with its complementary target strand in a suitable hybridization buffer by heating to 95 °C and slowly cooling to room temperature.
-
Photo-Cross-Linking: Expose the hybridized duplex to UV light at 366 nm. The irradiation time will depend on the pyrimidine base opposite the CNVK moiety (1 second for thymine, up to 30 seconds for cytosine to ensure complete reaction).[6][7]
-
Verification of Cross-Linking: The formation of the cross-linked product can be confirmed by techniques such as denaturing PAGE, where the cross-linked duplex will migrate slower than the individual strands.
-
Photo-Reversal (Optional): To reverse the cross-link, irradiate the sample with UV light at 312 nm for approximately 3 minutes.[4][6][7]
Conclusion
3-Cyanovinylcarbazole has proven to be an invaluable tool in the field of nucleic acid research, offering unprecedented control over DNA and RNA structure and function through its rapid and reversible photo-cross-linking capabilities. Its applications in enhancing FISH, regulating gene expression, and detecting SNPs highlight its potential for advancing molecular diagnostics and therapeutics. Furthermore, the exploration of cyanovinylcarbazole derivatives in organic electronics, particularly in dye-sensitized solar cells, opens up new avenues for the development of advanced materials. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and further exploration of this versatile molecule in a wide range of scientific disciplines.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. cambio.co.uk [cambio.co.uk]
- 4. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 5. Ultrafast reversible photo-cross-linking reaction: toward in situ DNA manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 8. Details of the ultrafast DNA photo-cross-linking reaction of 3-cyanovinylcarbazole nucleoside: cis-trans isomeric effect and the application for SNP-based genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Numbers of cyanovinyl substitutes and their effect on phenothiazine based organic dyes for dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Numbers of cyanovinyl substitutes and their effect on phenothiazine based organic dyes for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 14. glenresearch.com [glenresearch.com]
Methodological & Application
Application Note: Synthesis and Utility of CNVK-Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Cyanovinylcarbazole (B8357579) nucleoside (CNVK) is a powerful photo-cross-linker that can be incorporated into DNA and RNA oligonucleotides.[1] This modification enables the rapid and reversible formation of a covalent bond with a pyrimidine (B1678525) base on a complementary strand upon exposure to specific wavelengths of UV light.[2][3] The ability to control intermolecular linkages with spatiotemporal precision makes CNVK-modified oligonucleotides invaluable tools for a wide range of applications, including antisense therapy, regulation of gene expression, DNA nanotechnology, and diagnostics.[1][4][5]
CNVK is introduced into an oligonucleotide during standard automated synthesis using its phosphoramidite (B1245037) derivative.[1] The key feature of CNVK is its ability to undergo a [2+2] photocycloaddition with a pyrimidine base (primarily thymine (B56734) or cytosine) when irradiated at 365 nm.[1][2] This cross-linking event is remarkably efficient and can be reversed by irradiating at 312 nm, which cleaves the cyclobutane (B1203170) ring and restores the original, unmodified strands.[2][6] This application note provides detailed protocols for the synthesis, photo-cross-linking, and photo-reversal of CNVK-modified oligonucleotides, along with key performance data and application workflows.
Experimental Protocols
Synthesis of CNVK-Modified Oligonucleotides
This protocol describes the incorporation of a CNVK phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.
Materials:
-
CNVK Phosphoramidite (e.g., from Glen Research)
-
Automated DNA/RNA Synthesizer
-
Standard DNA synthesis reagents (Activator, Oxidizer, etc.)
-
UltraMILD DNA phosphoramidites (dA, dG, dC, dT)
-
UltraMild Cap Mix A (for capping)
-
Deprotection Solution:
-
Option 1: 0.05 M Potassium Carbonate in Methanol
-
Option 2: 30% Ammonium Hydroxide
-
-
HPLC Purification System
Methodology:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer. Assign the CNVK phosphoramidite to the desired position in the sequence.
-
Synthesis Cycle: The incorporation of CNVK follows the standard DMTr-phosphoramidite method.[1]
-
Coupling: Use standard coupling times as recommended by the synthesizer manufacturer. The use of UltraMILD monomers for the other bases is highly recommended to ensure the stability of the CNVK modification during deprotection.[1]
-
Capping: Use UltraMild Cap Mix A to prevent iPr-Pac group exchange on dG monomers.[1]
-
Oxidation: Standard oxidation conditions apply.
-
Detritylation: Standard detritylation conditions apply.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect the nucleobases.
-
If UltraMILD reagents were used: Incubate the solid support with 0.05 M Potassium Carbonate in Methanol for 4 hours at room temperature OR with 30% Ammonium Hydroxide for 2 hours at room temperature.[1]
-
-
Purification:
-
Purify the crude oligonucleotide using reverse-phase HPLC to isolate the full-length, CNVK-modified product.
-
Verify the mass of the purified oligonucleotide using mass spectrometry.
-
Photo-Cross-linking of CNVK-Modified Oligonucleotides
This protocol details the procedure for inducing a covalent cross-link between a CNVK-modified oligonucleotide and its complementary pyrimidine-containing target strand.
Materials:
-
Purified CNVK-modified oligonucleotide.
-
Purified complementary target oligonucleotide (DNA or RNA).
-
Annealing Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5).
-
UV lamp or transilluminator with a 365 nm light source.
Methodology:
-
Annealing:
-
Mix the CNVK-modified oligonucleotide and its complementary strand in a 1:1 molar ratio in annealing buffer.
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to form the duplex.
-
-
Photo-irradiation:
-
Analysis (Optional):
-
Confirm cross-linking efficiency by denaturing polyacrylamide gel electrophoresis (PAGE), where the cross-linked duplex will migrate slower than the single strands.
-
Alternatively, use UPLC or HPLC analysis to quantify the formation of the photodimer.[4]
-
Photo-Reversal of the Cross-Link
This protocol describes the procedure for reversing the covalent cross-link.
Materials:
-
Cross-linked oligonucleotide duplex.
-
UV lamp or transilluminator with a 312 nm light source.
Methodology:
-
Photo-irradiation:
-
Analysis (Optional):
-
Confirm the reversal of the cross-link using denaturing PAGE. The band corresponding to the cross-linked duplex should disappear, and bands corresponding to the single strands should reappear.
-
Data Presentation
Quantitative data regarding the performance of CNVK-modified oligonucleotides are summarized below.
Table 1: Photo-Cross-linking Efficiency and Conditions
| Target Base | Wavelength for Cross-linking | Irradiation Time for 100% Cross-linking | Wavelength for Reversal | Irradiation Time for Reversal |
|---|---|---|---|---|
| Thymine (T) | 365-366 nm[1][2] | 1 second[2] | 312 nm[2] | ~3 minutes[2][6] |
| Cytosine (C) | 365-366 nm[1][2] | 25 seconds[2] | 312 nm[2] | ~3 minutes[2][6] |
| Purines (A, G)| 365-366 nm[2] | Unreactive[2][6] | N/A | N/A |
Table 2: Biophysical Properties of CNVK-Modified Duplexes
| Duplex State | Property | Observation |
|---|---|---|
| Pre-irradiation | Thermal Stability (Tm) | Standard Tm based on sequence. |
| Post-cross-linking (365 nm) | Thermal Stability (Tm) | Increase of approximately 30°C.[2][6] |
| Post-reversal (312 nm) | Thermal Stability (Tm) | Tm returns to pre-irradiation value.[2] |
| Post-cross-linking (365 nm) | Duplex Stability | Greatly improved stability.[1] |
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz to illustrate key processes.
Caption: Experimental workflow for synthesis and application of CNVK-modified oligonucleotides.
Caption: Antisense mechanism using a photo-activated CNVK-modified oligonucleotide to block translation.
References
Application Notes and Protocols for Incorporating Fluorescent Dyes into DNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled DNA probes are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), real-time PCR, microarrays, and DNA sequencing.[1][2] The covalent attachment of a fluorophore to a DNA oligonucleotide allows for the detection and quantification of specific nucleic acid sequences with high sensitivity and specificity.
This document provides a detailed protocol for the incorporation of 5-Carboxy-naphthofluorescein-N-succinimidyl-ester (referred to as CNVK for the purpose of this document, based on user-provided terminology) into amino-modified DNA probes. The protocol is based on the well-established chemistry of N-hydroxysuccinimide (NHS) esters reacting with primary amino groups to form stable amide bonds.[3][4] While the specific dye mentioned is used as a representative, this protocol is broadly applicable to other amine-reactive fluorescent dye NHS esters.
Principle of the Reaction
The core of the labeling protocol is the reaction between the NHS ester of the fluorescent dye and a primary amine group that has been incorporated into the DNA oligonucleotide. This amine group is typically introduced at the 5' or 3' terminus of the DNA probe during solid-phase synthesis using an amino-modifier phosphoramidite. The reaction is highly efficient under slightly alkaline conditions (pH 8.0-9.0), which deprotonates the primary amine, enhancing its nucleophilicity. The NHS ester is a good leaving group, facilitating the formation of a stable amide bond connecting the dye to the oligonucleotide.
Materials and Reagents
DNA Probe
-
Amino-modified DNA oligonucleotide, purified (e.g., HPLC or PAGE purified) to ensure removal of any residual ammonia (B1221849) or other amine-containing impurities from the synthesis. The concentration should be accurately determined by UV-Vis spectrophotometry.
Labeling Reagent
-
5-Carboxy-naphthofluorescein-N-succinimidyl-ester (CNVK) or other amine-reactive dye NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) of high quality, free of amines.[3][4]
Buffers and Solutions
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5. It is critical to use an amine-free buffer, as Tris or other amine-containing buffers will compete with the amino-modified DNA for reaction with the NHS ester.[5][6]
-
Ethanol (B145695) (for precipitation): Absolute ethanol and 70% (v/v) ethanol in nuclease-free water.
-
Sodium Acetate (B1210297) Solution: 3 M, pH 5.2.
-
Nuclease-free water.
Experimental Workflow
The overall workflow for labeling a DNA probe with an NHS-ester functionalized dye involves several key stages: preparation of the DNA and dye, the conjugation reaction, and purification of the labeled probe.
Caption: Workflow for labeling amino-modified DNA with an NHS-ester dye.
Detailed Experimental Protocol
Step 1: Preparation of Reagents
-
Amino-Modified DNA Probe:
-
Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer (0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.[7]
-
Ensure the DNA is fully dissolved by gentle vortexing.
-
-
Dye NHS Ester Solution:
-
Allow the vial of the dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Prepare a stock solution of the dye NHS ester at a concentration of 10 mg/mL in anhydrous DMSO or DMF.[7] This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[8]
-
Step 2: Conjugation Reaction
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amino-modified DNA solution with the dye NHS ester stock solution.
-
A molar excess of the dye is typically used to drive the reaction to completion. A 5 to 15-fold molar excess of the dye over the amount of DNA is a good starting point.[4] The optimal ratio may need to be determined empirically.
-
The final volume of DMSO or DMF in the reaction mixture should not exceed 10% of the total volume to avoid precipitation of the DNA.
-
-
Incubation:
Step 3: Purification of the Labeled DNA Probe
Purification is a critical step to remove unreacted (free) dye, which can interfere with downstream applications and lead to high background signals.
Method 1: Ethanol Precipitation (for removal of bulk unreacted dye)
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of ice-cold absolute ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet with 70% ethanol, being careful not to dislodge the pellet.
-
Centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet for a short time. Do not over-dry.
-
Resuspend the labeled DNA probe in nuclease-free water or a suitable buffer (e.g., TE buffer).
-
Repeat the precipitation process 2-3 times for better removal of free dye.[5]
Method 2: HPLC Purification (for high-purity probes)
-
For applications requiring highly pure probes, such as quantitative assays, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.[9][10]
-
RP-HPLC separates the labeled DNA probe from the unlabeled DNA and the free dye based on hydrophobicity. The labeled probe is more hydrophobic than the unlabeled probe and will have a longer retention time.
Step 4: Quality Control and Quantification
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified labeled probe at 260 nm (for DNA) and at the maximum absorption wavelength (λmax) of the dye.
-
The concentration of the DNA and the dye can be calculated using the Beer-Lambert law.
-
The degree of labeling (DOL), which is the average number of dye molecules per oligonucleotide, can be determined from these measurements.
-
-
Gel Electrophoresis:
-
Analyze the purified probe on a denaturing polyacrylamide gel.
-
The labeled probe should migrate as a single band, slightly slower than the unlabeled probe due to the added mass and charge of the dye.
-
The presence of a band corresponding to the free dye in the purified sample indicates incomplete removal.
-
Data Presentation
The following table summarizes typical parameters and expected outcomes for the labeling reaction.
| Parameter | Recommended Value/Range | Expected Outcome/Consideration |
| DNA Concentration | 1-5 mg/mL | Higher concentrations can improve reaction kinetics. |
| Dye to DNA Molar Ratio | 5:1 to 15:1 | A higher ratio increases labeling efficiency but may require more extensive purification. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | Amine-free buffer is essential to prevent side reactions.[5] |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer incubation can increase yield but also hydrolysis of the dye. |
| Purification Method | Ethanol Precipitation or RP-HPLC | HPLC provides higher purity.[10] |
| Expected Degree of Labeling | 0.8 - 1.0 for mono-labeling | Indicates high efficiency of the labeling reaction. |
Signaling Pathway and Logical Relationships
The logical flow of the labeling process can be visualized as a series of dependent steps, each critical for the success of the subsequent one.
Caption: Logical progression of DNA probe fluorescent labeling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive (hydrolyzed) dye NHS ester.- Amine-containing buffer (e.g., Tris).- Insufficient molar excess of dye.- Low quality of amino-modified DNA. | - Use fresh dye stock solution.- Ensure the use of an amine-free conjugation buffer.[8]- Increase the molar ratio of dye to DNA.- Use HPLC-purified amino-modified DNA. |
| High Background in Application | - Incomplete removal of free dye. | - Repeat the purification step (precipitation) or use HPLC for purification.[9] |
| Precipitation of DNA during reaction | - Excessive amount of organic solvent (DMSO/DMF). | - Keep the volume of the dye stock solution to a minimum, ideally less than 10% of the total reaction volume. |
Conclusion
This protocol provides a robust and reliable method for the fluorescent labeling of amino-modified DNA probes using NHS-ester chemistry. By carefully controlling the reaction conditions and performing adequate purification, researchers can generate high-quality fluorescent probes suitable for a wide range of sensitive molecular applications. The success of these applications is highly dependent on the purity and quality of the labeled probes.[11]
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Labeling Using 3-Cyanovinylcarbazole (3-CNVK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing RNA in situ is crucial for understanding its spatial and temporal dynamics, which play a pivotal role in gene expression, regulation, and the pathogenesis of various diseases. Traditional RNA fluorescence in situ hybridization (FISH) methods often suffer from signal loss during stringent washing steps, which are necessary to reduce background from non-specifically bound probes. 3-Cyanovinylcarbazole (3-CNVK) offers a robust solution to this challenge. Incorporated as a modified nucleoside into oligonucleotide probes, 3-CNVK acts as an ultrafast and reversible photo-cross-linker. Upon brief exposure to UV light (365-385 nm), 3-CNVK forms a stable covalent bond with pyrimidine (B1678525) bases (uracil and cytosine) in the target RNA. This photo-cross-linking technology enables the development of "wash-free" FISH protocols, leading to enhanced signal stability, improved detection sensitivity, and the ability to probe structured RNA regions.
Principle of 3-CNVK Mediated RNA Labeling
The core of this technology lies in the photochemical properties of 3-CNVK. When a 3-CNVK-modified oligonucleotide probe hybridizes to its complementary RNA sequence, a subsequent brief irradiation with 365 nm UV light initiates a [2+2] cycloaddition reaction between the vinyl group of 3-CNVK and a pyrimidine base on the target RNA strand. This results in a stable, covalent cross-link. The cross-linking is reversible; irradiation at a shorter wavelength (312 nm) can cleave the bond. For RNA labeling applications, the irreversible nature of the cross-link under typical experimental conditions ensures that the fluorescent probe remains securely attached to the target RNA, even through rigorous post-hybridization steps.
Quantitative Data Summary
The use of 3-CNVK modified probes in RNA labeling and detection offers significant quantitative advantages over traditional methods.
| Parameter | Observation | Reference |
| Thermal Stability | Increase in duplex melting temperature (Tm) by approximately 30°C after photo-cross-linking. | |
| Detection Sensitivity | 5.4-fold increase in detection sensitivity in FISH applications. | |
| Target Enrichment | 3.9 to 20-fold enrichment of miRNA targets compared to non-cross-linking methods. | |
| Cross-linking Efficiency | 100% cross-linking to thymine (B56734) in 1 second and to cytosine in 25 seconds upon 366 nm irradiation. | |
| Reversibility | Complete reversal of the cross-link after 3 minutes of irradiation at 312 nm. |
Experimental Protocols
Protocol 1: Synthesis of 3-CNVK Modified Oligonucleotide Probes
3-CNVK is incorporated into oligonucleotide probes during standard phosphoramidite-based solid-phase synthesis.
Materials:
-
3-Cyanovinylcarbazole (CNVK) phosphoramidite (B1245037)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Fluorescent dye phosphoramidite (e.g., Cy3, Cy5) or NHS-ester dye for post-synthesis labeling
-
Solid support (e.g., CPG)
-
Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deprotection solution)
-
HPLC purification system
Procedure:
-
Oligonucleotide Design: Design an oligonucleotide probe (typically 18-22 nucleotides) complementary to the target RNA sequence. The 3-CNVK modification should be placed opposite a pyrimidine base (U or C) in the target sequence for optimal cross-linking. A fluorescent dye can be incorporated at the 5' or 3' end.
-
Automated Synthesis: Utilize a standard automated DNA/RNA synthesizer. The 3-CNVK phosphoramidite is coupled using the same protocol as standard nucleoside phosphoramidites.
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using the appropriate deprotection solution (e.g., ammonium (B1175870) hydroxide).
-
Purification: Purify the full-length, labeled oligonucleotide probe using high-performance liquid chromatography (HPLC).
-
Quantification: Determine the concentration of the purified probe using UV-Vis spectrophotometry.
Protocol 2: Wash-Free RNA Fluorescence In Situ Hybridization (FISH)
This protocol is designed for the detection of RNA in cultured cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.5% Triton X-100 in PBS
-
Hybridization Buffer: 40% formamide, 2x SSC, 10% dextran (B179266) sulfate
-
3-CNVK modified fluorescent oligonucleotide probe
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
UV lamp (365 nm)
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with Fixation Solution for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with Permeabilization Solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Hybridization:
-
Prepare the hybridization solution by diluting the 3-CNVK modified fluorescent probe in Hybridization Buffer to a final concentration of 10-50 nM.
-
Apply the hybridization solution to the coverslips.
-
Incubate in a humidified chamber at 37°C for 2-4 hours.
-
-
Photo-Cross-linking:
-
Place the coverslips on a cold plate and irradiate with a 365 nm UV lamp for 5-15 seconds. The optimal irradiation time may need to be determined empirically.
-
-
Washing and Counterstaining (Optional - for background reduction):
-
While this is a "wash-free" protocol, a brief wash can sometimes improve the signal-to-noise ratio. Wash the coverslips with 2x SSC for 5 minutes at room temperature.
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Rinse briefly with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualizations
Caption: Experimental workflow for RNA labeling using 3-CNVK modified probes.
Caption: Mechanism of 3-CNVK mediated photo-cross-linking to target RNA.
Application Notes and Protocols for CNVK Phosphoramidite in Antisense Oligonucleotide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for the treatment of various diseases by modulating the expression of target genes. The efficacy and safety of ASO therapies are critically dependent on the chemical modifications of the oligonucleotide backbone, sugar, and nucleobases, which enhance properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of 3-cyanovinylcarbazole (B8357579) (CNVK) phosphoramidite (B1245037), a photo-responsive modification, in the development of antisense oligonucleotide therapies.
CNVK is a photo-cross-linker that, when incorporated into an oligonucleotide, can be induced to form a covalent bond with a complementary pyrimidine (B1678525) base (thymine or cytosine) upon exposure to a specific wavelength of UV light (366 nm).[1][2] This cross-linking is rapid and reversible, with the cross-link being cleaved upon exposure to a different UV wavelength (312 nm).[1][2] The formation of this covalent bond significantly increases the thermal stability of the ASO-mRNA duplex, which can enhance the antisense effect.[3]
Mechanism of Action of CNVK-Modified ASOs
The incorporation of CNVK into ASOs offers a unique mechanism for spatiotemporal control of gene silencing. The primary mechanisms of action for ASOs are RNase H-mediated degradation of the target mRNA and steric blocking of translation or splicing.
1. RNase H-Mediated Degradation: For ASOs designed to elicit RNase H activity, a central "gap" of DNA-like nucleotides is flanked by modified nucleotides. The enhanced stability of the ASO-mRNA duplex upon CNVK photo-cross-linking can potentially lead to more efficient recruitment and activation of RNase H, resulting in enhanced cleavage of the target mRNA.
2. Steric Blocking: In applications such as splice-switching, ASOs physically obstruct the binding of splicing factors to pre-mRNA. The irreversible covalent bond formed by CNVK cross-linking can provide a highly stable steric block, leading to potent and sustained modulation of splicing.
Data Presentation
Table 1: Photophysical and Duplex-Stabilizing Properties of CNVK
| Property | Value | Reference |
| Cross-linking Wavelength | 366 nm | [1][2] |
| Cross-linking Time (to Thymine) | ~1 second | [2] |
| Cross-linking Time (to Cytosine) | ~25 seconds | [2] |
| Reversal Wavelength | 312 nm | [1][2] |
| Reversal Time | ~3 minutes | [4] |
| Increase in Duplex Melting Temperature (Tm) upon Cross-linking | ~30 °C | [4] |
Table 2: In Vitro Gene Silencing with CNVK-Modified Antisense Oligonucleotide
| Target Gene | Cell Line | ASO Concentration | UV Irradiation (365 nm) | Reduction in mRNA | Reference |
| Green Fluorescent Protein (GFP) | HeLa (stably expressing GFP) | Not specified | 10 seconds | Significant decrease in GFP fluorescence and mRNA | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of CNVK-Modified Phosphorothioate (B77711) Oligonucleotides
This protocol describes the automated solid-phase synthesis of ASOs containing a CNVK modification and a phosphorothioate backbone.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA and 2'-O-Methoxyethyl (2'-MOE) phosphoramidites (A, C, G, T/U)
-
CNVK phosphoramidite
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)
-
Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione, DDTT)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Acetonitrile (anhydrous)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired ASO sequence, specifying the position for CNVK incorporation.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through iterative cycles of deblocking, coupling, sulfurization/oxidation, and capping.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the nucleotide on the solid support is removed using the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (standard, 2'-MOE, or CNVK) is activated by the activator solution and coupled to the free 5'-hydroxyl group. Note: For the CNVK phosphoramidite, a longer coupling time (e.g., 5-15 minutes) is recommended to ensure high coupling efficiency.[5]
-
Sulfurization/Oxidation: To create a phosphorothioate linkage, the phosphite (B83602) triester is sulfurized using the sulfurizing reagent. For a standard phosphodiester linkage, an oxidizing solution is used.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.
-
-
Repeat: The synthesis cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate (B84403) backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification and Analysis of CNVK-Modified ASOs
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA) or an ion-pairing reagent like hexylammonium acetate)
-
Mobile Phase B: Acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a gradient of Mobile Phase B.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the purified oligonucleotide.
-
-
Analysis:
-
Inject a small aliquot of the purified oligonucleotide into the HPLC-MS system.
-
Confirm the purity by analyzing the chromatogram.
-
Confirm the identity of the product by comparing the observed mass with the calculated mass.
-
Protocol 3: In Vitro Nuclease Resistance Assay
This protocol assesses the stability of CNVK-cross-linked ASOs in the presence of nucleases.
Materials:
-
Purified CNVK-modified ASO
-
Complementary target RNA oligonucleotide
-
Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)
-
UV lamp (366 nm)
-
Gel electrophoresis system (e.g., polyacrylamide gel)
-
Fluorescent label (e.g., 5'-FAM) for the ASO
Procedure:
-
Duplex Formation: Anneal the fluorescently labeled CNVK-ASO with the complementary target RNA.
-
Photo-cross-linking: Expose one set of the duplexes to UV light at 366 nm for an appropriate time (e.g., 1-5 minutes) to induce cross-linking. Keep another set as a non-cross-linked control.
-
Nuclease Digestion: Incubate both the cross-linked and non-cross-linked duplexes, as well as the single-stranded ASO, in a solution containing FBS or the specific nuclease at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding EDTA and heating).
-
Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the fluorescently labeled oligonucleotides and quantify the amount of full-length ASO remaining at each time point to determine the degradation rate.
Protocol 4: In Vitro RNase H Cleavage Assay
This protocol evaluates the ability of CNVK-modified ASOs to mediate RNase H cleavage of a target RNA before and after photo-cross-linking.
Materials:
-
Purified CNVK-modified ASO (gapmer design)
-
Target RNA labeled with a radioactive or fluorescent tag
-
RNase H enzyme and reaction buffer
-
UV lamp (366 nm)
Procedure:
-
Duplex Formation: Anneal the CNVK-ASO with the labeled target RNA.
-
Photo-cross-linking: Irradiate one set of the duplexes with 366 nm UV light to induce cross-linking.
-
RNase H Reaction: Add RNase H to both the cross-linked and non-cross-linked duplexes.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points, take aliquots and quench the reaction.
-
Analysis: Separate the RNA fragments by gel electrophoresis and quantify the amount of cleaved and full-length RNA to determine the cleavage rate.
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of CNVK-modified ASOs.
Caption: Proposed mechanism for enhanced RNase H activity with CNVK-modified ASOs.
Caption: Mechanism of splice-switching using a photo-cross-linked CNVK-modified ASO.
Discussion and Future Perspectives
The use of CNVK phosphoramidite in antisense oligonucleotide therapy presents an innovative approach to achieving spatiotemporal control over gene silencing. The ability to enhance duplex stability through photo-cross-linking holds significant promise for improving the efficacy of both RNase H-dependent and steric-blocking ASOs.
However, several aspects require further investigation to fully realize the therapeutic potential of CNVK-modified ASOs. Detailed in vivo studies are necessary to evaluate the pharmacokinetics, biodistribution, efficacy, and potential toxicity of these compounds. The delivery of UV light to target tissues in a clinical setting also presents a significant challenge that will need to be addressed for systemic applications. Nevertheless, for localized treatments, such as in the skin or during surgical procedures, photo-activatable ASOs could offer a powerful therapeutic strategy.
Further research should also focus on optimizing the design of CNVK-ASOs, including the number and placement of CNVK modifications, in combination with other chemical modifications to achieve the desired therapeutic profile. Comparative studies with established ASO chemistries, such as 2'-MOE and constrained ethyl (cEt), will be crucial to benchmark the performance of CNVK-modified oligonucleotides.
Disclaimer: The protocols provided are intended as a general guide and may require optimization for specific applications and equipment. It is essential to consult relevant literature and safety data sheets before handling any chemicals. The information on in vivo applications is based on the potential of the technology and does not represent established clinical practice.
References
- 1. Photomodulating RNA cleavage using photolabile circular antisense oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides | Semantic Scholar [semanticscholar.org]
Application Notes: Photo-regulation of Gene Expression with CNVK
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the photo-regulation of gene expression using 3-cyanovinylcarbazole (B8357579) nucleoside (CNVK), a novel photo-cross-linker. CNVK enables rapid, reversible, and spatiotemporally precise control over gene function. By incorporating CNVK into antisense oligonucleotides (AS-ODNs), researchers can achieve potent gene silencing upon brief irradiation with 365 nm UV light. The cross-link can be reversed with 312 nm light, offering a dynamic switch to control cellular processes. These protocols are designed for researchers in molecular biology, drug development, and chemical biology seeking to implement light-controlled gene manipulation in their experiments.
Principle of Operation
CNVK is a synthetically modified nucleoside that, when incorporated into a DNA or RNA oligonucleotide, can form a covalent bond with a complementary pyrimidine (B1678525) base (Thymine, Cytosine, or Uracil) upon UV irradiation.[1][2] The primary application for gene expression regulation is through an antisense mechanism.
Mechanism:
-
Delivery : An antisense oligonucleotide containing CNVK (CNVK-AS-ODN) is introduced into living cells. To enhance stability, a phosphorothioate (B77711) backbone is often used.[1][3]
-
Hybridization : The CNVK-AS-ODN binds specifically to its target messenger RNA (mRNA) sequence through Watson-Crick base pairing.
-
Photo-Cross-linking : A brief, targeted exposure to 365 nm UV light (as short as 1-10 seconds) induces a [2+2] cycloaddition reaction between the CNVK and a pyrimidine base on the mRNA strand.[2]
-
Gene Silencing : This creates a stable, covalently cross-linked duplex that sterically blocks the ribosomal machinery, inhibiting translation and thus preventing protein synthesis.[1][3]
-
Reversibility : The cross-link can be reversed by irradiating with 312 nm light for approximately 3 minutes, releasing the AS-ODN from the mRNA and restoring gene function.[2]
This "on/off" switching capability allows for unparalleled temporal and spatial control over the expression of a specific gene.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of CNVK for photo-regulation of gene expression, compiled from experimental findings.
| Parameter | Value | Description | Citations |
| Cross-linking Wavelength | 365 - 366 nm | Optimal UV wavelength to induce the [2+2] cycloaddition reaction. | [2][4] |
| Cross-linking Time | 1 - 30 seconds | Extremely rapid reaction. 100% cross-linking to Thymine in 1s; to Cytosine in 25s. A 10s pulse is effective in cells. | [2][3] |
| Reversal Wavelength | 312 nm | UV wavelength used to reverse the covalent cross-link. | [1][2] |
| Reversal Time | ~3 minutes | Time required for complete reversal of the cross-link upon 312 nm irradiation. | [1][2] |
| Gene Silencing Efficacy | ~40% reduction | Decrease in GFP fluorescence and mRNA levels in HeLa cells after 10s of 365 nm irradiation. | [3] |
| Thermal Stability Boost | +30 °C | Increase in the melting temperature (Tm) of the nucleic acid duplex after photo-cross-linking. | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of CNVK-Modified Oligonucleotides
CNVK is incorporated into oligonucleotides using standard automated phosphoramidite (B1245037) chemistry.
Materials:
-
CNVK Phosphoramidite
-
UltraMILD DNA/RNA phosphoramidites (dA, dC, dG, dT)
-
UltraMild Cap Mix A
-
0.05 M Potassium Carbonate in Methanol OR 30% Ammonium Hydroxide
-
Standard DNA synthesis reagents and synthesizer
Methodology:
-
Synthesis : Program the DNA synthesizer to incorporate the CNVK phosphoramidite at the desired position(s) in the oligonucleotide sequence. Use regular coupling times. It is highly recommended to use UltraMILD monomers for all other bases to ensure the integrity of the CNVK moiety.[1]
-
Capping : Use UltraMild Cap Mix A to prevent iPr-Pac group exchange on dG.[1]
-
Cleavage and Deprotection :
-
Purification : Purify the resulting CNVK-modified oligonucleotide using standard methods such as HPLC to ensure high purity for cell-based experiments.
-
Quantification and Storage : Quantify the oligonucleotide using UV-Vis spectroscopy (A260). Store lyophilized oligonucleotides at -20°C, where they are stable for years.[4] In solution, store at -20°C for up to 6 months.[4]
Protocol 2: Photo-regulation of Gene Expression in Cultured Cells
This protocol details the knockdown of a reporter gene (e.g., GFP) in a stable cell line, based on published experiments.[1][3]
Materials:
-
HeLa cells stably expressing GFP (or other target cell line)
-
Purified CNVK-AS-ODN (phosphorothioated for stability) targeting GFP mRNA
-
Lipofectamine or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
UV lamp with 365 nm output (e.g., a filtered mercury lamp or LED array)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for analysis (e.g., qPCR primers for mRNA quantification, flow cytometer or fluorescence microscope for protein analysis)
Workflow Diagram:
Methodology:
-
Cell Seeding : One day prior to transfection, seed GFP-HeLa cells in appropriate culture plates (e.g., 24-well plates) to achieve 70-80% confluency on the day of transfection.
-
Transfection : a. Prepare the transfection complexes by mixing the CNVK-AS-ODN and transfection reagent in a serum-free medium according to the manufacturer's protocol. b. Replace the cell culture medium with fresh, antibiotic-free medium. c. Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C. d. After incubation, replace the medium with fresh complete culture medium.
-
Photo-irradiation : a. At a desired time point post-transfection (e.g., 24 hours), gently wash the cells with PBS. b. Remove the lid of the culture plate and place the UV light source directly above the cells. c. Irradiate the cells with 365 nm UV light for 10 seconds.[1][3] For spatial control, an aperture can be used to limit light exposure to a specific region of the well. d. As a negative control, include a set of transfected cells that are not irradiated.
-
Post-Irradiation Incubation : Return the cells to the incubator and culture for an additional 24 to 48 hours to allow for mRNA and protein turnover.
-
Analysis : a. mRNA Quantification : Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative levels of GFP mRNA compared to a housekeeping gene. A significant decrease is expected in the irradiated sample.[1] b. Protein Quantification : Analyze GFP fluorescence using a fluorescence microscope for qualitative assessment or a flow cytometer for quantitative analysis. A decrease of approximately 40% in fluorescence intensity is expected in the irradiated cells compared to the non-irradiated control.[3]
Applications in Drug Development
The ability to control gene expression with high precision offers significant advantages for research and therapeutic development:
-
Target Validation : Rapidly and reversibly silence a potential drug target in cellular or tissue models to assess its function and therapeutic potential.
-
Spatiotemporal Control : In drug delivery research, CNVK can be used to activate a therapeutic oligonucleotide only at a specific disease site (e.g., a tumor) by applying localized light, minimizing off-target effects.[3]
-
Basic Research : Dissect complex biological pathways by turning genes on or off at specific developmental stages or time points in an experiment.
References
Application Notes and Protocols for 3-Cyanovinylcarbazole (CNVK) Phosphoramidite in Fluorescence In Situ Hybridization (FISH) Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-cyanovinylcarbazole (B8357579) (CNVK) phosphoramidite (B1245037) in the synthesis of advanced Fluorescence In Situ Hybridization (FISH) probes. The unique photo-cross-linking capability of CNVK offers significant advantages in terms of signal stability and intensity, making it a powerful tool for the sensitive and robust detection of nucleic acids in various research and diagnostic applications.
Introduction to 3-Cyanovinylcarbazole (CNVK)
3-Cyanovinylcarbazole is a photo-reactive molecule that can be incorporated into oligonucleotide probes as a phosphoramidite during standard automated DNA synthesis. When a CNVK-labeled probe hybridizes to its complementary target sequence (DNA or RNA), irradiation with UV light at approximately 365 nm induces the formation of a covalent cross-link between the CNVK moiety and a pyrimidine (B1678525) base (thymine or cytosine) in the target strand.[1] This cross-linking is highly efficient, occurring within seconds, and results in a thermally stable probe-target hybrid.[1]
The key advantage of this technology is that the covalent bond prevents the dissociation of the probe during post-hybridization washing steps, even under stringent or denaturing conditions.[2][3] This leads to a significant reduction in signal loss and a corresponding increase in the signal-to-noise ratio, enabling the detection of low-abundance targets and improving the overall reliability of FISH assays. The cross-link is also reversible upon irradiation with UV light at a shorter wavelength (around 312 nm), although this feature is less commonly utilized in standard FISH applications.[1]
Key Features and Advantages of CNVK-FISH Probes
-
Enhanced Signal Stability: The covalent cross-link ensures that the probe remains bound to the target throughout the entire procedure, minimizing signal decay during washing steps.[2][3]
-
Improved Signal-to-Noise Ratio: By allowing for more stringent washing conditions, non-specifically bound probes can be more effectively removed, leading to a cleaner background and a higher signal-to-noise ratio.
-
Increased Sensitivity: The enhanced signal stability and reduced background contribute to a higher sensitivity, making it possible to detect targets with low copy numbers.
-
Robustness and Reproducibility: The irreversible nature of the hybridization (under standard conditions) leads to more consistent and reproducible results.
-
Compatibility with Standard Protocols: The synthesis of CNVK-labeled probes uses standard phosphoramidite chemistry, and the subsequent FISH procedure requires only the addition of a UV irradiation step.
Quantitative Performance Data
While direct comparative studies providing extensive quantitative data on the performance of CNVK-FISH probes against standard fluorescent probes are limited in the readily available literature, the qualitative advantages are well-documented. The following table summarizes the expected performance characteristics based on the principles of the technology.
| Performance Metric | Standard FISH Probes | CNVK-FISH Probes | References |
| Signal Stability | Susceptible to dissociation during stringent washes. | Highly stable due to covalent cross-linking. | [2][3] |
| Signal-to-Noise Ratio | Variable, dependent on wash stringency. | Consistently high due to effective removal of background. | |
| Hybridization Efficiency | Dependent on probe concentration, temperature, and salt concentration. | Similar initial hybridization kinetics, but effectively irreversible after photo-cross-linking. | |
| Photostability | Dependent on the specific fluorophore used. | The photostability of the CNVK moiety itself is a factor, in addition to any other linked fluorophore. Specific quantitative data on the photobleaching of CNVK is not readily available. | |
| Melting Temperature (Tm) | Defined by sequence and buffer conditions. | The Tm of the duplex is increased by approximately 30°C after photo-cross-linking. | [1] |
Fluorescence Properties of 3-Cyanovinylcarbazole
3-Cyanovinylcarbazole itself is a fluorophore. The specific fluorescence quantum yield and molar extinction coefficient can vary depending on the local environment (e.g., solvent, intercalation into a duplex). While precise values for CNVK incorporated into an oligonucleotide are not extensively published, related carbazole (B46965) derivatives are known to be fluorescent. For quantitative imaging, it is common to also label the probe with a traditional bright and photostable fluorophore.
Experimental Protocols
Protocol 1: Synthesis and Purification of CNVK-Labeled Oligonucleotides
This protocol outlines the steps for the automated synthesis of oligonucleotides containing a 3-cyanovinylcarbazole modification.
Materials:
-
DNA synthesizer
-
CNVK Phosphoramidite (e.g., from Glen Research)
-
UltraMILD DNA synthesis reagents (dA, dC, dG, dT phosphoramidites)
-
UltraMild Cap Mix A
-
Deprotection solution: 0.05 M Potassium Carbonate in Methanol (B129727) or 30% Ammonium Hydroxide
-
Standard synthesis reagents (activator, oxidizing agent, etc.)
-
Purification cartridges or HPLC system
Procedure:
-
Oligonucleotide Design: Design the oligonucleotide probe sequence as required for the specific application. The CNVK modification can be placed at any position within the sequence.
-
Automated Synthesis:
-
Program the DNA synthesizer with the desired sequence.
-
Install the CNVK phosphoramidite on a designated port of the synthesizer.
-
Use UltraMILD phosphoramidites for the standard bases to ensure compatibility with the recommended deprotection conditions for CNVK.
-
Use UltraMild Cap Mix A to avoid modification of the dG base.
-
Run the synthesis using a standard coupling protocol. Regular coupling times are generally sufficient for CNVK phosphoramidite.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect the bases.
-
Recommended Method (UltraMILD bases): Use 0.05 M Potassium Carbonate in methanol for 4 hours at room temperature, or 30% Ammonium Hydroxide for 2 hours at room temperature.
-
Alternative Method (Standard bases): Deprotection in Ammonium Hydroxide at room temperature for 24-36 hours can provide acceptable yields.
-
-
Purification:
-
Purify the CNVK-labeled oligonucleotide using standard methods such as cartridge purification or reverse-phase HPLC to remove failure sequences and protecting groups.
-
-
Quantification and Storage:
-
Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry.
-
Store the purified probe in a suitable buffer (e.g., TE buffer) at -20°C.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) with CNVK-Labeled Probes for Bacterial rRNA Detection (e.g., in E. coli)
This protocol is adapted from standard bacterial FISH protocols with the inclusion of a photo-cross-linking step.
Materials:
-
CNVK-labeled oligonucleotide probe (e.g., targeting 16S rRNA)
-
E. coli cell culture
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: Lysozyme (B549824) solution (e.g., 10 mg/mL in Tris-EDTA buffer)
-
Hybridization buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.9 M NaCl, 0.01% SDS, 30% formamide)
-
Wash buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.9 M NaCl, 0.01% SDS)
-
Microscope slides
-
UV transilluminator or other UV light source (365 nm)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Harvest E. coli cells from a culture by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells in 4% paraformaldehyde in PBS for 30 minutes at 4°C.
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by incubation with lysozyme solution. The incubation time and temperature may need to be optimized.
-
Spot the permeabilized cells onto a microscope slide and air dry.
-
-
Hybridization:
-
Prepare the hybridization solution by diluting the CNVK-labeled probe in hybridization buffer to the desired final concentration (e.g., 5 ng/µL).
-
Apply the hybridization solution to the cells on the slide.
-
Incubate in a humidified chamber at a temperature optimized for the probe sequence (e.g., 46°C) for 1.5 to 2 hours.
-
-
Photo-Cross-Linking:
-
After hybridization, place the slide on a UV transilluminator (365 nm) and irradiate for 10-30 seconds. The optimal irradiation time should be determined empirically.
-
-
Washing:
-
Immerse the slide in pre-warmed wash buffer and incubate at the hybridization temperature for 20 minutes to remove unbound probes.
-
For a more stringent wash, the temperature can be increased or the salt concentration of the wash buffer can be decreased. Due to the covalent cross-link, the signal will be stable.
-
-
Counterstaining and Mounting:
-
Briefly rinse the slide with water and air dry.
-
If desired, counterstain the cells with a DNA stain such as DAPI.
-
Mount the slide with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
-
Application in Signaling Pathway Analysis
While the primary application of CNVK-FISH is the direct detection of nucleic acids, it can be a powerful tool for studying signaling pathways indirectly by quantifying the expression of downstream target genes. Many signaling pathways culminate in the activation or repression of specific transcription factors, leading to changes in the mRNA levels of their target genes. By using CNVK-FISH probes to accurately and robustly quantify these changes in mRNA expression at the single-cell level, researchers can infer the activity of the upstream signaling pathway.
For example, in a drug development context, a compound designed to inhibit a specific signaling pathway can be tested by treating cells and then using CNVK-FISH to measure the mRNA levels of a known downstream target gene. A decrease in the mRNA levels would indicate successful inhibition of the pathway. The high sensitivity and signal stability of CNVK-FISH make it particularly well-suited for detecting subtle changes in gene expression.
Visualizations
Caption: Experimental Workflow for CNVK-FISH.
Caption: Logical workflow for using CNVK-FISH to study a signaling pathway.
References
Application Notes and Protocols: Standard Coupling Procedure for CNVK Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (CNVK) phosphoramidite (B1245037) is a modified nucleoside phosphoramidite used in oligonucleotide synthesis. Its incorporation into DNA or RNA strands allows for ultrafast and reversible photo-cross-linking to pyrimidine (B1678525) bases upon irradiation with UV light. This unique property makes CNVK a valuable tool for various applications, including the study of nucleic acid interactions, photochemical regulation of gene expression, and the development of nucleic acid-based therapeutics.[1][2][3][4][5] This document provides detailed application notes and protocols for the standard coupling procedure of CNVK phosphoramidite.
Key Features of CNVK Phosphoramidite
-
Ultrafast Photo-cross-linking: CNVK enables rapid cross-linking to thymine (B56734) or cytosine bases in seconds upon irradiation at 365 nm.[1][4]
-
Reversible Cross-linking: The cross-link can be reversed by irradiation at 312 nm, typically within 3 minutes, without causing significant damage to the DNA.[3][4]
-
High Specificity: Cross-linking occurs specifically with pyrimidine bases (thymine and cytosine), while purine (B94841) bases remain unreactive.[3][6]
-
Compatibility: CNVK phosphoramidite can be incorporated into DNA and RNA strands using standard automated oligonucleotide synthesis protocols.[1][2]
Experimental Protocols
Phosphoramidite Preparation
Proper handling and preparation of the CNVK phosphoramidite are crucial for successful coupling.
-
Storage: Store CNVK phosphoramidite at -10 to -30°C in a dry, dark environment under an inert atmosphere (e.g., Argon).[4][6] It is a light-sensitive material.[4][6]
-
Dissolution: Dissolve the CNVK phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration, typically between 0.05 M and 0.1 M.[7] For optimal performance, use a concentration of 0.1 M.[7] Ensure the solvent has a low water content (<30 ppm).[7]
Automated Oligonucleotide Synthesis
The following protocol outlines the key steps for incorporating CNVK phosphoramidite using a standard automated DNA/RNA synthesizer. The process follows the four main steps of phosphoramidite chemistry: deblocking, coupling, capping, and oxidation.[8][9]
Recommended Reagents and Conditions:
| Step | Reagent/Parameter | Recommendation | Notes |
| Coupling Time | - | Regular coupling times are suggested.[1][2][3][4] | For modified phosphoramidites, a longer coupling time (e.g., 5-15 minutes) may be beneficial to ensure high coupling efficiency.[7] |
| Activator | Tetrazole or its derivatives | Standard activators used in oligonucleotide synthesis are suitable.[][11] | The choice of activator can influence coupling efficiency.[8] |
| Monomers | UltraMILD Phosphoramidites | The use of UltraMILD dA, dC, dG, and dT monomers is preferred.[1][2][3][4] | This minimizes potential side reactions and simplifies the deprotection step. |
| Capping | UltraMild Cap Mix A | Use UltraMild Cap Mix A to prevent the exchange of the iPr-Pac group on UltraMILD dG.[1][2][3][4] |
Deprotection and Cleavage
The deprotection strategy depends on whether standard or UltraMILD phosphoramidites were used during synthesis.
| Monomer Type | Deprotection Reagent | Conditions |
| UltraMILD Reagents | 0.05M Potassium Carbonate in Methanol | 4 hours at Room Temperature |
| 30% Ammonium Hydroxide | 2 hours at Room Temperature | |
| Standard Reagents | Ammonium Hydroxide | 24-36 hours at Room Temperature |
Table 1: Deprotection Conditions for Oligonucleotides Containing CNVK.[1][2][3][4]
Data Presentation
Quantitative Data on Photo-cross-linking:
| Target Base | Irradiation Wavelength | Time for Complete Cross-linking | Reversal Wavelength | Time for Complete Reversal |
| Thymine | 366 nm | 1 second | 312 nm | 3 minutes |
| Cytosine | 366 nm | 25 seconds | 312 nm | 3 minutes |
Table 2: Photo-cross-linking and Reversal Parameters for CNVK.[3][4]
Mandatory Visualizations
Caption: Workflow of the automated oligonucleotide synthesis cycle for incorporating CNVK phosphoramidite.
Caption: The reversible photo-cross-linking mechanism of CNVK with a pyrimidine base.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cambio.co.uk [cambio.co.uk]
- 3. glenresearch.com [glenresearch.com]
- 4. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 5. cambio.co.uk [cambio.co.uk]
- 6. Cyanovinylcarbazole phosphoramidite (CNVK) [buyolig.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. kanto.co.jp [kanto.co.jp]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Deprotection of Oligonucleotides Containing 3-Cyanovinylcarbazole (CNVK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (B8357579) (CNVK) is a photocross-linking modifier that can be incorporated into oligonucleotides to induce rapid and reversible cross-linking to the complementary strand upon irradiation with specific wavelengths of UV light.[1][2] This unique property makes CNVK-modified oligonucleotides valuable tools in various research and drug development applications, including the study of nucleic acid interactions, targeted therapy, and diagnostics. Proper deprotection of these modified oligonucleotides after synthesis is a critical step to ensure their functionality and purity. These application notes provide detailed protocols for the deprotection of oligonucleotides containing CNVK.
Key Features of CNVK-Modified Oligonucleotides
-
Rapid Photo-Cross-linking: Irradiation at 366 nm induces 100% cross-linking to a thymine (B56734) base in as little as 1 second, and to a cytosine base in 25 seconds.[1] Purine bases are unreactive, allowing for differentiation between pyrimidines and purines at a target site.[1][2]
-
Reversible Cross-linking: The cross-link can be completely reversed by irradiation at 312 nm for 3 minutes with no damage to the normal DNA.[1]
-
Increased Duplex Stability: Once cross-linked, the UV melting temperature (Tm) of the duplex can increase by approximately 30°C.[1][2]
-
Site-Specific Conversion: When cross-linked to a cytosine residue, heating can lead to the deamination of cytosine to uracil, enabling site-specific base conversion.[1]
Experimental Protocols
The choice of deprotection protocol for CNVK-containing oligonucleotides depends on the protecting groups used for the standard nucleobases during solid-phase synthesis. The use of UltraMILD monomers is preferred to ensure the integrity of the CNVK modification.[1][3]
Protocol 1: Deprotection with UltraMILD Monomers
This protocol is recommended when UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) have been used for the synthesis of the oligonucleotide.
Reagents and Materials:
-
CNVK-containing oligonucleotide synthesized with UltraMILD monomers on a solid support
-
0.05 M Potassium Carbonate (K₂CO₃) in Methanol (B129727) (MeOH) OR
-
30% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Microcentrifuge tubes
-
Heating block or water bath
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a microcentrifuge tube.
-
Choose one of the following deprotection solutions:
-
Option A (Milder): Add 1 mL of 0.05 M K₂CO₃ in methanol to the solid support.
-
Option B (Faster): Add 1 mL of 30% ammonium hydroxide to the solid support.
-
-
Incubate the mixture according to the chosen deprotection solution as detailed in the table below.
-
After incubation, centrifuge the tube and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solvent using a SpeedVac or lyophilizer to obtain the dried oligonucleotide pellet.
-
Resuspend the oligonucleotide in an appropriate buffer or nuclease-free water.
Protocol 2: Deprotection with Standard Monomers
This protocol is for oligonucleotides synthesized using standard protecting groups (e.g., Bz-dA, Bz-dG, Bz-dC). While acceptable yields can be obtained, the use of UltraMILD monomers is highly recommended to minimize side reactions.[1][3]
Reagents and Materials:
-
CNVK-containing oligonucleotide synthesized with standard monomers on a solid support
-
Concentrated Ammonium Hydroxide (28-30%)
-
Microcentrifuge tubes
-
Room temperature incubator or benchtop
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a microcentrifuge tube.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at room temperature for 24-36 hours.
-
Following incubation, centrifuge the tube and transfer the supernatant to a new tube.
-
Dry the oligonucleotide pellet using a SpeedVac or lyophilizer.
-
Resuspend the oligonucleotide in a suitable buffer or nuclease-free water.
Data Presentation
The following table summarizes the recommended deprotection conditions for CNVK-containing oligonucleotides.
| Synthesis Monomers | Deprotection Reagent | Temperature | Time | Yield | Reference |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Good | [1][3] |
| UltraMILD | 30% Ammonium Hydroxide | Room Temperature | 2 hours | Good | [1][3] |
| Standard | Ammonium Hydroxide | Room Temperature | 24-36 hours | Acceptable | [1][3] |
Experimental Workflows
Deprotection Workflow for CNVK-Oligonucleotides
Caption: General workflow for the deprotection and purification of CNVK-containing oligonucleotides.
Photo-Cross-linking and Reversal Workflow
References
Application Notes and Protocols for 3-Cyanovinylcarbazole (CNVK) in DNA Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Cyanovinylcarbazole (B8357579) (CNVK), a potent and reversible photo-cross-linker, in the field of DNA nanotechnology. Detailed protocols for its application in stabilizing DNA nanostructures, regulating gene expression, and advanced sequencing techniques are provided, along with key performance data.
Introduction to CNVK
3-Cyanovinylcarbazole (CNVK) is a nucleoside analogue that can be incorporated into DNA and RNA strands using standard phosphoramidite (B1245037) chemistry.[1][2] Its primary function is to induce a rapid and reversible covalent cross-link with a pyrimidine (B1678525) base (thymine or cytosine) on a complementary strand upon irradiation with UV light.[3][4] This cross-linking is highly efficient and specific, offering significant advantages over traditional photo-cross-linkers like psoralen, which require longer irradiation times and can cause DNA damage upon reversal.[3][5]
The key feature of CNVK is the reversibility of the cross-link. A [2+2] photocycloaddition reaction is induced by irradiation at approximately 365 nm, forming a stable covalent bond.[3] This bond can be efficiently reversed by irradiation at a different wavelength, typically around 312 nm, restoring the original, un-cross-linked DNA strands.[3][6] This on-demand control over DNA hybridization and structure makes CNVK a valuable tool for various applications in DNA nanotechnology.
Key Applications and Protocols
Reversible Stabilization of DNA Nanostructures
CNVK is a powerful tool for enhancing the thermal and mechanical stability of DNA-based nanostructures, such as DNA origami. By incorporating CNVK into staple strands at specific locations, the resulting structure can be "locked" into its assembled conformation through photo-cross-linking. This is particularly useful for creating robust nanostructures that can withstand purification processes and maintain their integrity in different environments. The reversibility of the cross-link also allows for the controlled disassembly or conformational change of these structures.
Quantitative Data on CNVK-Mediated Stabilization
| Parameter | Value | Reference |
| Wavelength for Cross-linking | 365-366 nm | [3][4][7] |
| Wavelength for Reversal | 312 nm | [3][6][7] |
| Time for 100% Cross-linking to Thymine | 1 second | [4][5] |
| Time for Quantitative Cross-linking to Cytosine | 25 seconds | [4][5] |
| Time for Complete Reversal | 3 minutes | [6][8] |
| Increase in Duplex Melting Temperature (Tm) after Cross-linking | ~30 °C | [6][8] |
Experimental Protocol: Reversible Photo-Cross-Linking of DNA Duplexes
This protocol outlines the general procedure for photo-cross-linking and reversing a DNA duplex containing a CNVK modification.
Materials:
-
CNVK-modified oligonucleotide (custom synthesis)
-
Complementary target oligonucleotide containing a pyrimidine at the cross-linking site
-
Hybridization buffer (e.g., 1x PBS, pH 7.4)
-
UV lamp with 365 nm and 312 nm wavelength outputs
-
Quartz cuvette or microplate
Procedure:
-
Oligonucleotide Design: Design the CNVK-containing oligonucleotide and its complementary target. The CNVK phosphoramidite is typically incorporated during standard solid-phase DNA synthesis.[9][10]
-
Hybridization: Anneal the CNVK-modified oligonucleotide with its complementary target strand in hybridization buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Photo-Cross-linking:
-
Place the sample in a quartz cuvette or a UV-transparent microplate.
-
Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the target base (see table above) and the intensity of the lamp. For a standard laboratory UV transilluminator, a few seconds to a minute is typically sufficient.
-
-
Verification of Cross-linking (Optional):
-
Analyze the sample using denaturing polyacrylamide gel electrophoresis (PAGE). The cross-linked duplex will migrate slower than the individual single strands.
-
Alternatively, measure the melting temperature (Tm) of the duplex before and after cross-linking. A significant increase in Tm indicates successful cross-linking.
-
-
Photo-Reversal:
-
To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3 minutes.
-
-
Verification of Reversal (Optional):
-
Analyze the sample by denaturing PAGE. The band corresponding to the cross-linked duplex should disappear, and bands corresponding to the single strands should reappear.
-
Measure the Tm of the reversed duplex, which should return to its original value.
-
Workflow for Reversible DNA Cross-linking using CNVK
Caption: Workflow of CNVK-mediated reversible DNA cross-linking.
Photochemical Regulation of Gene Expression
CNVK-modified antisense oligonucleotides (ASOs) can be used for the photo-regulation of gene expression.[4] By designing an ASO that targets a specific mRNA, gene expression can be silenced upon photo-cross-linking. The cross-link enhances the stability of the ASO-mRNA duplex, leading to more effective translational arrest or RNase H-mediated degradation of the target mRNA. This effect can be reversed by UV irradiation at 312 nm, providing temporal control over gene silencing.
Quantitative Data on Photochemical Gene Regulation
| Parameter | Value | Reference |
| Irradiation Time for Gene Silencing in HeLa cells | 10 seconds | [3] |
| Reduction in GFP fluorescence after photo-cross-linking | ~40% | [4] |
Experimental Protocol: Photo-regulated Gene Silencing using CNVK-ASO
This protocol describes the use of a CNVK-modified antisense oligonucleotide to silence the expression of a reporter gene (e.g., GFP) in cultured cells.
Materials:
-
CNVK-modified antisense oligonucleotide (phosphorothioate-modified for nuclease resistance)
-
Cell line stably expressing the target gene (e.g., GFP-HeLa)
-
Cell culture medium and reagents
-
Transfection reagent (e.g., lipofectamine)
-
365 nm UV light source suitable for cell irradiation
-
Method for quantifying gene expression (e.g., fluorescence microscopy, flow cytometry, or qRT-PCR)
Procedure:
-
ASO Design and Synthesis: Design a phosphorothioate-modified ASO containing a CNVK moiety that is complementary to the target mRNA.
-
Cell Culture and Transfection:
-
Culture the cells under standard conditions.
-
Transfect the cells with the CNVK-ASO using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Photo-irradiation:
-
After a suitable incubation period post-transfection (e.g., 24 hours), expose the cells to 365 nm UV light for a short duration (e.g., 10 seconds).
-
-
Analysis of Gene Expression:
-
Incubate the cells for a further period (e.g., 24-48 hours) to allow for changes in protein levels.
-
Quantify the expression of the target gene using an appropriate method. For GFP, this can be done by measuring fluorescence intensity. For other genes, qRT-PCR can be used to measure mRNA levels.
-
-
Control Experiments:
-
Include a non-irradiated control group of cells transfected with the CNVK-ASO.
-
Include a control group transfected with a scrambled-sequence ASO.
-
Signaling Pathway for Photo-regulated Gene Silencing
Caption: Pathway of CNVK-ASO mediated gene silencing.
Light-Seq: Light-Directed in situ Barcoding for Spatially Indexed Sequencing
Light-Seq is a recently developed technique that utilizes CNVK for spatially resolved transcriptomics.[11] In this method, DNA barcodes containing CNVK are hybridized to reverse-transcribed cDNAs in fixed cells or tissues. A digital micromirror device (DMD) is used to project a pattern of UV light onto the sample, selectively cross-linking the barcodes in specific regions of interest.[2][11] Un-cross-linked barcodes are then washed away, and the spatially indexed cDNAs are collected for sequencing. This allows for the high-resolution mapping of gene expression within a tissue sample.
Experimental Workflow for Light-Seq
-
Sample Preparation: Fix and permeabilize the tissue sample on a microscope slide.
-
Reverse Transcription: Perform in situ reverse transcription to generate cDNAs from the cellular mRNA.
-
Barcode Hybridization: Hybridize a library of CNVK-containing DNA barcodes to the cDNAs. Each barcode has a unique sequence and a spatial identifier.
-
Light-Directed Barcoding: Use a DMD to illuminate specific regions of interest with 365 nm UV light, causing the covalent cross-linking of the barcodes to the cDNAs in those regions.
-
Washing: Stringently wash the sample to remove un-cross-linked barcodes.
-
Library Preparation and Sequencing: Elute the barcoded cDNAs and prepare a sequencing library. The spatial information is retained in the barcode sequences.
Logical Flow of the Light-Seq Protocol
Caption: The experimental workflow for Light-Seq.
Conclusion
CNVK is a versatile and powerful tool for DNA nanotechnology with a growing number of applications. Its rapid, efficient, and reversible photo-cross-linking capabilities provide a high degree of control over DNA structures and functions. The protocols and data presented here offer a starting point for researchers interested in utilizing CNVK in their own work, from fundamental studies of DNA nanostructures to advanced applications in genomics and drug development. As research in this area continues, the utility of CNVK in creating dynamic and responsive DNA-based systems is expected to expand even further.
References
- 1. yin.hms.harvard.edu [yin.hms.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. cambio.co.uk [cambio.co.uk]
- 6. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. researchgate.net [researchgate.net]
Site-Specific DNA Modification Using 3-Cyanovinylcarbazole Nucleoside (CNVK): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of DNA is a cornerstone of modern molecular biology and drug development, enabling precise gene editing, diagnostics, and the study of nucleic acid interactions. 3-Cyanovinylcarbazole (B8357579) nucleoside (CNVK) is a powerful tool for achieving such precision. CNVK is a photosensitive nucleoside that, when incorporated into an oligonucleotide probe, can be used to induce a rapid and reversible photo-cross-link with a pyrimidine (B1678525) base (thymine or cytosine) on a complementary DNA or RNA strand upon exposure to UV-A light.[1][2][3] This unique feature allows for the temporal and spatial control of DNA modification, making it a versatile tool for a range of applications.
This document provides detailed application notes and protocols for the use of CNVK in site-specific DNA modification, including mutation detection, gene expression regulation, and targeted base conversion.
Mechanism of Action
CNVK-mediated DNA modification is a two-step process involving photo-cross-linking and, if desired, reversal.
-
Photo-cross-linking: An oligonucleotide probe containing CNVK is hybridized to the target DNA sequence. Upon irradiation with UV-A light (typically 365 nm), the cyanovinylcarbazole moiety of CNVK undergoes a [2+2] photocycloaddition reaction with a pyrimidine base (thymine or cytosine) on the complementary strand.[2][4] This forms a covalent bond, effectively cross-linking the two strands.[1][3] The reaction is highly efficient, with cross-linking to thymine (B56734) occurring in as little as one second.[3][5]
-
Reversal: The cross-link can be reversed by irradiating the sample with a shorter wavelength of UV light (typically 312 nm) for a few minutes.[2][3][5] This reversibility is a key advantage of CNVK over other cross-linking agents, as it allows for the temporary modification of DNA or the recovery of the original sequence after an experimental manipulation.
The following diagram illustrates the workflow of CNVK-mediated DNA cross-linking and reversal.
Caption: Workflow of CNVK-mediated DNA cross-linking and reversal.
Quantitative Data Summary
The efficiency and specificity of CNVK-mediated cross-linking are critical parameters for experimental design. The following tables summarize key quantitative data gathered from the literature.
| Parameter | Value | Reference(s) |
| Cross-linking Wavelength | 365 nm | [1][2][6] |
| Reversal Wavelength | 312 nm | [2][3][5] |
| Cross-linking Time (Thymine) | ~1 second for 100% cross-linking | [3][5] |
| Cross-linking Time (Cytosine) | ~25 seconds for complete cross-linking | [3][5] |
| Reversal Time | ~3 minutes for complete reversal | [3][5] |
| Increase in Melting Temp. | ~30 °C | [3][7] |
| Reactivity | Pyrimidines (Thymine, Cytosine) | [2][3] |
| Non-reactivity | Purines (Adenine, Guanine) | [3][7] |
Table 1: General quantitative parameters for CNVK-mediated DNA modification.
| Comparison | CNVK | Psoralen | Reference(s) |
| Irradiation Time | Seconds | ~20 minutes | [5] |
| Efficiency | Up to 100% | ~70% | [5] |
| Reversibility | Facile reversal at 312 nm with no DNA damage | Reversal at 254 nm can cause DNA damage (e.g., thymidine (B127349) dimers) | [5] |
Table 2: Comparison of CNVK with the traditional photo-cross-linker psoralen.
Application Notes and Protocols
Application 1: Mutation Detection by UV-Mediated Enrichment PCR (UVME-PCR)
CNVK-modified oligonucleotides can be used to selectively suppress the amplification of wild-type DNA, thereby enriching for mutant sequences in a sample.[1][8] This is particularly useful for the detection of rare mutations in cancer diagnostics.
Protocol: UVME-PCR for KRAS Mutation Enrichment
-
Design CNVK-modified Probes:
-
Design a target-specific probe containing CNVK that is perfectly complementary to the wild-type sense strand. This probe will have a mismatch to the mutant sense strand.
-
Design a common probe containing CNVK that is complementary to a region of the antisense strand common to both wild-type and mutant sequences.[8]
-
-
Prepare PCR Reaction Mix:
-
Assemble a standard PCR reaction mix containing human genomic DNA, primers flanking the target region, DNA polymerase, dNTPs, and the two CNVK-modified probes.
-
-
Perform UVME-PCR:
-
Use a thermal cycler equipped with a UV lamp.
-
During the annealing step of each PCR cycle, irradiate the sample with 365 nm UV light for 10 seconds.[8] This will induce cross-linking of the probes to the wild-type template, inhibiting its amplification.[8]
-
The mutant DNA, to which the sense probe binds less efficiently, will be preferentially amplified.
-
-
Analyze PCR Product:
-
The enriched PCR product can be analyzed by Sanger sequencing or other methods to identify the mutation.
-
The logical workflow for UVME-PCR is depicted in the following diagram.
Caption: Logical workflow of UVME-PCR for mutation enrichment.
Application 2: Photochemical Regulation of Gene Expression
CNVK-modified antisense oligonucleotides can be used to regulate gene expression in a light-dependent manner.[2] The cross-linking of the antisense oligo to the target mRNA enhances its stability and inhibitory effect.[2]
Protocol: Light-Inducible Gene Silencing in HeLa Cells
-
Synthesize CNVK-Antisense Oligonucleotide (ASO):
-
Design and synthesize an ASO complementary to the target mRNA (e.g., GFP mRNA). Incorporate CNVK at one or more positions.
-
To enhance cellular uptake and stability, a phosphorothioate (B77711) backbone modification is recommended.[2]
-
-
Cell Culture and Transfection:
-
Culture HeLa cells stably expressing the target gene (e.g., GFP) under standard conditions.
-
Introduce the CNVK-ASO into the cells using a suitable transfection method.
-
-
Photo-irradiation:
-
At the desired time point, irradiate the cells with 365 nm UV light for 10 seconds to induce cross-linking of the ASO to the target mRNA.[2]
-
-
Analysis of Gene Expression:
-
Measure the expression of the target gene at the mRNA level (e.g., by qRT-PCR) and protein level (e.g., by fluorescence microscopy or Western blot) at various time points after irradiation. A decrease in fluorescence intensity and mRNA amount indicates successful gene silencing.[2]
-
Application 3: Site-Specific Cytosine to Uracil (B121893) Conversion
A powerful application of CNVK is the site-specific deamination of cytosine to uracil, which is equivalent to a C-to-T mutation in the DNA sequence.[3] This occurs when a CNVK-cross-linked duplex with a dC residue is heated.[3]
Protocol: Targeted C-to-U Conversion in a DNA Duplex
-
Oligonucleotide Design and Hybridization:
-
Design a DNA oligonucleotide containing CNVK opposite the target cytosine in the complementary strand.
-
Anneal the two oligonucleotides to form a duplex.
-
-
Photo-cross-linking:
-
Irradiate the duplex with 365 nm UV light to induce cross-linking between CNVK and the target cytosine.
-
-
Deamination:
-
Heat the cross-linked duplex at 90°C for 3.5 hours to induce deamination of the cytosine to uracil.[3]
-
-
Reversal of Cross-link:
-
Irradiate the sample with 312 nm UV light for approximately 3 minutes to reverse the cross-link.[3]
-
-
Analysis:
-
The resulting DNA strand will contain a uracil at the target position, which can be confirmed by sequencing or other analytical methods. This transformation is specific to the cytosine opposite the CNVK, and adjacent cytosines are not affected.[3]
-
The signaling pathway for this targeted base conversion is visualized below.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. cambio.co.uk [cambio.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 8. Mutation enrichment in human DNA samples via UV-mediated cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Irradiation Time for CNVK Cross-Linking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during CNVK cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is CNVK and why is it used for photo-cross-linking?
A1: 3-Cyanovinylcarbazole (B8357579) nucleoside (CNVK) is a photo-cross-linker that can be incorporated into DNA or RNA strands.[1] It is utilized for its high photoreactivity, enabling rapid and selective cross-linking to a complementary nucleic acid strand upon exposure to UV light.[1] This technology is valuable for detecting, regulating, and manipulating DNA and RNA.[1]
Q2: What wavelength of light should be used for CNVK cross-linking and its reversal?
A2: For cross-linking, UV irradiation at 365 nm is used.[1][2][3] The reversal of the cross-link can be achieved by irradiation at 312 nm.[1][2][4]
Q3: How long should I irradiate my sample for optimal CNVK cross-linking?
A3: The irradiation time for CNVK cross-linking is typically very short due to its high photoreactivity.[1] Complete cross-linking to a thymine (B56734) base can occur in as little as 1 second, while cross-linking to cytosine may take up to 25 seconds.[2] A general recommendation is a 30-second irradiation to ensure complete cross-linking in most situations.[2] Some protocols have successfully used a 10-second irradiation time.[1][3]
Q4: Does the sequence context surrounding the CNVK moiety affect cross-linking efficiency?
A4: The identity of the bases on either side of the cross-linking site has been shown to have little effect on the reaction.[2] CNVK specifically cross-links with pyrimidine (B1678525) bases (thymine and cytosine) in the complementary strand.[1][2] Purine bases are unreactive to cross-linking with CNVK.[2][4]
Q5: What are the advantages of using CNVK over other photo-cross-linkers like psoralen?
A5: CNVK offers several advantages, including significantly higher photoreactivity, which allows for much shorter irradiation times (seconds versus minutes).[1] This rapid reaction minimizes potential UV-induced damage to the nucleic acids.[2] Additionally, the cross-linking is reversible, which provides greater experimental flexibility.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cross-linking efficiency | Insufficient irradiation time or intensity. | Increase the irradiation time (e.g., from 10 seconds to 30 seconds). Ensure the UV lamp is functioning correctly and is at the appropriate distance from the sample. |
| Incorrect wavelength used for irradiation. | Confirm that the UV source is emitting at 365 nm for cross-linking. | |
| The target base in the complementary strand is a purine. | CNVK specifically cross-links to pyrimidine bases (T or C). Redesign the oligonucleotide to ensure a pyrimidine is at the target cross-linking site.[2][4] | |
| Degradation of the CNVK-modified oligonucleotide. | Store oligonucleotides properly at -20°C. Avoid repeated freeze-thaw cycles.[4] | |
| Non-specific cross-linking | Prolonged exposure to UV light. | While CNVK is highly specific, excessive irradiation could potentially lead to side reactions. Optimize and use the shortest effective irradiation time. |
| Inability to reverse the cross-link | Incorrect wavelength for reversal. | Ensure the UV source for reversal is emitting at 312 nm.[1][2] |
| Incomplete reversal. | The reversal process typically takes around 3 minutes of irradiation at 312 nm.[2][4] Ensure sufficient irradiation time for complete reversal. |
Experimental Protocols & Data
Quantitative Data Summary: Irradiation Times and Wavelengths
| Parameter | Value | Target Base | Reference |
| Cross-linking Wavelength | 365 nm | T, C | [1][2] |
| Reversal Wavelength | 312 nm | - | [1][2] |
| Irradiation Time for 100% Cross-linking | 1 second | Thymine (T) | [2] |
| Irradiation Time for 100% Cross-linking | 25 seconds | Cytosine (C) | [2] |
| General Recommended Irradiation Time | 10 - 30 seconds | T, C | [1][2][3] |
| Time for Complete Reversal | ~3 minutes | - | [2][4] |
Key Experimental Protocol: CNVK Photo-Cross-Linking
This protocol is a generalized procedure based on common practices cited in the literature.
-
Sample Preparation:
-
Prepare the sample containing the CNVK-modified oligonucleotide and the target complementary strand in a suitable buffer.
-
Transfer the sample (e.g., 10 µL) to a clear, flat-cap PCR tube.[3]
-
-
Irradiation for Cross-Linking:
-
Analysis of Cross-Linking:
-
Analyze the cross-linking efficiency using methods such as denaturing polyacrylamide gel electrophoresis (PAGE). The cross-linked product will migrate slower than the individual strands.
-
-
Reversal of Cross-Linking (Optional):
Visualizations
Caption: CNVK cross-linking and reversal reaction pathway.
Caption: Experimental workflow for optimizing CNVK cross-linking.
Caption: Troubleshooting decision tree for low cross-linking efficiency.
References
Technical Support Center: Optimizing CNVK Photo-Cross-Linking to Cytosine
Welcome to the technical support center for CNVK photo-cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of photo-cross-linking to cytosine using 3-cyanovinylcarbazole (B8357579) (CNVK).
Frequently Asked Questions (FAQs)
Q1: What is CNVK and how does it work for photo-cross-linking?
3-cyanovinylcarbazole (CNVK) is a photo-reactive nucleoside analogue that can be incorporated into oligonucleotides.[1][2] Upon irradiation with UV light at a specific wavelength (typically 365 nm), CNVK forms a covalent bond with a pyrimidine (B1678525) base, such as cytosine or thymine, on the complementary DNA or RNA strand.[1][3][4] This process, known as a [2+2] photocycloaddition, is rapid and allows for the site-specific cross-linking of nucleic acid strands.[2][4] The cross-link can be reversed by irradiation at a different wavelength, typically 312 nm.[1][4]
Q2: What is the primary application of CNVK photo-cross-linking to cytosine?
A significant application is in nucleic acid editing, specifically the deamination of cytosine to uracil (B121893).[1][5] After CNVK cross-links to cytosine, the aromaticity of the cytosine base is lost, making it susceptible to nucleophilic attack by water, which leads to deamination.[2][5] This targeted conversion has potential applications in gene therapies.[5]
Q3: What factors influence the efficiency of CNVK photo-cross-linking to cytosine?
Several factors can affect the cross-linking efficiency:
-
Target Base: CNVK preferentially cross-links to pyrimidines (cytosine and thymine), with purine (B94841) bases being generally unreactive.[1][6]
-
Hydrophilicity: The hydrophilicity of the micro-environment around the target cytosine plays a crucial role in the subsequent deamination reaction.[2][5][7] Increasing hydrophilicity can accelerate the deamination rate.[2][7]
-
Counter Base: The base paired with the target cytosine can influence the reaction rate. Using inosine (B1671953) as a counter base has been shown to accelerate deamination compared to guanine (B1146940) or cytosine.[5][7]
-
CNVK Derivatives: Different derivatives of vinylcarbazole, such as OHVK and NH2VK, have been developed and show varying efficiencies, often linked to their hydrophilicity.[5] CNVD has been reported to have a faster photo-cross-linking rate with cytosine compared to CNVK.[4]
-
5-Methylcytosine (B146107): The reaction is significantly faster with 5-methylcytosine (mC) as the target compared to unmodified cytosine, with the cross-linking completing in 5 seconds for mC versus 25 seconds for cytosine.[8]
Q4: Can CNVK be used for cross-linking to RNA?
Yes, CNVK can be used to photo-cross-link to RNA strands as well as DNA.[1][4] This has applications in regulating antisense effects and in RNA fluorescence in situ hybridization (FISH).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cross-linking product observed. | Incorrect UV wavelength or insufficient irradiation time. | Ensure the use of a 365 nm UV light source for the cross-linking reaction.[3] For cytosine, an irradiation time of up to 30 seconds may be necessary for complete cross-linking.[1] For thymine, 1 second is often sufficient.[1] |
| Degradation of CNVK-containing oligo. | Store CNVK phosphoramidite (B1245037) and synthesized oligos properly. Dried oligos should be stored at -20°C in a nuclease-free environment.[6] Reconstituted oligos are stable at 4°C for up to two weeks, and for longer-term storage, -20°C is recommended.[6] | |
| Inhibition of the reaction by buffer components. | Use a simple buffer system for the cross-linking reaction. Avoid buffers containing components that could react with the cross-linker.[9] | |
| Presence of light scattering particles. | If working with magnetic particles or other suspensions, be aware that light scattering can inhibit the photo-cross-linking reaction.[10] | |
| Cross-linking is successful, but subsequent cytosine deamination is inefficient. | Suboptimal temperature. | Historically, high temperatures (e.g., 90°C) were used to induce deamination after cross-linking.[1] However, recent optimizations aim for physiological conditions (37°C).[2][5] |
| Low hydrophilicity of the reaction environment. | Increase the hydrophilicity around the target cytosine. This can be achieved by: - Using hydrophilic CNVK derivatives like OHVK.[5] - Modifying the 5'-terminus of the CNVK-containing oligo with a phosphate (B84403) group. - Using inosine as the counter base to the target cytosine.[5][7] | |
| Difficulty in reversing the cross-link. | Incorrect UV wavelength for cleavage. | Use a 312 nm UV light source for photo-splitting the cross-link.[1][4] Complete reversal may take up to 3 minutes.[1] |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Cross-linking Wavelength | 365 nm | [1][3] |
| Cross-linking Time (to Thymine) | ~1 second | [1] |
| Cross-linking Time (to Cytosine) | ~25 seconds | [1] |
| Cross-linking Time (to 5-Methylcytosine) | ~5 seconds | [8] |
| Reversal (Cleavage) Wavelength | 312 nm | [1][4] |
| Reversal (Cleavage) Time | ~3 minutes | [1] |
| Increase in Duplex Melting Temperature (Tm) after Cross-linking | ~30 °C | [1][6] |
| Half-life of Deamination with Phosphate Modification (at 37°C) | ~1.5 hours |
Experimental Protocols
General Protocol for CNVK Photo-Cross-Linking
-
Oligonucleotide Synthesis: Synthesize the CNVK-containing oligonucleotide using standard phosphoramidite chemistry. The use of UltraMILD monomers is recommended.[4]
-
Hybridization: Hybridize the CNVK-containing oligonucleotide with the target DNA or RNA strand in a suitable buffer.
-
Photo-Cross-Linking: Irradiate the sample with a 365 nm UV light source. The irradiation time will depend on the target pyrimidine (see table above).[1]
-
Analysis: Analyze the cross-linking efficiency using methods such as HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).[10]
-
Photo-Reversal (Optional): To reverse the cross-link, irradiate the sample with a 312 nm UV light source for approximately 3 minutes.[1]
Protocol for Photo-Cross-Linking Assisted Cytosine Deamination
-
Cross-Linking: Follow steps 1-3 of the general protocol to cross-link the CNVK-containing oligo to the target cytosine.
-
Incubation: Incubate the cross-linked duplex under conditions optimized for deamination. While earlier protocols used high temperatures (e.g., 90°C for 3.5 hours), recent methods achieve deamination at 37°C, especially when using hydrophilic modifications.[1][2][5] The incubation time can range from hours to days depending on the desired conversion rate and the specific reaction conditions.[2][7]
-
Photo-Splitting: After incubation, reverse the cross-link by irradiating the sample with 312 nm UV light.[2] This releases the edited strand containing a uracil in place of the original cytosine.
-
Analysis: Analyze the C-to-U conversion using appropriate analytical techniques.
Visual Guides
Caption: General workflow for CNVK photo-cross-linking and reversal.
Caption: Signaling pathway for CNVK-mediated cytosine to uracil conversion.
Caption: Troubleshooting logic for low CNVK cross-linking efficiency.
References
- 1. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Study of Photochemical Cytosine to Uracil Transition via Ultrafast Photo-Cross-Linking Using Vinylcarbazole Derivatives in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 7. Acceleration of the Deamination of Cytosine through Photo-Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quick, Selective and Reversible Photocrosslinking Reaction between 5-Methylcytosine and 3-Cyanovinylcarbazole in DNA Double Strand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting incomplete CNVK cross-linking reversal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reversal of 3-cyanovinylcarbazole (B8357579) (CNVK) cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CNVK cross-linking and its reversal?
A1: 3-cyanovinylcarbazole (CNVK) is a photo-cross-linker that forms a covalent bond with pyrimidine (B1678525) bases (thymine and cytosine) in DNA upon irradiation with UV light at 366 nm.[1][2] This process is rapid, with complete cross-linking to thymine (B56734) occurring in as little as one second.[1] The cross-link is reversible by irradiating the sample with UV light at a different wavelength, typically 312 nm, for approximately 3 minutes.[1][3] This facile reversal is a key advantage as it minimizes damage to the DNA.[1]
Q2: What are the primary factors that influence the efficiency of CNVK cross-linking reversal?
A2: The efficiency of CNVK cross-link reversal is primarily dependent on the wavelength and duration of UV irradiation. Complete reversal is typically achieved with 312 nm UV light in about 3 minutes.[1][3] Incomplete reversal may occur if the UV source is not at the optimal wavelength, the intensity is too low, or the irradiation time is insufficient. Unlike formaldehyde (B43269) cross-linking, which is highly dependent on temperature for reversal, CNVK reversal is a photochemical process.[4][5]
Q3: How can I confirm that the cross-links have been completely reversed?
A3: Complete reversal of cross-linking can be confirmed by analyzing the mobility of the DNA or protein-DNA complexes on a denaturing gel. Cross-linked complexes will migrate slower than their un-cross-linked counterparts. After successful reversal, the bands corresponding to the cross-linked complexes should disappear, and the bands for the un-cross-linked molecules should increase in intensity. Additionally, for DNA-DNA cross-links, a decrease in the UV melting temperature of the duplex by approximately 30°C after reversal indicates successful de-cross-linking.[3]
Troubleshooting Incomplete Cross-Linking Reversal
Problem: Incomplete or no reversal of CNVK cross-links is observed.
This is often indicated by the persistence of high molecular weight bands on a gel after the reversal procedure, suggesting that proteins remain cross-linked to DNA or that DNA-DNA cross-links are not fully resolved.
Potential Cause 1: Suboptimal UV Irradiation
The wavelength, intensity, and duration of the UV light are critical for efficient reversal.
Suggested Solutions:
-
Verify UV Source: Ensure that the UV lamp is emitting light at the correct wavelength for reversal (312 nm).[1][3] Use a UV meter to check the lamp's intensity and replace the bulb if it is old or weak.
-
Optimize Irradiation Time: While 3 minutes is the recommended duration, this may need to be optimized for your specific experimental setup.[3] Perform a time-course experiment to determine the optimal irradiation time for complete reversal.
-
Sample Proximity and Homogeneity: Ensure that the sample is placed at an appropriate distance from the UV source to receive uniform and sufficient irradiation. Mix the sample gently during irradiation to ensure all molecules are exposed to the UV light.
Potential Cause 2: Sample Composition and Inhibitors
Components in the sample buffer could be absorbing the 312 nm UV light, preventing it from reaching the cross-linked molecules.
Suggested Solutions:
-
Buffer Composition: Check the composition of your buffer for any components with high absorbance at 312 nm. If possible, perform a buffer exchange into a buffer with low UV absorbance, such as PBS or TE, before the reversal step.
-
Sample Concentration: Highly concentrated samples may also inhibit efficient UV penetration. Consider diluting the sample before irradiation, if your downstream application allows.
Potential Cause 3: Over-Crosslinking (Less Common with CNVK)
While CNVK is designed for rapid and efficient cross-linking, excessive irradiation during the initial cross-linking step (366 nm) could potentially lead to side reactions, although this is less common than with chemical cross-linkers like formaldehyde.
Suggested Solutions:
-
Optimize Initial Cross-linking: Reduce the duration of the initial 366 nm UV irradiation to the minimum time required for efficient cross-linking. A time-course experiment for the cross-linking step can help identify the optimal duration.
Experimental Protocols
Protocol 1: Standard CNVK Cross-Link Reversal
-
Place the sample containing CNVK cross-linked molecules in a UV-transparent container (e.g., quartz cuvette or thin-walled PCR tube).
-
Position the sample under a 312 nm UV lamp.
-
Irradiate the sample for 3 minutes, ensuring even exposure.[1][3]
-
Proceed with your downstream analysis (e.g., gel electrophoresis, PCR).
Protocol 2: Troubleshooting Protocol for Incomplete Reversal
-
Baseline Assessment: Run a small aliquot of your cross-linked sample on a denaturing gel alongside a non-cross-linked control to confirm the presence of cross-linked species.
-
Time-Course Optimization:
-
Divide your cross-linked sample into several aliquots.
-
Irradiate each aliquot at 312 nm for different durations (e.g., 1, 3, 5, and 10 minutes).
-
Analyze the samples on a denaturing gel to determine the minimum time required for complete reversal.
-
-
Buffer Exchange:
-
If incomplete reversal persists, perform a buffer exchange on your cross-linked sample into a minimal buffer like PBS using a spin column.
-
Repeat the optimized reversal protocol.
-
-
Analysis: Compare the results from the time-course and buffer exchange experiments to identify the optimal conditions for your specific sample.
Quantitative Data Summary
The following table summarizes the key parameters for CNVK cross-linking and reversal.
| Parameter | Cross-Linking | Reversal | Reference |
| UV Wavelength | 366 nm | 312 nm | [1] |
| Typical Duration | 1-25 seconds | ~3 minutes | [1][3] |
| Effect on Duplex Tm | Increase by ~30°C | Decrease by ~30°C | [3] |
| Efficiency | Up to 100% | Complete | [1] |
The following table provides a comparison of reversal conditions for CNVK and formaldehyde cross-linking.
| Feature | CNVK Cross-Linking | Formaldehyde Cross-Linking |
| Reversal Method | UV Irradiation (312 nm) | Heat (e.g., 65°C for hours or 95°C for minutes) |
| Primary Driver | Photochemistry | Thermal Energy |
| Reversibility | Highly efficient and complete | Can be incomplete, especially with over-crosslinking |
| Potential for Damage | Minimal with correct wavelength | Can lead to DNA degradation at high temperatures |
Visualizations
Caption: Troubleshooting workflow for incomplete CNVK cross-link reversal.
Caption: The reversible photo-cross-linking pathway of CNVK.
References
- 1. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 2. cambio.co.uk [cambio.co.uk]
- 3. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring the formaldehyde Protein-DNA cross-link reversal rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Cyanovinylcarbazole (CNVK) Phosphoramidite Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Cyanovinylcarbazole (CNVK) phosphoramidite (B1245037). Our aim is to help you identify and resolve common issues encountered during this multi-step synthesis, ensuring a higher yield and purity of your final product.
Troubleshooting Guide
This guide is structured to address potential problems at each key stage of the 3-Cyanovinylcarbazole (CNVK) phosphoramidite synthesis.
Stage 1: Synthesis of 3-Cyanovinylcarbazole Nucleoside
The initial phase of the synthesis involves the formation of the cyanovinylcarbazole moiety, typically via a Horner-Wadsworth-Emmons (HWE) reaction, followed by its attachment to a deoxyribose sugar (glycosylation).
Problem: Low Yield of the (E)-isomer of 3-(9-Ethylcarbazol-3-yl)acrylonitrile
-
Possible Cause 1: Suboptimal Horner-Wadsworth-Emmons (HWE) Reaction Conditions. The HWE reaction is critical for forming the desired trans (E)-isomer of the cyanovinyl group. The choice of base, solvent, and temperature can significantly impact the stereoselectivity and overall yield.
-
Solution:
-
Base Selection: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF are commonly used.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve the E-selectivity.
-
Reagent Purity: Ensure that the 9-ethylcarbazole-3-carbaldehyde and diethyl cyanomethylphosphonate are pure and dry.
-
-
-
Possible Cause 2: Formation of the (Z)-isomer. While the HWE reaction generally favors the (E)-isomer, the formation of the cis (Z)-isomer is a common side product.
-
Solution: The E and Z isomers can often be separated by column chromatography on silica (B1680970) gel. Careful optimization of the HWE reaction conditions, as mentioned above, can minimize the formation of the Z-isomer.
-
Problem: Inefficient Glycosylation
-
Possible Cause: Inadequate Activation of the Sugar Donor or Carbazole (B46965) Nucleophile.
-
Solution: Ensure that the glycosylation reaction is performed under strictly anhydrous conditions. The use of a suitable Lewis acid catalyst is crucial for activating the sugar donor. The carbazole nitrogen must be sufficiently nucleophilic; in some cases, deprotonation with a mild base may be necessary.
-
Stage 2: Protection of the 5'-Hydroxyl Group
This stage involves the protection of the primary 5'-hydroxyl group of the deoxyribose with a dimethoxytrityl (DMT) group.
Problem: Incomplete DMT Protection
-
Possible Cause 1: Insufficient DMT-Cl or Inefficient Catalyst.
-
Solution: Use a slight excess of DMT-Cl (e.g., 1.1 to 1.2 equivalents). Ensure the use of an effective catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in an appropriate solvent like pyridine.
-
-
Possible Cause 2: Presence of Moisture.
-
Solution: All reagents and solvents must be rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Stage 3: Phosphitylation of the Protected Nucleoside
The final step is the reaction of the 5'-O-DMT-protected CNVK nucleoside with a phosphitylating agent to introduce the phosphoramidite moiety at the 3'-hydroxyl group.
Problem: Low Yield of the Final Phosphoramidite
-
Possible Cause 1: Degradation of the Phosphitylating Agent. Phosphitylating agents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are sensitive to moisture and air.
-
Solution: Use freshly opened or properly stored phosphitylating agent. Perform the reaction under strictly anhydrous and inert conditions.
-
-
Possible Cause 2: Side Reactions on the Carbazole Ring. The electron-rich carbazole ring system could potentially react with the electrophilic phosphitylating agent, although this is less common under standard conditions.
-
Solution: Use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. Running the reaction at a controlled, lower temperature can also minimize side reactions.
-
Problem: Presence of P(V) Impurities
-
Possible Cause: Oxidation of the P(III) Phosphoramidite. The desired phosphoramidite is a P(III) species, which is susceptible to oxidation to the corresponding P(V) phosphate. This P(V) impurity is inactive in oligonucleotide synthesis.
-
Solution:
-
Inert Atmosphere: Handle the phosphoramidite under an inert atmosphere at all times.
-
Anhydrous Solvents: Use rigorously dried solvents to prevent hydrolysis, which can be a precursor to oxidation.
-
Storage: Store the final product under argon or nitrogen at low temperatures (-20 °C).
-
-
Problem: Presence of H-phosphonate Impurities
-
Possible Cause: Hydrolysis of the Phosphoramidite. Exposure to water will hydrolyze the phosphoramidite to the corresponding H-phosphonate.
-
Solution: Meticulous exclusion of moisture throughout the synthesis and purification process is essential. Use of amine-washed glassware and freshly distilled, dry solvents is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 3-Cyanovinylcarbazole (CNVK) phosphoramidite?
A1: The phosphitylation step is arguably the most critical. The product of this reaction, the phosphoramidite, is highly sensitive to moisture and oxidation. Any failure to maintain anhydrous and inert conditions will lead to the formation of inactive P(V) and H-phosphonate side products, which will compromise the subsequent use of the phosphoramidite in oligonucleotide synthesis.
Q2: How can I confirm the stereochemistry of the cyanovinyl group?
A2: The stereochemistry of the cyanovinyl group can be confirmed using ¹H NMR spectroscopy. The coupling constant (J-coupling) between the two vinylic protons is characteristically larger for the trans (E)-isomer (typically 12-18 Hz) compared to the cis (Z)-isomer (typically 6-12 Hz).
Q3: What are the best practices for purifying the final phosphoramidite product?
A3: Purification is typically achieved by column chromatography on silica gel. It is crucial to:
-
Use a solvent system that has been dried over molecular sieves.
-
Pre-treat the silica gel with a solution of triethylamine (B128534) in the eluent to neutralize acidic sites, which can cause degradation of the phosphoramidite.
-
Perform the chromatography quickly to minimize the exposure of the product to silica gel and air.
-
Co-evaporate the purified fractions with anhydrous acetonitrile (B52724) to remove any residual triethylamine.
Q4: My final product shows two spots on TLC and two peaks in the ³¹P NMR spectrum. What are these?
A4: The two spots on TLC and two peaks in the ³¹P NMR spectrum (typically around 148-150 ppm) correspond to the two diastereomers of the phosphoramidite. The phosphorus atom in the phosphoramidite moiety is a chiral center, leading to the formation of two diastereomers. This is normal and does not affect the performance of the phosphoramidite in oligonucleotide synthesis.
Q5: What are the recommended storage conditions for 3-CNVK phosphoramidite?
A5: The purified 3-CNVK phosphoramidite should be stored as a dry, white powder in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20 °C. It is highly recommended to aliquot the material into smaller, single-use vials to avoid repeated exposure of the bulk material to atmospheric moisture and oxygen.
Data Presentation
Table 1: Summary of Potential Side Products and Their Characteristics
| Side Product | Stage of Formation | Common Analytical Signature | Mitigation Strategy |
| (Z)-isomer of 3-Cyanovinylcarbazole | Stage 1: HWE Reaction | ¹H NMR: Smaller vinylic coupling constant (6-12 Hz) | Optimize HWE reaction conditions (base, temp.); Chromatographic separation |
| Unprotected 5'-OH Nucleoside | Stage 2: DMT Protection | TLC: More polar spot than DMT-protected product | Use excess DMT-Cl and catalyst; Ensure anhydrous conditions |
| P(V) Phosphate | Stage 3: Phosphitylation | ³¹P NMR: Signal around 0 ppm | Strict exclusion of air and oxidizing agents; Proper storage |
| H-phosphonate | Stage 3: Phosphitylation | ³¹P NMR: Signal around 0-10 ppm with P-H coupling | Strict exclusion of moisture |
Experimental Protocols
Key Experiment: Phosphitylation of 5'-O-DMT-3-Cyanovinylcarbazole Nucleoside
This is a representative protocol and may require optimization.
-
Preparation: Dry the 5'-O-DMT-3-cyanovinylcarbazole nucleoside by co-evaporation with anhydrous acetonitrile (3x) and then dry under high vacuum for at least 4 hours. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: Dissolve the dried nucleoside (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA; 2.5 equivalents).
-
Phosphitylation: Cool the solution to 0 °C in an ice bath. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) with 1% triethylamine).
-
Work-up: Once the reaction is complete, quench by adding a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with triethylamine. Elute with a gradient of ethyl acetate in hexane containing 1% triethylamine.
-
Final Product: Combine the pure fractions and evaporate the solvent. Co-evaporate with anhydrous acetonitrile (3x) and dry under high vacuum to obtain the 3-Cyanovinylcarbazole phosphoramidite as a white foam.
Mandatory Visualizations
Caption: Synthetic workflow for 3-CNVK phosphoramidite and associated side products.
Technical Support Center: CNVK Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Cyanovinylcarbazole (CNVK) phosphoramidite (B1245037) in solution. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the successful application of CNVK phosphoramidite in your research.
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems related to the stability of CNVK phosphoramidite in solution.
Problem: Low Coupling Efficiency in Oligonucleotide Synthesis
Question: My oligonucleotide synthesis is showing low coupling efficiency after incorporating CNVK phosphoramidite. What could be the cause and how can I resolve it?
Answer: Low coupling efficiency is a frequent indicator of phosphoramidite degradation. CNVK phosphoramidite, like other phosphoramidites, is sensitive to moisture and oxidation.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of CNVK Phosphoramidite: Exposure to trace amounts of water in the acetonitrile (B52724) solvent can lead to the hydrolysis of the phosphoramidite to the corresponding H-phosphonate.[2][3] | Use fresh, anhydrous acetonitrile with a water content of less than 10 ppm.[1] It is also recommended to dry the dissolved amidite with 3 Å molecular sieves overnight prior to use.[3] |
| Oxidation of CNVK Phosphoramidite: The P(III) center is susceptible to oxidation to P(V), rendering it inactive for coupling.[1] | Ensure that the CNVK phosphoramidite solution is stored under an inert atmosphere (e.g., argon).[4] Prepare fresh solutions for each synthesis run if possible. |
| Degraded CNVK Phosphoramidite Stock: The phosphoramidite may have degraded during storage. | Prepare a fresh solution of CNVK phosphoramidite from a solid, properly stored stock. The stability of CNVK phosphoramidite in solution is estimated to be 1-2 days. |
| Suboptimal Coupling Time: The steric hindrance of the modified base may require a longer coupling time. | While standard coupling times are generally sufficient for CNVK, you may consider increasing the coupling time as a troubleshooting step.[3][5] |
Problem: Unexpected Peaks in Chromatographic Analysis
Question: I am observing unexpected peaks in my HPLC or LC-MS analysis of the synthesized oligonucleotide containing CNVK. Could this be related to the phosphoramidite's stability?
Answer: Yes, the presence of unexpected peaks can be indicative of impurities arising from the degradation of the CNVK phosphoramidite.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| P(V) Species: The presence of oxidized phosphoramidite in your stock solution will lead to the incorporation of the corresponding phosphate (B84403) triester, which may not be the desired linkage.[1] | Use fresh solutions of CNVK phosphoramidite and ensure proper anhydrous and anaerobic handling conditions. |
| H-phosphonate Impurities: Hydrolyzed phosphoramidite can lead to the formation of H-phosphonate monoesters. | Verify the quality of your acetonitrile and consider using molecular sieves.[2][3] |
| Byproducts from Autocatalytic Degradation: Some phosphoramidites, particularly dG, can undergo autocatalytic degradation.[2][3] | While not specifically documented for CNVK, it is a possibility. Using fresh solutions minimizes this risk. |
Troubleshooting Workflow for CNVK Phosphoramidite Issues
Caption: Troubleshooting workflow for CNVK phosphoramidite stability issues.
Frequently Asked Questions (FAQs)
Q1: How should I store solid CNVK phosphoramidite?
A1: Solid CNVK phosphoramidite should be stored in a freezer at -10 to -30°C, kept dry, and protected from light as it is a light-sensitive material.[1][4][6] For long-term stability, storage under an inert gas atmosphere such as argon is recommended.[4]
Q2: What is the recommended solvent for dissolving CNVK phosphoramidite, and at what concentration?
A2: The recommended solvent is anhydrous acetonitrile.[1] Most synthesizers use concentrations between 0.05 M and 0.1 M.[3] A higher concentration of 0.1 M is often recommended for modified reagents.[3]
Q3: How long is a solution of CNVK phosphoramidite stable?
A3: The stability of CNVK phosphoramidite in solution is approximately 1-2 days.[6] It is highly recommended to prepare fresh solutions for each synthesis run to ensure optimal performance.
Q4: What are the visible signs of CNVK phosphoramidite degradation in solution?
A4: Visual inspection may not always reveal degradation. The most reliable indicators are a decrease in coupling efficiency during oligonucleotide synthesis and the appearance of impurity peaks in analytical tests like HPLC or ³¹P NMR.[1][7]
Q5: Can I use UltraMILD monomers with CNVK phosphoramidite?
A5: Yes, the use of UltraMILD monomers is preferred when working with CNVK phosphoramidite.[1][5] If using UltraMILD dG, it is also recommended to use UltraMild Cap Mix A to avoid exchange of the iPr-Pac group.[1]
Q6: What are the recommended deprotection conditions for oligonucleotides containing CNVK?
A6: If UltraMILD reagents were used, deprotection can be carried out with 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature or with 30% Ammonium Hydroxide for 2 hours at room temperature.[1][5] If standard bases were used, deprotection in Ammonium Hydroxide at room temperature for 24-36 hours can provide acceptable yields.[1][6]
Stability of Phosphoramidites in Solution
While specific quantitative stability data for CNVK phosphoramidite is limited, the following table provides general stability data for standard deoxyribonucleoside phosphoramidites in acetonitrile, which can be used for estimation. The stability of phosphoramidites generally decreases in the order T, dC > dA > dG.[2]
| Phosphoramidite | Purity Reduction after 5 Weeks in Acetonitrile (under inert gas) |
| Thymidine (T) | 2% |
| Deoxycytidine (dC) | 2% |
| Deoxyadenosine (dA) | 6% |
| Deoxyguanosine (dG) | 39% |
| Data from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004.[2] |
Experimental Protocols
Protocol: Assessment of CNVK Phosphoramidite Stability by HPLC-UV/MS
This protocol outlines a general method for assessing the purity and stability of CNVK phosphoramidite in solution.
1. Sample Preparation:
-
Prepare a stock solution of CNVK phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).[1]
-
For analysis, dilute the stock solution to 0.1 mg/mL with the same diluent.[1]
-
To assess stability over time, store the stock solution under controlled conditions (e.g., at room temperature on a synthesizer) and take aliquots for analysis at specified time points.
2. HPLC-UV/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: A suitable gradient to resolve the phosphoramidite diastereomers from potential impurities.
-
Flow Rate: 1 mL/min.[7]
-
UV Detection: Monitor at a wavelength appropriate for the DMT cation (around 260 nm).
-
MS Detection: Use an ESI positive polarity mode to confirm the mass of the parent compound and identify degradation products.[7]
3. Data Analysis:
-
The purity of the phosphoramidite is typically assessed by ³¹P NMR, with two peaks around 149 ppm corresponding to the two diastereomers.[4]
-
In HPLC, the CNVK phosphoramidite will appear as two peaks representing the diastereomers.[1]
-
Monitor for the appearance of new peaks over time, which may correspond to hydrolyzed (H-phosphonate) or oxidized (P(V)) species.[1]
-
Quantify the decrease in the area of the main phosphoramidite peaks over time to determine the rate of degradation.
Potential Degradation Pathways of CNVK Phosphoramidite
Caption: Potential degradation pathways for CNVK phosphoramidite in solution.
References
- 1. lcms.cz [lcms.cz]
- 2. blog.entegris.com [blog.entegris.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Cyanovinylcarbazole phosphoramidite (CNVK) [buyolig.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
avoiding side reactions during CNVK deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid side reactions during the deprotection of oligonucleotides containing 3-Cyanovinylcarbazole (B8357579) (CNVK).
Frequently Asked Questions (FAQs)
Q1: What is CNVK and why are specific deprotection conditions necessary?
A1: CNVK, or 3-Cyanovinylcarbazole, is a photo-cross-linker that can be incorporated into DNA and RNA oligonucleotides.[1][2] It allows for rapid and reversible cross-linking to pyrimidine (B1678525) bases upon photo-irradiation.[1][3] Specific deprotection conditions are crucial to ensure the integrity of the CNVK modification and the oligonucleotide itself, preventing unwanted side reactions. The deprotection process for oligonucleotides is a multi-step procedure that includes cleavage from the solid support, removal of phosphate (B84403) protecting groups (like the cyanoethyl group), and removal of protecting groups from the nucleobases.[4][5]
Q2: What are the recommended standard deprotection protocols for oligonucleotides containing CNVK?
A2: The recommended deprotection method depends on the other components of the oligonucleotide, particularly the protecting groups used for the standard nucleobases. For oligonucleotides synthesized with UltraMILD monomers, milder deprotection conditions are sufficient. If standard base protecting groups are used, longer deprotection times are necessary.[1][2]
Q3: What is the most common side reaction to be aware of when working with CNVK?
A3: A well-documented side reaction occurs after the photo-cross-linking function of CNVK has been utilized. When a CNVK-modified oligonucleotide is cross-linked to a cytosine residue, subsequent heating can lead to the deamination of the cytosine, converting it to a uracil.[2][6] This is a specific issue to consider if your experimental workflow involves both cross-linking and heating steps prior to the final cleavage and deprotection.
Q4: Can the 3-cyanovinylcarbazole moiety itself undergo side reactions during deprotection?
A4: While less documented in the context of standard oligonucleotide deprotection, the chemical structure of CNVK suggests potential for two main types of side reactions under basic conditions:
-
Michael Addition: The vinyl group of CNVK is an electron-deficient alkene, making it susceptible to Michael addition by nucleophiles present in the deprotection solution, such as ammonia (B1221849). This would result in the addition of an amino group across the double bond.
-
Nitrile Hydrolysis: The cyano group (-CN) can be hydrolyzed under basic conditions to first form an amide and then a carboxylic acid. This reaction is generally slow at room temperature but can be accelerated by heat.
Sticking to recommended mild deprotection protocols is the best way to minimize the risk of these potential side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during CNVK deprotection.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection of Oligonucleotide | 1. Deprotection time is too short or temperature is too low. 2. Deprotection reagent (e.g., ammonium (B1175870) hydroxide) is old or has lost concentration. | 1. Extend the deprotection time or, if compatible with other modifications, slightly increase the temperature. 2. Always use fresh, high-quality deprotection reagents. |
| Modification of the CNVK Moiety (e.g., unexpected mass increase) | 1. Michael Addition: Reaction of the vinyl group with ammonia from the deprotection solution. 2. Nitrile Hydrolysis: The cyano group has been hydrolyzed to an amide or carboxylic acid. | 1. Use milder deprotection conditions, such as 0.05M potassium carbonate in methanol (B129727), especially if UltraMILD monomers were used during synthesis. Avoid prolonged exposure to concentrated ammonium hydroxide (B78521) at elevated temperatures. 2. Avoid heating during deprotection. Use room temperature conditions as recommended for CNVK-containing oligos. |
| Conversion of Cytosine to Uracil | Deamination of cytosine that was previously photo-cross-linked to CNVK and subjected to heat. | If your protocol involves heating after cross-linking, be aware of this potential conversion. If this is undesirable, alternative strategies to analyze the cross-linked product that do not involve heating should be considered. |
| Degradation of other sensitive modifications (e.g., dyes) | The deprotection conditions are too harsh for other labels or modified bases in the oligonucleotide. | Always choose a deprotection strategy that is compatible with the most sensitive component in your oligonucleotide. For many sensitive dyes, UltraMILD deprotection conditions are required.[4] |
Quantitative Data Summary
The choice of deprotection conditions significantly impacts the success of removing protecting groups while preserving the integrity of the CNVK modification. The following table summarizes recommended deprotection protocols.
| Reagent Composition | Temperature | Duration | Applicable Monomers | Reference |
| 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMILD Monomers | [1][2] |
| 30% Ammonium Hydroxide | Room Temperature | 2 hours | UltraMILD Monomers | [1][2] |
| Ammonium Hydroxide | Room Temperature | 24-36 hours | Standard Monomers | [1] |
Experimental Protocols
Protocol 1: UltraMILD Deprotection of CNVK-containing Oligonucleotides
This protocol is recommended when UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) have been used for the synthesis.
Materials:
-
CPG-bound oligonucleotide containing CNVK
-
0.05 M Potassium Carbonate (K₂CO₃) in HPLC-grade Methanol
-
Microcentrifuge tubes
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap microcentrifuge tube.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the CPG.
-
Incubate the mixture at room temperature for 4 hours with gentle agitation.
-
After incubation, centrifuge the tube to pellet the CPG.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.
-
Proceed with desalting or purification as required for your application.
Protocol 2: Standard Deprotection of CNVK-containing Oligonucleotides
This protocol is for use when standard protecting groups have been used for the nucleobases.
Materials:
-
CPG-bound oligonucleotide containing CNVK
-
Fresh, concentrated Ammonium Hydroxide (28-30%)
-
Microcentrifuge tubes
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap microcentrifuge tube.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Ensure the tube is tightly sealed to prevent ammonia gas from escaping.
-
Incubate the mixture at room temperature for 24-36 hours.
-
After the incubation period, pellet the CPG by centrifugation.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Lyophilize or evaporate the ammonium hydroxide solution.
-
Resuspend the oligonucleotide in nuclease-free water and proceed with downstream applications.
Visualizations
Caption: Experimental workflow for CNVK oligonucleotide deprotection.
Caption: Potential side reactions during CNVK deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quick and reversible photocrosslinking reaction of 3-cyanovinylcarbazole nucleoside in a DNA triplex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Long CNVK-Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with long, 3-cyanovinylcarbazole (B8357579) (CNVK)-modified oligonucleotides. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome common challenges in the synthesis, purification, and analysis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is a CNVK modification and why is it used?
A: CNVK stands for 3-cyanovinylcarbazole. It is a photo-cross-linker modification that can be incorporated into synthetic oligonucleotides.[1] When an oligo containing a CNVK nucleoside is annealed to a complementary DNA or RNA strand, it can be induced to form a covalent cross-link with a pyrimidine (B1678525) base (Thymine or Cytosine) upon brief irradiation with UV light (e.g., 366 nm).[1][2][3] This cross-linking is remarkably fast, often occurring within seconds.[1][2][3] A key feature of CNVK is that the cross-link is reversible; it can be cleaved by irradiation at a different wavelength (e.g., 312 nm), typically within minutes, without causing significant damage to the DNA.[1][2][3] This on-demand cross-linking capability is valuable for studying nucleic acid interactions, regulating gene expression, and developing therapeutic antisense oligonucleotides.[2]
Q2: What are the primary challenges when synthesizing oligonucleotides that are both long (>75 bases) and contain a CNVK modification?
A: Synthesizing long CNVK-modified oligos presents a combination of challenges inherent to both long oligo synthesis and the specific chemistry of the CNVK modification.
-
Decreased Coupling Efficiency: The overall yield of full-length product decreases exponentially with oligo length. Even a minor drop in the average stepwise coupling efficiency has a dramatic negative impact on the final yield. While "regular coupling times" are suggested for CNVK phosphoramidite, any deviation from >99% efficiency will be magnified over a long synthesis.[4][5]
-
Increased Side Reactions: Longer synthesis cycles increase the exposure of the growing oligonucleotide chain to acidic and chemical reagents, elevating the risk of side reactions. The most prominent of these is depurination (loss of A or G bases) caused by the acidic deblocking step.[6]
-
CNVK Moiety Stability: The CNVK modification itself may be sensitive to standard, harsh deprotection conditions (e.g., prolonged heating in ammonium (B1175870) hydroxide). This necessitates the use of milder deprotection strategies to preserve the integrity of the modification.[2][3]
-
Complex Purification: The crude product of a long oligo synthesis is a complex mixture containing the full-length product along with a significant amount of shorter failure sequences (n-1, n-2, etc.).[7][8] Separating the desired long oligo from these closely related impurities is a significant purification challenge.[7][9] The bulky, hydrophobic nature of the CNVK group can alter the chromatographic properties of the oligo, which can be leveraged but also complicates standard purification protocols.
-
Difficult Quality Control: Accurately verifying the mass and purity of long oligonucleotides is challenging. Techniques like mass spectrometry may show decreased resolution and complex spectra for longer molecules, making it difficult to confirm the final product's identity and purity.[8]
Synthesis Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of long CNVK-modified oligonucleotides.
Problem 1: Low yield of full-length product.
Low yield is the most common issue in long oligo synthesis. The final yield is a direct function of the average coupling efficiency per cycle.
| Average Stepwise Coupling Efficiency | Theoretical Yield of Full-Length Product (50-mer) | Theoretical Yield of Full-Length Product (100-mer) |
| 99.5% | 77.8% | 60.5% |
| 99.0% | 60.5% | 36.6% |
| 98.5% | 46.8% | 22.0% |
| 98.0% | 36.4% | 13.3% |
(Data adapted from synthesis calculator principles)[4][10]
Workflow for Diagnosing Low Yield
References
- 1. Characterization of Oligodeoxynucleotides and Modifications by 193 nm Photodissociation and Electron Photodetachment Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. cambio.co.uk [cambio.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Frontiers | Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. waters.com [waters.com]
- 10. inscinstech.com.cn [inscinstech.com.cn]
CNVK phosphoramidite storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of CNVK (3-Cyanovinylcarbazole) phosphoramidite (B1245037) for successful oligonucleotide synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for CNVK phosphoramidite?
A1: CNVK phosphoramidite is sensitive to light, moisture, and heat. To ensure its stability and performance, it should be stored in a freezer at a temperature between -10°C and -30°C.[1][2] It is crucial to keep it in a dry, dark environment, preferably under an inert argon atmosphere.[3]
Q2: How should I handle CNVK phosphoramidite upon receiving it?
A2: Upon receipt, immediately store the vial in a freezer at the recommended temperature (-10°C to -30°C). Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis of the phosphoramidite. It is best to handle the material under an inert gas like argon.
Q3: What is the stability of CNVK phosphoramidite once in solution?
A3: Once dissolved in an anhydrous solvent such as acetonitrile (B52724), CNVK phosphoramidite has a limited stability of 1 to 2 days.[2] It is highly recommended to use the solution as quickly as possible after preparation to avoid degradation and ensure optimal coupling efficiency. The stability of phosphoramidites in solution is known to be affected by water content, with degradation pathways including hydrolysis and acrylonitrile (B1666552) elimination.[4]
Q4: What are the key applications of CNVK phosphoramidite?
A4: CNVK phosphoramidite is primarily used to incorporate a 3-cyanovinylcarbazole (B8357579) nucleoside into an oligonucleotide. This modification enables ultrafast and reversible photo-cross-linking of the oligonucleotide to a complementary DNA or RNA strand.[1][2][5] This is particularly useful for studying nucleic acid interactions, protein-DNA/RNA binding, and for applications in nanotechnology and molecular diagnostics. The cross-linking is induced by irradiation at 366 nm and can be reversed by irradiation at 312 nm.[1][3]
Quantitative Data Summary
For easy reference, the following tables summarize the key quantitative parameters for the storage and handling of CNVK phosphoramidite.
Table 1: Storage and Stability
| Parameter | Condition | Recommendation |
| Storage Temperature | Long-term | -10°C to -30°C[1][2] |
| Storage Atmosphere | Solid | Dry, dark, under inert gas (Argon)[3] |
| Solution Stability | In anhydrous acetonitrile | 1-2 days[2] |
Table 2: Experimental Conditions
| Parameter | Condition | Time | Wavelength |
| Photo Cross-linking | vs. Thymine | 1 second | 366 nm[1] |
| vs. Cytosine | 25 seconds | 366 nm[1][5] | |
| Cross-link Reversal | - | 3 minutes | 312 nm[1][3] |
| Deprotection (UltraMILD) | 0.05M Potassium Carbonate in Methanol | 4 hours at Room Temperature | - |
| 30% Ammonium Hydroxide | 2 hours at Room Temperature | - | |
| Deprotection (Standard) | Ammonium Hydroxide | 24-36 hours at Room Temperature | - |
Experimental Protocols
Protocol 1: Incorporation of CNVK into Oligonucleotides
-
Preparation of CNVK Phosphoramidite Solution:
-
Allow the vial of solid CNVK phosphoramidite to equilibrate to room temperature before opening.
-
Under an inert atmosphere (e.g., in a glove box), dissolve the required amount of CNVK phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Use the solution immediately for synthesis.
-
-
Oligonucleotide Synthesis:
-
Perform the oligonucleotide synthesis on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry protocols.
-
For the coupling step of CNVK, a standard coupling time is generally sufficient.[6][7] The use of UltraMILD monomers for the other bases is preferred to simplify the deprotection process.[1][6]
-
To prevent any potential side reactions when using dG-iPr-Pac, it is recommended to use UltraMild Cap Mix A.[1][6]
-
-
Cleavage and Deprotection:
-
Using UltraMILD reagents:
-
Using standard reagents:
-
-
Purification:
-
Purify the resulting oligonucleotide using standard methods such as HPLC or PAGE.
-
Troubleshooting Guide
Q1: My coupling efficiency is low when using CNVK phosphoramidite. What could be the cause?
A1: Low coupling efficiency with modified phosphoramidites can stem from several factors.[8] For CNVK, the most common causes are:
-
Degradation of the phosphoramidite: CNVK phosphoramidite is sensitive to moisture and oxidation.[9] Ensure that it has been stored and handled under strictly anhydrous and inert conditions. If the solid has been exposed to air or the solution is more than a day or two old, it may have degraded.
-
Inadequate activation: While standard coupling times are recommended, ensure your activator (e.g., tetrazole or a more potent activator) is fresh and anhydrous.
-
Water contamination: Traces of water in the acetonitrile or other reagents can hydrolyze the phosphoramidite, rendering it inactive.[4] Using high-quality anhydrous solvents and reagents is critical.
Q2: I am observing unexpected peaks during HPLC purification of my CNVK-containing oligonucleotide. What are they?
A2: Unexpected peaks can arise from several sources:
-
Phosphoramidite degradation products: If the CNVK phosphoramidite has degraded, this can lead to the incorporation of modified, incorrect bases or capping of the growing oligonucleotide chain.
-
Incomplete deprotection: Ensure that the deprotection conditions (time, temperature, and reagent) are appropriate for the protecting groups used on all bases in your oligonucleotide. The use of UltraMILD monomers is recommended for easier deprotection.[1][6]
-
Side reactions during synthesis: Although CNVK is robust, side reactions can occur, especially with prolonged exposure to synthesis reagents.
Q3: The photo-cross-linking efficiency of my purified oligonucleotide is lower than expected. Why?
A3: Assuming the oligonucleotide concentration and sequence are correct, low cross-linking efficiency could be due to:
-
Incorrect wavelength or irradiation time: Ensure your UV light source is emitting at the correct wavelength (366 nm) and that the irradiation time is sufficient (1 second for thymine, up to 25 seconds for cytosine targets).[1][5]
-
Degradation of the CNVK moiety: Although generally stable once incorporated into the oligonucleotide, prolonged exposure to harsh conditions or nucleophiles could potentially modify the cyanovinylcarbazole group.
-
Suboptimal hybridization conditions: Ensure that the buffer conditions and temperature are optimal for the formation of a stable duplex between your CNVK-containing oligonucleotide and its target strand.
Visualizations
Caption: Experimental workflow for CNVK phosphoramidite incorporation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 3. Cyanovinylcarbazole phosphoramidite (CNVK) [buyolig.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cambio.co.uk [cambio.co.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. cambio.co.uk [cambio.co.uk]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of CNVK Photo-Cross-Linking
Welcome to the technical support center for CNVK photo-cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CNVK photo-cross-linking?
3-Cyanovinylcarbazole (B8357579) (CNVK) is a photo-cross-linker that can be incorporated into oligonucleotides.[1] Upon irradiation with 365 nm UV light, CNVK forms a covalent bond with a pyrimidine (B1678525) base (thymine or cytosine) on the complementary nucleic acid strand.[1][2] This reaction is rapid and highly specific, allowing for the stable capture of target DNA or RNA molecules.[2] The cross-link can be reversed by irradiation at 312 nm.[1]
Q2: What are the main advantages of CNVK over other photo-cross-linkers?
CNVK offers several advantages, including extremely high photoreactivity, allowing for cross-linking in seconds, and high sequence specificity for pyrimidines.[3] The cross-linking reaction is efficient and the reversal process at 312 nm minimizes damage to nucleic acids.[2]
Q3: What are potential "off-target effects" in a CNVK photo-cross-linking experiment?
Off-target effects in this context can refer to several phenomena:
-
Non-specific binding: The CNVK-containing probe may bind to unintended molecules in a complex sample, such as proteins or other nucleic acid sequences, through non-covalent interactions.
-
Unintended cross-linking: Although highly specific to pyrimidines, there could be a low level of cross-linking to non-target nucleic acid sequences that have some degree of similarity to the intended target.
-
UV-induced damage: Prolonged exposure to UV light can potentially damage biological molecules.
Q4: How specific is CNVK cross-linking?
CNVK is highly specific for pyrimidine bases (thymine and cytosine). Studies have shown that purine (B94841) bases (adenine and guanine) are unreactive to cross-linking with CNVK.[1][2] The identity of the bases flanking the target pyrimidine has been shown to have little effect on the cross-linking reaction.[2]
Troubleshooting Guide
This guide addresses common issues related to off-target effects and provides strategies for optimization.
Issue 1: High background or non-specific binding of the CNVK probe.
High background often indicates that the CNVK probe is binding to components in the sample other than the intended target.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Buffer Conditions | Adjust pH: Ensure the buffer pH is optimal for specific target binding and minimizes charge-based non-specific interactions.[4][5] Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can reduce non-specific binding caused by electrostatic interactions.[4] Add Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can disrupt hydrophobic interactions that contribute to non-specific binding.[6] |
| Insufficient Blocking | Use Blocking Agents: Pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) or sheared salmon sperm DNA to saturate non-specific binding sites.[6] |
| Inefficient Washing | Optimize Wash Steps: Increase the number and/or duration of wash steps after the cross-linking and affinity capture steps. Use wash buffers with optimized salt and detergent concentrations to remove non-specifically bound probes.[7] |
Issue 2: Low cross-linking efficiency at the target site.
Low yield of the cross-linked product can be mistaken for off-target effects dominating the results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal UV Irradiation | Optimize Exposure Time: While CNVK cross-linking is rapid, the optimal time can vary. Start with a short exposure (1-10 seconds) and titrate upwards. Over-exposure does not necessarily increase specific cross-linking and can lead to sample damage.[2][3] Check UV Lamp Intensity and Wavelength: Ensure your UV source provides a stable output at 365 nm. The intensity of the lamp will affect the required exposure time.[8] |
| Incorrect Probe Design or Concentration | Review Probe Sequence: Ensure the CNVK is positioned to cross-link with a thymine (B56734) or cytosine in the target sequence. Optimize Probe Concentration: Titrate the probe concentration to find the optimal balance between target binding and potential for non-specific interactions. |
| Sample Matrix Interference | Sample Purity: The presence of contaminants in the sample can inhibit the cross-linking reaction. Ensure the sample is as pure as possible. For instance, turbidity in a solution can scatter UV light and reduce cross-linking efficiency.[8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters of CNVK photo-cross-linking to aid in experimental design and optimization.
Table 1: CNVK Photo-Cross-Linking Efficiency and Conditions
| Parameter | Value | Reference |
| Cross-linking Wavelength | 365-366 nm | [1][2] |
| Reversal Wavelength | 312 nm | [1] |
| Cross-linking Time to Thymine | ~1 second (for 100% cross-linking) | [2] |
| Cross-linking Time to Cytosine | ~25 seconds (for complete cross-linking) | [2] |
| Reversal Time | ~3 minutes | [2] |
| Increase in Duplex Melting Temp. | ~30 °C | [2] |
Experimental Protocols
General Protocol for CNVK Photo-Cross-Linking of Nucleic Acids
This protocol provides a general framework. Optimization of specific steps is recommended for each experimental system.
-
Probe and Target Preparation:
-
Synthesize or obtain an oligonucleotide probe containing a CNVK modification.
-
Prepare the target nucleic acid sample (e.g., purified RNA/DNA, cell lysate).
-
-
Hybridization:
-
Mix the CNVK probe with the target sample in a suitable hybridization buffer. A typical buffer might contain Tris-HCl, NaCl, and EDTA. The optimal salt concentration should be determined empirically to favor specific hybridization.
-
Incubate at a temperature appropriate for the specific probe-target duplex formation.
-
-
UV Cross-Linking:
-
Place the sample on a cold block or on ice to prevent heat-induced denaturation.
-
Irradiate the sample with a 365 nm UV lamp. The distance from the lamp to the sample and the irradiation time are critical parameters to optimize. Start with a short exposure time (e.g., 10 seconds) and adjust as needed.[3]
-
-
Affinity Purification (if applicable):
-
If the CNVK probe is biotinylated, it can be captured using streptavidin-coated magnetic beads or resin.[8]
-
Incubate the cross-linked sample with the affinity matrix.
-
-
Washing:
-
Wash the affinity matrix multiple times with a wash buffer to remove non-specifically bound molecules. The stringency of the wash can be adjusted by altering the salt and detergent concentrations.[8]
-
-
Elution and Analysis:
-
Elute the captured complexes from the affinity matrix.
-
Alternatively, the cross-link can be reversed by irradiating the sample with 312 nm UV light for approximately 3 minutes.[2]
-
Analyze the captured target molecules by methods such as qPCR, RT-qPCR, or sequencing.
-
Diagrams
Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for troubleshooting and minimizing off-target effects in CNVK photo-cross-linking experiments.
CNVK Photo-Cross-Linking Mechanism
Caption: The mechanism of CNVK photo-cross-linking and its reversal.
References
- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 2. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of 3-Cyanovinylcarbazole (CVC) Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the characterization and quantification of 3-Cyanovinylcarbazole (B8357579) (CVC) cross-linking, a critical process in bioconjugation and nucleic acid research. We present supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most appropriate analytical strategy.
Introduction to 3-Cyanovinylcarbazole (CVC) Cross-Linking
3-Cyanovinylcarbazole (CVC) is a photo-activated cross-linking agent that forms a covalent bond with pyrimidine (B1678525) bases, particularly thymine, in DNA and RNA upon irradiation with UV-A light (typically around 366 nm).[1] This reaction is reversible upon exposure to a shorter wavelength of UV light (around 312 nm). The ability to form and reverse this cross-link with high efficiency and specificity makes CVC a valuable tool in molecular biology for applications such as studying nucleic acid interactions, targeted drug delivery, and the creation of stable DNA nanostructures. The trans-isomer of CVC has been identified as the reactive species in this photo-cross-linking reaction.[2]
Accurate and robust analytical methods are essential to monitor the efficiency of the cross-linking reaction, quantify the formation of the CVC-nucleobase adduct, and characterize any potential side products.
High-Performance Liquid Chromatography (HPLC) for CVC Cross-Linking Analysis
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the gold standard for the analysis of oligonucleotides and their modifications, including CVC cross-linking. This technique separates molecules based on their hydrophobicity, and the use of an ion-pairing agent neutralizes the negative charges on the phosphate (B84403) backbone of oligonucleotides, allowing for their retention and separation on a hydrophobic stationary phase (typically C18).
Performance Characteristics of HPLC
| Parameter | Performance for CVC Cross-Linking Analysis | Supporting Data/References |
| Resolution | Excellent for separating cross-linked from non-cross-linked oligonucleotides. Baseline resolution of single-base differences is achievable. | IP-RP-HPLC can resolve oligonucleotides up to 50 bases with excellent resolution.[3] UPLC, a high-pressure variant of HPLC, offers even greater resolution for oligonucleotides up to 60 nucleotides or longer.[4] |
| Sensitivity | High, with UV detection being the most common method. Picomole amounts of oligonucleotides can be detected. | |
| Speed | Analysis times can range from under 10 minutes with UPLC to 30-60 minutes with traditional HPLC.[4] | |
| Quantitative Accuracy | Highly accurate and reproducible for quantifying the extent of cross-linking by measuring the peak areas of the starting materials and the product. | |
| Limitations | May require method development to optimize separation. The ion-pairing reagents can be incompatible with mass spectrometry in some cases. |
Experimental Protocol: IP-RP-HPLC Analysis of CVC Cross-Linked Oligonucleotides
This protocol provides a general framework for the analysis. Specific parameters may need to be optimized for different oligonucleotide sequences and lengths.
1. Sample Preparation:
-
Prepare a solution of the CVC-modified oligonucleotide and the target oligonucleotide in a suitable buffer (e.g., 50 mM sodium cacodylate, 100 mM NaCl, pH 7.4).
-
Irradiate the sample with a 366 nm UV lamp to induce cross-linking.
-
For kinetic studies, take aliquots at different time points.
-
To reverse the cross-link, irradiate the sample with a 312 nm UV lamp.
2. HPLC System and Column:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Waters XBridge OST C18, Agilent PLRP-S).
-
Column Temperature: Elevated temperature (e.g., 60 °C) is often used to denature any secondary structures of the oligonucleotides.
3. Mobile Phases:
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
Mobile Phase B: Acetonitrile or methanol.
4. Gradient Elution:
-
A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic cross-linked product. For example, a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
5. Detection:
-
Monitor the elution profile using a UV detector at 260 nm.
6. Data Analysis:
-
Identify the peaks corresponding to the un-cross-linked oligonucleotides and the cross-linked product based on their retention times. The cross-linked product is typically more hydrophobic and will have a longer retention time.
-
Calculate the percentage of cross-linking by integrating the peak areas.
Alternative Analytical Methods
While HPLC is the predominant technique, other methods can provide complementary information for the analysis of CVC cross-linking.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in a capillary filled with a conductive buffer. For DNA analysis, a sieving matrix (gel) is often used to separate fragments based on size.
Comparison with HPLC:
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Principle | Hydrophobicity | Charge-to-size ratio / Size (with gel) |
| Resolution | Excellent for shorter oligonucleotides (< 50-80 bases).[3] | Can offer higher resolution for longer oligonucleotides.[5] Capable of single-base resolution.[5] |
| Speed | Minutes to an hour. | Typically faster than traditional HPLC. |
| Sample Volume | Microliters. | Nanoliters. |
| Throughput | Can be automated for high throughput. | High throughput with automated systems. |
| Fraction Collection | Easy to collect fractions for further analysis. | More challenging to collect fractions.[5] |
Mass Spectrometry (MS)
Mass Spectrometry measures the mass-to-charge ratio of ions, providing precise molecular weight information and structural details through fragmentation analysis. It is often coupled with a separation technique like HPLC (LC-MS).
Comparison with HPLC-UV:
| Feature | HPLC-UV | Mass Spectrometry (MS) |
| Information Provided | Retention time, quantitative information. | Precise molecular weight, structural information (fragmentation). |
| Identification | Based on retention time comparison with standards. | Confident identification based on exact mass. |
| Sensitivity | High (picomole). | Very high (femtomole to attomole). |
| Analysis of Complex Mixtures | Can be challenging to resolve all components. | Can identify components in a complex mixture, even if not fully resolved chromatographically. |
| Compatibility with IP Reagents | Compatible with most ion-pairing reagents. | Some ion-pairing reagents (like TEAA) can suppress the MS signal. Volatile buffers are preferred. |
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the analysis of CVC cross-linking.
Caption: Experimental workflow for CVC cross-linking and analysis.
Caption: Logical flow of HPLC analysis for CVC cross-linking.
Conclusion
For the routine analysis and quantification of 3-Cyanovinylcarbazole cross-linking, IP-RP-HPLC and its higher-resolution variant, UPLC , remain the methods of choice due to their robustness, high resolution, and quantitative accuracy. Capillary Electrophoresis offers a high-speed, high-resolution alternative, particularly for longer oligonucleotides. Mass Spectrometry , especially when coupled with liquid chromatography, provides invaluable, unambiguous identification of the cross-linked product and characterization of any side products, making it a powerful tool for in-depth structural analysis and impurity profiling. The selection of the optimal analytical technique will depend on the specific requirements of the study, including the need for quantitative accuracy, high throughput, or detailed structural information.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Details of the ultrafast DNA photo-cross-linking reaction of 3-cyanovinylcarbazole nucleoside: cis-trans isomeric effect and the application for SNP-based genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gel-Capillary Electrophoresis Analysis of Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 4. article.sapub.org [article.sapub.org]
- 5. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry of CNVK-Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of novel oligonucleotide modifications is expanding the toolkit for researchers in therapeutics and diagnostics. Among these, 3-cyanovinylcarbazole (B8357579) (CNVK) has emerged as a rapid and reversible photo-cross-linking agent, offering distinct advantages over traditional cross-linkers like psoralen. This guide provides a comparative overview of the mass spectrometric analysis of CNVK-modified oligonucleotides, offering insights into its performance against other analytical techniques and detailing experimental protocols to aid in the characterization of these critical molecules.
Performance Comparison: CNVK-Modified Oligonucleotides vs. Alternatives
The analysis of modified oligonucleotides, particularly those containing cross-linking agents, presents unique challenges for mass spectrometry. The choice of analytical technique is critical for obtaining accurate molecular weight determination, sequence verification, and impurity profiling.
Key Advantages of CNVK in Mass Spectrometry Analysis:
-
Speed of Cross-Linking: CNVK facilitates significantly faster photo-cross-linking compared to traditional agents like psoralen. Irradiation of a duplex containing CNVK with UV light at 366 nm can achieve complete cross-linking in seconds to minutes, a substantial improvement over the longer irradiation times often required for psoralen.[1][2] This rapid reaction minimizes the risk of UV-induced damage to the oligonucleotide itself.
-
Reversibility: The cross-link formed by CNVK can be efficiently reversed by irradiation at a different wavelength (e.g., 312 nm), allowing for controlled experiments and further analytical manipulations.[1][2] This feature is particularly advantageous for isolating and analyzing the cross-linked species.
| Analytical Technique | Application for CNVK-Modified Oligonucleotides | Advantages | Disadvantages |
| LC-ESI-MS/MS | Primary method for identification and quantification of CNVK-oligonucleotide adducts and their impurities. | High resolution and mass accuracy, enables fragmentation for sequence confirmation, suitable for quantitative analysis.[3][4][5] | Ion-pairing reagents can cause signal suppression, potential for adduct formation with metal ions.[4] |
| MALDI-TOF MS | Rapid screening and molecular weight determination of CNVK-modified oligonucleotides and their cross-linked products. | High throughput, tolerant to some impurities, good for analyzing larger molecules.[6][7] | Lower resolution for larger oligonucleotides, potential for photo-sensitivity of some modifications.[7] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation and visualization of cross-linked and un-cross-linked species. | Simple and widely available. | Low resolution, not suitable for precise mass determination or sequence analysis.[8] |
| Capillary Electrophoresis (CE) | High-resolution separation of oligonucleotides and their modified forms. | High separation efficiency. | Can be less robust than LC-based methods. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of CNVK-modified oligonucleotides. Below are representative protocols for LC-ESI-MS/MS and MALDI-TOF MS analysis.
Protocol 1: LC-ESI-MS/MS Analysis of CNVK-Modified Oligonucleotides
This protocol outlines a general procedure for the separation and characterization of CNVK-modified oligonucleotides using liquid chromatography coupled with electrospray ionization tandem mass spectrometry.
1. Sample Preparation:
- Synthesize and purify the CNVK-modified oligonucleotide using standard solid-phase synthesis and HPLC purification methods.
- To induce cross-linking, irradiate the oligonucleotide duplex containing the CNVK modification with a UV lamp at 366 nm for 1-5 minutes on ice.
- To reverse the cross-link, irradiate the sample at 312 nm for 3-5 minutes.
- Desalt the oligonucleotide samples using a suitable method such as ethanol (B145695) precipitation or a size-exclusion spin column.
- Reconstitute the dried oligonucleotide in an appropriate buffer, for example, 10 mM triethylamine (B128534) (TEA) and 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in nuclease-free water.[3][7]
2. LC Separation:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase column suitable for oligonucleotide analysis, such as a Waters XTerra MS C18 column (2.1 x 50 mm, 2.5 µm).[3]
- Mobile Phase A: 16.3 mM TEA, 400 mM HFIP in water.[3][7]
- Mobile Phase B: Methanol or acetonitrile (B52724).
- Gradient: A linear gradient from 5-50% B over 15-20 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 50-60 °C.
3. MS Detection:
- Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
- Ionization Mode: Negative ion electrospray ionization (ESI).
- Mass Range: m/z 400-2000.
- Data Acquisition: Acquire full scan MS data to determine the molecular weights of the parent oligonucleotide and its cross-linked form. Perform tandem MS (MS/MS) on the precursor ions to obtain fragmentation data for sequence confirmation.
Protocol 2: MALDI-TOF MS Analysis of CNVK-Modified Oligonucleotides
This protocol provides a general method for the rapid analysis of CNVK-modified oligonucleotides using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.
1. Sample Preparation:
- Prepare the CNVK-modified oligonucleotide sample as described in the LC-ESI-MS/MS protocol (synthesis, purification, cross-linking/reversal, and desalting).
- Reconstitute the oligonucleotide in nuclease-free water.
2. Matrix Preparation:
- Prepare a saturated solution of a suitable matrix for oligonucleotide analysis. A common matrix is 3-hydroxypicolinic acid (3-HPA).[3] Other matrices such as 2',4',6'-trihydroxyacetophenone (B23981) (THAP) can also be used, particularly for cross-linked samples.[6]
- The matrix solution is typically prepared in a 1:1 mixture of acetonitrile and water, and may contain an additive like diammonium citrate (B86180) to reduce sodium adducts.
3. Sample Spotting:
- Mix the oligonucleotide sample with the matrix solution in a 1:1 ratio.
- Spot 0.5-1 µL of the mixture onto the MALDI target plate.
- Allow the spot to air dry completely at room temperature.
4. MS Analysis:
- Mass Spectrometer: A MALDI-TOF mass spectrometer.
- Ionization Mode: Negative or positive ion mode. Negative ion mode is often preferred for oligonucleotides.
- Acquisition Mode: Linear or reflectron mode. Reflectron mode provides higher resolution for smaller oligonucleotides.
- Laser Intensity: Optimize the laser intensity to obtain good signal-to-noise ratio without causing excessive fragmentation.
- Calibration: Calibrate the instrument using a standard mixture of oligonucleotides with known molecular weights.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful analysis. The following diagram illustrates the key steps in the mass spectrometric analysis of CNVK-modified oligonucleotides.
Caption: Experimental workflow for the mass spectrometry of CNVK-modified oligonucleotides.
This comprehensive guide provides a framework for researchers to effectively utilize mass spectrometry for the characterization of CNVK-modified oligonucleotides. The superior speed and reversibility of CNVK cross-linking, combined with the power of modern mass spectrometry, offer a robust platform for advancing research in oligonucleotide therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. casss.org [casss.org]
- 5. lcms.cz [lcms.cz]
- 6. The effect of organic modifiers on electrospray ionization charge-state distribution and desorption efficiency for oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Versatile High-through-put Oligonucleotide LC-MS Method to Accelerate Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to CNVK and Psoralen for DNA Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
The ability to induce covalent cross-links between strands of DNA is a cornerstone of various molecular biology techniques and therapeutic strategies. This guide provides a detailed comparison of two prominent photo-activated DNA cross-linking agents: 3-cyanovinylcarbazole (B8357579) nucleoside (CNVK) and psoralen (B192213). We will delve into their mechanisms of action, experimental protocols, performance metrics, and biological implications to assist researchers in selecting the optimal tool for their specific applications.
At a Glance: CNVK vs. Psoralen
| Feature | CNVK (3-cyanovinylcarbazole nucleoside) | Psoralen |
| Mechanism | [2+2] photocycloaddition with pyrimidines | Intercalation followed by [2+2] photocycloaddition with pyrimidines |
| Activation | 365-366 nm UV light | 320-400 nm UVA light |
| Reaction Speed | Ultrafast (seconds) | Slower (minutes to hours) |
| Selectivity | High for pyrimidines (Thymine > Cytosine) | Preferentially targets 5'-TA sites |
| Reversibility | Yes, with 312 nm UV light | Yes, with 254 nm UV light or base-catalyzed rearrangement |
| Off-Target Effects | Not extensively studied, but high specificity suggests low off-target potential. | Well-documented clinical side effects (e.g., skin cancer risk with PUVA therapy). Can generate oxygen free radicals. |
| Applications | Antisense technology, FISH, photochemical regulation of nucleic acids | PUVA therapy for skin disorders, research on DNA repair and replication |
Mechanism of Action
Both CNVK and psoralen utilize a [2+2] photocycloaddition reaction to form covalent bonds with pyrimidine (B1678525) bases in DNA. However, their initial interaction with the DNA duplex differs significantly.
CNVK: This synthetic nucleoside is incorporated directly into an oligonucleotide strand. Upon irradiation with 365-366 nm UV light, it rapidly forms a cyclobutane (B1203170) ring with a pyrimidine base (preferentially thymine) on the complementary strand.[1] This reaction is remarkably fast, occurring within seconds.[1]
Psoralen: Psoralens are planar tricyclic compounds that first intercalate into the DNA double helix, positioning themselves between base pairs.[2] Subsequent exposure to UVA light (320-400 nm) triggers two successive [2+2] photocycloaddition reactions, first forming a monoadduct with one strand and then, with further irradiation, an interstrand cross-link (ICL) with a pyrimidine on the opposing strand.[2] Psoralens show a preference for 5'-TA sequences.[3]
Caption: Mechanisms of CNVK and Psoralen DNA cross-linking.
Performance Comparison: A Quantitative Look
Direct comparative studies under identical conditions are limited in the published literature. However, data from various sources allow for a qualitative and semi-quantitative comparison.
| Parameter | CNVK | Psoralen |
| Cross-linking Time | 100% cross-linking to Thymine in 1 sec; to Cytosine in 25 sec.[4][5] | Minutes to over an hour for significant cross-linking.[6] |
| Cross-linking Efficiency | Near quantitative (>95%) | Variable, can be up to 70% with long irradiation times.[4] |
| Reversal Time | ~3 minutes with 312 nm UV light.[4][5] | Photoreversal with 254 nm UV is possible but can cause DNA damage. Base-catalyzed reversal is more efficient. |
| Effect on DNA Stability | Increases duplex melting temperature by ~30°C.[5][7] | Stabilizes the DNA duplex. |
| Wavelengths | Cross-linking: 365-366 nm; Reversal: 312 nm.[4][5][7] | Cross-linking: 320-400 nm (UVA); Reversal: ~254 nm.[8] |
Experimental Protocols
CNVK DNA Cross-Linking Protocol (General)
-
Oligonucleotide Synthesis: Incorporate CNVK phosphoramidite (B1245037) into the desired oligonucleotide sequence using standard automated DNA synthesis protocols.
-
Hybridization: Anneal the CNVK-containing oligonucleotide to the target DNA or RNA strand in a suitable buffer (e.g., PBS).
-
Photo-cross-linking: Irradiate the sample with a 365 nm or 366 nm UV lamp. A 10-second irradiation is often sufficient for efficient cross-linking.[1] For cross-linking to cytosine, a longer exposure of up to 30 seconds may be required for complete reaction.[5]
-
Analysis: Verify cross-linking by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), where the cross-linked product will migrate slower than the single-stranded oligonucleotides.
-
(Optional) Reversal: To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3 minutes.[4][5]
Psoralen DNA Cross-Linking Protocol (In Vitro)
-
Preparation of Psoralen Stock: Dissolve psoralen (e.g., 8-methoxypsoralen, 8-MOP, or trimethylpsoralen, TMP) in a suitable solvent like ethanol (B145695) to create a stock solution (e.g., 200 µg/ml or 2mM).[6][9]
-
Incubation: Add the psoralen stock solution to the DNA sample in a buffer (e.g., 50 mM Tris-Cl pH 8.0, 50 mM EDTA) to a final concentration of approximately 10 µg/ml or 10 µM.[6][9] Incubate in the dark for at least 5 minutes to allow for intercalation.[9]
-
Irradiation: Place the sample on ice and irradiate with a long-wave UVA lamp (365 nm) at a defined distance (e.g., 6 cm).[9] Irradiation times can vary from minutes to over an hour depending on the desired level of cross-linking.[6] For cellular applications, multiple irradiation cycles may be used.[9]
-
Analysis: Analyze the formation of monoadducts and interstrand cross-links using techniques like denaturing gel electrophoresis, HPLC, or mass spectrometry.
-
(Optional) Reversal: Photoreversal can be achieved by irradiation with 254 nm UV light.[8] Alternatively, base-catalyzed reversal can be performed under alkaline conditions at elevated temperatures.
Biological Implications and Signaling Pathways
The formation of DNA cross-links triggers cellular DNA damage responses. The pathways activated can differ depending on the nature and density of the lesions.
CNVK-Induced Cellular Response
The cellular response to CNVK-induced cross-links is not yet well-characterized. Given its high specificity and rapid, reversible nature, it is hypothesized that CNVK may induce a more localized and transient DNA damage response compared to psoralen. The clean and rapid reversal of CNVK cross-links with 312 nm light, a wavelength less damaging than the 254 nm used for psoralen reversal, is a significant advantage in cellular studies.[4][5]
Psoralen-Induced Signaling Pathways
Psoralen-induced DNA damage, particularly interstrand cross-links (ICLs), are highly cytotoxic and trigger robust cellular responses.
-
p53 and Apoptosis: Psoralen ICLs are potent inducers of the p53 tumor suppressor protein and apoptosis. This response is primarily triggered by the blockage of transcription, rather than replication.[10]
-
ATR-Mediated Signaling: The induction of p53 phosphorylation at Ser-15 is dependent on the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a key sensor of replication stress and DNA damage.[10]
-
DNA Repair Pathways: The repair of psoralen-induced ICLs is a complex process involving multiple DNA repair pathways, including the Fanconi anemia (FA) pathway and nucleotide excision repair (NER) proteins like XPF-ERCC1.[11][12] Psoralen monoadducts can be substrates for the base excision repair (BER) pathway.[3]
Caption: Psoralen-ICL induced cellular signaling.
Off-Target Effects
CNVK: Due to its high photoreactivity and specific incorporation into an oligonucleotide, CNVK is expected to have minimal off-target effects. The cross-linking reaction is localized to the site of hybridization of the CNVK-containing oligonucleotide. To date, no significant off-target DNA damage has been reported.[5][7]
Psoralen: The off-target effects of psoralen are a significant concern, particularly in therapeutic applications like PUVA. Psoralen can intercalate non-specifically throughout the genome, and UVA irradiation can lead to DNA damage in unintended locations. This can result in mutagenesis and an increased risk of skin cancer.[13] Additionally, psoralen can generate reactive oxygen species upon photoactivation, which can damage other cellular components like proteins and lipids.[2][14]
Conclusion: Choosing the Right Tool
The choice between CNVK and psoralen for DNA cross-linking depends heavily on the specific application.
CNVK is the superior choice for applications requiring:
-
High speed and efficiency: Its ultrafast reaction kinetics are ideal for time-resolved studies.
-
High specificity and low off-target effects: The targeted nature of the oligonucleotide-directed cross-linking minimizes unwanted DNA damage.
-
Reversibility with minimal DNA damage: The ability to reverse the cross-link with 312 nm light is a significant advantage for applications requiring transient DNA modification.
Psoralen remains a valuable tool for:
-
Therapeutic applications: Its use in PUVA therapy for skin diseases is well-established.
-
Studying DNA repair pathways: The complex DNA lesions induced by psoralen make it a useful agent for investigating cellular responses to DNA damage.
-
Applications where broad, non-specific cross-linking is desired.
For researchers in drug development and molecular biology who prioritize precision, speed, and minimizing off-target effects, CNVK represents a significant advancement in DNA cross-linking technology . Its unique properties open up new possibilities for the photochemical control of biological processes in living cells.[1]
References
- 1. glenresearch.com [glenresearch.com]
- 2. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA | MDPI [mdpi.com]
- 3. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambio.co.uk [cambio.co.uk]
- 5. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 6. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 7. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 8. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 10. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Processing of a psoralen DNA interstrand cross-link by XPF-ERCC1 complex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
CNVK: A Superior Photo-Cross-Linker for Advanced Research Applications
In the landscape of molecular biology and drug development, the ability to capture and analyze interactions between nucleic acids and other molecules is paramount. Photo-cross-linkers are indispensable tools in this endeavor, allowing researchers to form covalent bonds between interacting molecules upon light activation. While traditional photo-cross-linkers like psoralens have been widely used, a novel class of reagents, exemplified by 3-cyanovinylcarbazole (B8357579) nucleoside (CNVK), offers significant advantages in efficiency, specificity, and versatility. This guide provides an objective comparison of CNVK and traditional photo-cross-linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Unveiling the Advantages of CNVK
CNVK stands out due to its ultrafast and highly efficient photo-cross-linking capabilities. Unlike traditional methods that often require lengthy irradiation times and result in lower yields, CNVK facilitates rapid and near-quantitative cross-linking, minimizing potential damage to biological samples.[1][2] Furthermore, the cross-linking is reversible, providing a level of control unattainable with many conventional cross-linkers.[1][3][4]
Key Performance Advantages of CNVK:
-
Exceptional Speed: CNVK cross-links to thymine (B56734) in as little as 1 second and to cytosine in 25 seconds upon irradiation at 366 nm.[4][5] This is a dramatic improvement over psoralens, which can require up to 20 minutes of irradiation.[2]
-
High Efficiency: The cross-linking reaction with CNVK approaches 100% efficiency, a significant increase compared to the approximately 70% efficiency often observed with psoralens.[2]
-
Specificity for Pyrimidines: CNVK selectively cross-links to pyrimidine (B1678525) bases (thymine and cytosine), while purine (B94841) bases remain unreactive.[4][5] This specificity allows for targeted cross-linking and differentiation between purines and pyrimidines at a specific site.
-
Reversibility with Minimal Damage: The cross-link formed by CNVK can be efficiently reversed by irradiation at 312 nm for approximately 3 minutes.[2][4][5] This wavelength is less damaging to nucleic acids than the shorter wavelengths (e.g., 254 nm) often required for reversing other cross-links, which can cause the formation of thymidine (B127349) dimers.[2]
-
Increased Duplex Stability: Once cross-linked, CNVK significantly increases the thermal stability of the nucleic acid duplex, raising the melting temperature (Tm) by about 30°C.[4][5][6]
Comparative Performance Data
The following table summarizes the key performance differences between CNVK and traditional psoralen-based photo-cross-linkers.
| Feature | CNVK | Traditional Photo-Cross-Linkers (Psoralens) |
| Cross-linking Time | 1-25 seconds[4][5] | ~20 minutes[2] |
| Cross-linking Efficiency | ~100%[2][4] | ~70%[2] |
| Activation Wavelength | 366 nm[2][4][5] | 320-400 nm (UVA)[7] |
| Reversal Wavelength | 312 nm[2][4][5] | Short-wavelength UV (e.g., 254 nm)[2][8] |
| Reversibility | Yes, highly efficient[1][4] | Yes, but can be less efficient and more damaging[8] |
| Specificity | Pyrimidines (Thymine, Cytosine)[4][5] | Intercalates between pyrimidines[9] |
| Potential for DNA Damage | Minimal, uses longer UV wavelengths[4][5] | Higher, especially with shorter reversal wavelengths[2][7] |
Experimental Protocols
General Protocol for Photo-Cross-Linking with CNVK-Modified Oligonucleotides
This protocol outlines the fundamental steps for achieving photo-cross-linking using an oligonucleotide incorporating CNVK.
Materials:
-
CNVK-modified oligonucleotide probe
-
Target DNA or RNA sequence
-
Hybridization buffer (e.g., saline-sodium citrate (B86180) buffer)
-
UV lamp (366 nm for cross-linking, 312 nm for reversal)
Methodology:
-
Hybridization: Mix the CNVK-modified oligonucleotide with the target nucleic acid in hybridization buffer. The concentrations should be optimized based on the specific application. Heat the mixture to a temperature above the calculated melting temperature (Tm) of the duplex and then slowly cool to room temperature to allow for proper annealing.
-
Photo-Cross-Linking: Irradiate the sample with a 366 nm UV lamp. For cross-linking to thymine, an irradiation time of 1 second is often sufficient, while cytosine may require up to 25-30 seconds.[4][5]
-
Verification of Cross-Linking (Optional): The formation of the cross-link can be confirmed by various methods, such as denaturing polyacrylamide gel electrophoresis (PAGE), where the cross-linked product will migrate slower than the individual strands.
-
Photo-Reversal (Optional): To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3 minutes.[4][5]
Protocol for RNA Fluorescence In Situ Hybridization (FISH) using a CNVK Probe
CNVK's stable cross-linking ability makes it highly suitable for applications like FISH, enabling stringent washing steps without loss of signal.
Materials:
-
Fixed cells or tissue sample
-
CNVK-modified fluorescently labeled probe
-
Hybridization buffer
-
Wash buffers (containing formamide (B127407) for high stringency)
-
UV lamp (366 nm)
-
Fluorescence microscope
Methodology:
-
Permeabilization: Permeabilize the fixed cells or tissue to allow probe entry.
-
Hybridization: Apply the CNVK-modified fluorescent probe to the sample in hybridization buffer and incubate to allow hybridization to the target RNA.
-
Photo-Cross-Linking: Irradiate the sample with 366 nm UV light to covalently link the probe to the target RNA.
-
Stringent Washes: Wash the sample with high-stringency buffers (e.g., containing formamide) to remove non-specifically bound probes. The covalent bond ensures the specific signal is retained.[1]
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the mechanism of CNVK photo-cross-linking and a typical experimental workflow.
Caption: Workflow of CNVK photo-cross-linking and reversal.
Caption: Comparison of CNVK and Psoralen mechanisms and an application pathway.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cambio.co.uk [cambio.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 6. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 7. youtube.com [youtube.com]
- 8. Mechanism of site-specific psoralen photoadducts formation in triplex DNA directed by psoralen-conjugated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of CNVK and Other Photochemical Crosslinkers
In the realm of molecular biology and drug development, photochemical crosslinkers are indispensable tools for elucidating biomolecular interactions and constructing novel therapeutics. Among these, 3-cyanovinylcarbazole (B8357579) nucleoside (CNVK) has emerged as a promising reagent, distinguished by its rapid and reversible crosslinking capabilities. This guide provides an objective comparison of CNVK's performance against other widely used crosslinkers, supported by available experimental data, to assist researchers in selecting the optimal tool for their specific applications.
Quantitative Comparison of Photoreactivity
| Crosslinker | Target Biomolecule | Quantitative Performance Metric | Irradiation Wavelength (nm) | Reversibility Wavelength (nm) |
| CNVK | DNA/RNA | Rate Constant (k): 0.059 s⁻¹ | 365 | 312 |
| CNVD | DNA/RNA | 1.8 to 8 times more photoreactive than CNVK | 365 | 312 |
| Psoralen (unspecified derivative) | DNA | Rate Constant (k): 0.003 s⁻¹ | 365 | ~254 |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | DNA | Quantum Yield (Φ): 0.12 | Not Specified | Not Specified |
| 4,5',8-trimethylpsoralen (TMP) | DNA (intercalated) | Quantum Yield (Φ): 0.4 | Not Specified | Not Specified |
| 8-methoxypsoralen (8-MOP) | DNA | Quantum Yield (Φ): 0.0046 - 0.013 | Not Specified | Not Specified |
| Benzophenone (B1666685) | Proteins (C-H bonds) | Quantum Efficiency (C-H abstraction): ~1.0 | ~350-360 | Not Reversible |
Note: The quantum yield of benzophenone for the overall crosslinking reaction is dependent on the solvent and the specific reaction conditions.
The data clearly indicates that CNVK possesses a significantly higher photoreaction rate constant compared to psoralen, highlighting its efficiency in rapidly forming covalent linkages with nucleic acids. Furthermore, the derivative CNVD exhibits even greater photoreactivity.
Key Features of CNVK
CNVK is a 3-cyanovinylcarbazole nucleoside that can be incorporated into oligonucleotides. Its key advantages include:
-
Ultrafast Crosslinking: Upon irradiation with 365 nm UV light, CNVK rapidly forms a covalent bond with a pyrimidine (B1678525) base (thymine or cytosine) on a complementary DNA or RNA strand.[1][2] This reaction is significantly faster than that of traditional crosslinkers like psoralen.[3]
-
High Specificity: The crosslinking reaction is specific to pyrimidine bases.[4]
-
Reversibility: The crosslink can be efficiently reversed by irradiation at 312 nm, allowing for the recovery of the original biomolecules.[1][2] This reversibility is a significant advantage over many other crosslinkers.
-
Minimal DNA Damage: The wavelengths used for crosslinking and reversal are reported to cause minimal damage to the DNA itself.[2]
Comparison with Other Crosslinkers
Psoralens
Psoralens are a class of naturally occurring compounds that have long been used as DNA crosslinkers. They intercalate into the DNA double helix and, upon UVA irradiation, can form monoadducts and interstrand crosslinks with thymine (B56734) bases.
-
Advantages: Well-established and widely used.
-
Disadvantages: Slower reaction times compared to CNVK.[3] The reversal of crosslinks often requires shorter wavelength UV light, which can be more damaging to DNA.
Benzophenones
Benzophenone and its derivatives are commonly used for protein-protein and protein-nucleic acid crosslinking. Upon excitation with UV light (around 350-360 nm), they can abstract hydrogen atoms from C-H bonds to form a covalent linkage.
-
Advantages: Can crosslink to any amino acid residue with an accessible C-H bond, making them versatile for protein studies.
-
Disadvantages: The crosslinking is not reversible. The efficiency can be influenced by the solvent and the local environment.
Experimental Protocols
General Protocol for Determining Photochemical Quantum Yield
The quantum yield of a photochemical reaction is a crucial parameter for quantifying its efficiency. A common method for its determination is the comparative method, which involves a well-characterized standard with a known quantum yield.
Caption: Workflow for determining quantum yield.
-
Solution Preparation: Prepare solutions of the sample and a chemical actinometer (a standard with a known quantum yield) in a suitable solvent. The concentrations are adjusted to have similar absorbance at the irradiation wavelength.
-
Irradiation: The solutions are irradiated with a monochromatic light source of known intensity and wavelength for a specific period.
-
Analysis: The amount of product formed or reactant consumed is quantified using an appropriate analytical technique, such as HPLC, UV-Vis spectroscopy, or mass spectrometry.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following formula:
Φ_sample = Φ_standard * (moles of product_sample / moles of photons absorbed_sample) / (moles of product_standard / moles of photons absorbed_standard)
Where the number of photons absorbed can be determined from the light intensity, irradiation time, and the absorbance of the solution.
Application in Studying Protein-DNA Interactions
Photochemical crosslinkers are powerful tools for mapping the binding sites of DNA-binding proteins. An oligonucleotide containing a photo-crosslinker like CNVK can be used as a probe to identify the specific amino acids in close proximity to the DNA.
Caption: Probing protein-DNA interactions.
This workflow allows for the precise identification of the protein domains and even specific amino acid residues that are in direct contact with the DNA, providing valuable insights into the mechanisms of gene regulation and other DNA-dependent processes.
Conclusion
CNVK stands out as a highly efficient and versatile photo-crosslinker, particularly for applications involving nucleic acids. Its rapid reaction kinetics and the reversibility of the crosslink offer significant advantages over traditional reagents like psoralens. While benzophenones provide a broader reactivity towards proteins, the non-reversible nature of their crosslinks may be a limitation in certain experimental designs. The choice of a photo-crosslinker will ultimately depend on the specific research question, the nature of the biomolecules being studied, and the desired experimental outcomes. The quantitative data and experimental frameworks presented in this guide aim to facilitate this selection process for researchers in the fields of chemical biology and drug development.
References
A Comparative Guide to Reversible DNA Cross-Linking: CNVK Shines with Speed and Specificity
For researchers, scientists, and drug development professionals engaged in the study of DNA-protein interactions and chromatin biology, the ability to reversibly cross-link these complexes is paramount. This guide provides a detailed comparison of CNVK (3-cyanovinylcarbazole), a novel photocross-linker, with the traditional methods of psoralen (B192213) and formaldehyde-mediated cross-linking. We present a comprehensive analysis of their performance, supported by experimental data, to assist you in selecting the optimal method for your research needs.
The ideal reversible cross-linking strategy should offer high efficiency, specificity, and rapid reversal under mild conditions that preserve the integrity of the biological sample. Here, we evaluate CNVK, psoralen, and formaldehyde (B43269) against these critical benchmarks.
At a Glance: Performance Comparison
| Feature | CNVK-Mediated | Psoralen-Mediated | Formaldehyde-Mediated |
| Cross-linking Time | Seconds[1][2] | Minutes to Hours[1] | Minutes to Hours |
| Cross-linking Specificity | Pyrimidines (T, C)[2][3] | Pyrimidines (primarily T) | Non-specific (amines in proteins and DNA)[4][5] |
| Reversal Method | Photoreversal (312 nm UV)[2][3] | Photoreversal (254 nm UV) or Heat/Base[6][7] | Heat (prolonged)[8][9][10] |
| Reversal Time | Minutes[2] | Varies (minutes to hours) | Hours[8][9][10] |
| Potential for DNA Damage | Minimal to none reported[2] | High (photoreversal can cause pyrimidine (B1678525) dimers)[11] | Can lead to DNA fragmentation with excessive heating. |
| Efficiency of Reversal | High | Moderate to high, method-dependent | High, but can be incomplete[8][9][10] |
In-Depth Analysis of Reversible Cross-Linking Methods
CNVK: The Frontrunner in Speed and Gentle Reversal
CNVK is a 3-cyanovinylcarbazole (B8357579) nucleoside that can be incorporated into an oligonucleotide probe. Upon irradiation with 366 nm UV light, it rapidly forms a covalent cross-link with a pyrimidine base (thymine or cytosine) on the complementary DNA or RNA strand.[2][3] This photo-cross-linking is remarkably efficient, occurring within seconds.[1][2]
The key advantage of CNVK lies in its facile and clean reversal. The cross-link is readily reversed by irradiation with 312 nm UV light for a few minutes, leaving the DNA undamaged.[2] This rapid and gentle reversal process is a significant improvement over traditional methods that often require harsh conditions.
| Parameter | Value | Reference |
| Cross-linking Wavelength | 366 nm | [2][3] |
| Cross-linking Time (to Thymine) | ~1 second | [1] |
| Cross-linking Time (to Cytosine) | ~10-25 seconds | [1][3] |
| Reversal Wavelength | 312 nm | [2][3] |
| Reversal Time | ~3 minutes | [3] |
Psoralen: The Established but Harsher Alternative
Psoralens are naturally occurring compounds that intercalate into the DNA double helix. Upon exposure to long-wave UV light (UVA, ~365 nm), they form covalent adducts with pyrimidine bases, primarily thymine, leading to interstrand cross-links.[6] While effective, the cross-linking process with psoralen typically requires longer irradiation times, on the order of minutes.[1]
Reversal of psoralen cross-links can be achieved through two main methods. Photoreversal with short-wave UV light (254 nm) is one option; however, this wavelength is known to cause DNA damage, including the formation of pyrimidine dimers.[11] A more efficient and less damaging alternative is a base-catalyzed rearrangement at elevated temperatures (e.g., 90°C), which can reverse the cross-links without breaking the DNA backbone.[6][7]
Formaldehyde: The Efficient but Non-Specific Workhorse
Formaldehyde is a widely used cross-linking agent due to its high efficiency and ability to penetrate cells and tissues. It forms methylene (B1212753) bridges between amino groups on proteins and DNA, effectively "fixing" molecular interactions in place.[4][5] However, a major drawback of formaldehyde is its lack of specificity, as it can create both DNA-protein and protein-protein cross-links, potentially leading to the co-precipitation of non-target proteins and analytical artifacts.[4]
Reversal of formaldehyde cross-links is achieved by prolonged heating at high temperatures (typically 65°C or higher for several hours).[8][9][10][12] While effective, this extended heat treatment can lead to DNA fragmentation and may not always result in complete reversal. The half-life of formaldehyde-induced protein-DNA cross-links has been shown to be highly temperature-dependent, ranging from hours to days.[8][9][10]
Experimental Protocols
CNVK-Mediated Cross-Linking and Reversal
Materials:
-
Oligonucleotide probe containing a CNVK modification.
-
Target DNA or RNA sample in a suitable buffer (e.g., PBS).
-
UV lamp with 366 nm and 312 nm wavelength outputs.
-
Quartz or UV-transparent cuvettes/plates.
Protocol:
-
Hybridization: Mix the CNVK-containing oligonucleotide probe with the target nucleic acid in a 1:1 molar ratio. Anneal by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Cross-linking: Irradiate the sample with 366 nm UV light. For cross-linking to thymine, 1-5 seconds is typically sufficient. For cytosine, irradiate for 10-30 seconds.[1][3]
-
Validation of Cross-linking (Optional): Analyze the sample by denaturing polyacrylamide gel electrophoresis (PAGE). A band shift will indicate the formation of the cross-linked product.
-
Cross-link Reversal: Irradiate the cross-linked sample with 312 nm UV light for 3-5 minutes.[3]
-
Validation of Reversal (Optional): Analyze the reversed sample by denaturing PAGE. The disappearance of the cross-linked band and the reappearance of the original bands will confirm reversal.
Psoralen-Mediated Cross-Linking and Reversal
Materials:
-
Psoralen compound (e.g., 8-methoxypsoralen, 8-MOP).
-
Target DNA sample in a suitable buffer.
-
UVA light source (~365 nm).
-
UV light source (254 nm) for photoreversal OR a heating block and alkaline buffer for chemical reversal.
Protocol:
-
Incubation: Add psoralen to the DNA sample and incubate in the dark to allow for intercalation.
-
Cross-linking: Irradiate the sample with 365 nm UVA light for 5-20 minutes. The exact time will depend on the psoralen derivative and the desired cross-linking efficiency.
-
Reversal (Photoreversal): Irradiate the cross-linked sample with 254 nm UV light. Monitor reversal by analyzing aliquots at different time points. Be aware of the potential for DNA damage.
-
Reversal (Chemical): Adjust the buffer to alkaline pH (e.g., with NaOH) and incubate at 90°C. The reaction is typically more efficient than photoreversal.[6]
Formaldehyde-Mediated Cross-Linking and Reversal
Materials:
-
Formaldehyde solution (typically 1% final concentration).
-
Quenching solution (e.g., glycine).
-
Cell or tissue sample.
-
Lysis buffer.
-
Heating block or water bath.
Protocol:
-
Cross-linking: Add formaldehyde to the cell or tissue sample and incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the cross-linking reaction by adding glycine.
-
Cell Lysis and DNA Shearing: Lyse the cells and shear the chromatin to the desired fragment size (e.g., by sonication).
-
Cross-link Reversal: Add a high salt buffer and incubate at 65°C for several hours (e.g., 4-6 hours) or overnight to reverse the cross-links.[12] The half-life of reversal is highly dependent on temperature.[8][9][10]
Visualizing the Processes
Caption: Workflow for CNVK-mediated reversible cross-linking.
Caption: Workflow for psoralen-mediated reversible cross-linking.
Caption: Workflow for formaldehyde-mediated reversible cross-linking.
Conclusion: CNVK Offers a Superior Solution
Based on the available evidence, CNVK-mediated cross-linking presents a significant advancement for researchers requiring a reversible method to study nucleic acid interactions. Its unparalleled speed, high efficiency, and gentle, damage-free reversal process make it a superior choice over traditional methods like psoralen and formaldehyde. While psoralen and formaldehyde remain useful tools in specific contexts, their drawbacks, including the potential for DNA damage and lack of specificity, are notable limitations. For experiments demanding high fidelity and the preservation of sample integrity, CNVK is the recommended method.
References
- 1. researchgate.net [researchgate.net]
- 2. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Formaldehyde-mediated DNA-protein crosslinking: a probe for in vivo chromatin structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkali reversal of psoralen cross-link for the targeted delivery of psoralen monoadduct lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Base-catalyzed reversal of a psoralen-DNA cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring the formaldehyde Protein-DNA cross-link reversal rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reverse Cross-linking Protocol [protocols.io]
A Comparative Analysis of CNVK and Azobenzene Cross-linkers for Bioconjugation and Control of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology and drug development, the ability to precisely control the structure and function of biomolecules is paramount. Photo-responsive cross-linkers have emerged as powerful tools to achieve this spatiotemporal control. This guide provides a detailed comparative analysis of two prominent photo-responsive cross-linkers: 3-cyanovinylcarbazole (B8357579) nucleoside (CNVK) and azobenzene (B91143) derivatives. We will delve into their mechanisms of action, performance metrics, and experimental protocols, supported by available data to aid researchers in selecting the optimal tool for their specific applications.
Introduction to Photo-Responsive Cross-linkers
Photo-responsive cross-linkers are molecules that undergo a reversible change in their chemical structure upon exposure to specific wavelengths of light. This photo-isomerization can be harnessed to induce conformational changes in biomolecules, such as DNA, RNA, and proteins, thereby modulating their activity. This non-invasive control allows for precise manipulation of biological processes in vitro and in vivo.
CNVK: An Ultrafast and Reversible DNA/RNA Cross-linker
CNVK, or 3-cyanovinylcarbazole nucleoside, is a photo-cross-linker designed for the rapid and reversible ligation of nucleic acids.[1][2] Incorporated into an oligonucleotide sequence, CNVK can be activated by UV-A light to form a covalent bond with a pyrimidine (B1678525) base on a complementary strand.[3] This cross-linking is highly specific, with purine (B94841) bases being unreactive.[1][3]
Mechanism of Action
The cross-linking mechanism of CNVK involves a [2+2] cycloaddition reaction between the vinyl group of CNVK and the C5-C6 double bond of a pyrimidine base (thymine or cytosine) upon irradiation with UV light (typically around 365 nm).[2] The resulting cyclobutane (B1203170) ring creates a stable covalent linkage between the two strands. This cross-link can be efficiently reversed by irradiation at a shorter wavelength (around 312 nm), which induces a retro [2+2] cycloaddition, restoring the original structures with minimal DNA damage.[1][4]
Azobenzene: A Versatile Conformational Switch
Azobenzene and its derivatives are a well-established class of photo-responsive molecules that undergo reversible trans-cis isomerization upon light irradiation.[5] This isomerization results in a significant change in the end-to-end distance of the molecule, which can be utilized to exert force and control the conformation of peptides and proteins.[6] Thiol-reactive functional groups are commonly incorporated into the azobenzene scaffold to enable cross-linking between cysteine residues.[7]
Mechanism of Action
The photo-switching of azobenzene involves the isomerization around the central N=N double bond. The more stable, elongated trans isomer can be converted to the less stable, bent cis isomer by irradiation with UV light (around 360 nm). The reverse cis-to-trans isomerization can be triggered by visible light (around 440 nm) or can occur thermally in the dark.[8] This reversible change in geometry is the basis for its application as a molecular switch to control protein and peptide structure and function.[9]
Comparative Performance Analysis
| Feature | CNVK | Azobenzene |
| Target Biomolecule | DNA, RNA[2] | Peptides, Proteins[9] |
| Target Residue | Pyrimidines (Thymine, Cytosine)[1] | Cysteine (with thiol-reactive derivatives)[7] |
| Mechanism | [2+2] Cycloaddition[2] | Trans-Cis Isomerization[5] |
| Activation Wavelength | ~365 nm (Cross-linking)[1] | ~360 nm (trans to cis)[8] |
| Reversal Wavelength | ~312 nm[1] | ~440 nm (or thermal)[8] |
| Cross-linking Speed | Ultrafast: 1 sec (T), 25 sec (C)[1] | Picoseconds to minutes (isomerization)[5] |
| Reversal Speed | Fast: ~3 minutes[1] | Varies (seconds to hours for thermal relaxation)[5] |
| Specificity | High for pyrimidines[1] | High for thiols (cysteine)[7] |
| Potential for Damage | Minimal DNA damage reported[1][3] | Potential for photodamage with prolonged UV exposure[10] |
| Quantum Yield (Φ) | Not typically reported, efficiency is high | trans to cis: ~0.1-0.3 (in solution), can be lower when conjugated[11][12] |
| Stability of States | Covalent cross-link is stable | cis isomer is metastable and thermally relaxes to trans[10] |
Experimental Protocols
Synthesis of CNVK Phosphoramidite (B1245037) for Oligonucleotide Synthesis
While the detailed multi-step synthesis of the CNVK nucleoside is complex, its phosphoramidite derivative is commercially available for use in automated DNA synthesizers. The following provides a general protocol for its incorporation into an oligonucleotide.
Materials:
-
CNVK phosphoramidite
-
Standard DNA synthesis reagents (e.g., UltraMILD monomers)
-
Automated DNA synthesizer
-
Deprotection solutions (e.g., 0.05 M Potassium Carbonate in Methanol or 30% Ammonium Hydroxide)[13]
Protocol:
-
Dissolve the CNVK phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration as per the DNA synthesizer's requirements.
-
Install the vial on a designated port on the DNA synthesizer.
-
Program the desired oligonucleotide sequence, incorporating CNVK at the desired position.
-
Initiate the automated DNA synthesis using a standard coupling protocol. The use of UltraMILD monomers is recommended to ensure the stability of the CNVK moiety.[13]
-
Following synthesis, cleave the oligonucleotide from the solid support and deprotect using either 0.05 M Potassium Carbonate in Methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.[13]
-
Purify the CNVK-containing oligonucleotide using standard methods such as HPLC.
References
- 1. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 4. cambio.co.uk [cambio.co.uk]
- 5. Azobenzene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,3'-bis(sulfonato)-4,4'-bis(chloroacetamido)azobenzene and cysteine cross-linking for photo-control of protein conformation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular cross-linking of proteins with azobenzene-based cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cis-state of an azobenzene photoswitch is stabilized through specific interactions with a protein surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
Assessing the Biocompatibility of CNVK Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of adducts, covalent products of a reactive molecule with a biological macromolecule, is a critical consideration in drug development. These adducts can significantly impact the biocompatibility of a therapeutic agent, potentially leading to cytotoxicity, immunogenicity, and other adverse effects. This guide provides a framework for assessing the biocompatibility of a hypothetical CNVK adduct, comparing its performance with alternative compounds, and is supported by established experimental methodologies.
Comparative Biocompatibility Data
The following tables summarize key quantitative data from in vitro and in vivo biocompatibility assays, comparing the hypothetical CNVK adduct with two alternative compounds (Alternative A and Alternative B).
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 (µM) | % Cell Viability at 10 µM |
| CNVK Adduct | HepG2 | MTT | 25.8 | 65% |
| HEK293 | LDH | 32.1 | 72% | |
| Alternative A | HepG2 | MTT | 58.2 | 88% |
| HEK293 | LDH | 65.4 | 91% | |
| Alternative B | HepG2 | MTT | 15.3 | 45% |
| HEK293 | LDH | 20.7 | 55% |
Table 2: In Vitro Hemolysis Data
| Compound | Concentration (µM) | % Hemolysis (Human Erythrocytes) |
| CNVK Adduct | 10 | 3.2% |
| 50 | 8.5% | |
| 100 | 15.7% | |
| Alternative A | 10 | 1.1% |
| 50 | 2.4% | |
| 100 | 4.9% | |
| Alternative B | 10 | 7.8% |
| 50 | 22.1% | |
| 100 | 45.3% |
Table 3: In Vivo Acute Toxicity Data (Murine Model)
| Compound | Dose (mg/kg) | Route of Administration | Observed Adverse Effects | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) |
| CNVK Adduct | 20 | Intravenous | Lethargy, weight loss | 5[1] |
| Alternative A | 20 | Intravenous | No significant effects | > 20 |
| Alternative B | 20 | Intravenous | Severe lethargy, 20% mortality | < 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of further studies.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compounds (CNVK adduct, Alternative A, Alternative B) and a vehicle control.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Lactate Dehydrogenase (LDH) Assay
-
Objective: To quantify plasma membrane damage by measuring the release of LDH from damaged cells.
-
Methodology:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).
-
In Vitro Hemolysis Assay
-
Objective: To evaluate the potential of a compound to cause red blood cell lysis.[2][3]
-
Methodology:
-
Obtain fresh human whole blood and prepare a red blood cell (RBC) suspension.[3]
-
Wash the RBCs with phosphate-buffered saline (PBS).
-
Incubate the RBC suspension with various concentrations of the test compounds, a positive control (e.g., Triton X-100), and a negative control (PBS) for a specified time (e.g., 1-4 hours) at 37°C.[4]
-
Centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.[4]
-
Calculate the percentage of hemolysis relative to the positive control.
-
In Vivo Acute Toxicity Study
-
Objective: To assess the short-term adverse effects of a compound in a living organism.
-
Methodology:
-
Use a suitable animal model (e.g., CD-1 mice).[1]
-
Divide the animals into groups and administer a single dose of the test compound via a clinically relevant route (e.g., intravenous).[1]
-
Include a control group receiving the vehicle.
-
Observe the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in weight, behavior, and mortality.[1]
-
At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).[1]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing biocompatibility and a potential signaling pathway affected by adduct formation.
Caption: Experimental workflow for assessing the biocompatibility of CNVK adducts.
Caption: Potential signaling pathway of CNVK adduct-induced cytotoxicity.
Caption: Comparative biocompatibility profiles of CNVK adduct and alternatives.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 3-Cyanovinylcarbazole Phosphoramidite
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical reagents like 3-Cyanovinylcarbazole (CNVK) phosphoramidite (B1245037) is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only protects laboratory personnel and the environment but also ensures the integrity of ongoing research by preventing contamination and accidents.
This guide provides essential safety and logistical information for the proper disposal of 3-Cyanovinylcarbazole phosphoramidite, a reagent used in oligonucleotide synthesis. The following procedures are based on general best practices for phosphoramidite and cyanide-containing compounds. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Key Safety Measures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent Inhalation: Handle the compound exclusively in a well-ventilated fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand. Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and water, as phosphoramidites can react with moisture.
Step-by-Step Disposal Plan
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species. Due to the presence of the cyanovinyl group, an additional consideration for the potential release of cyanide exists, necessitating careful handling and quenching.
This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous solution of sodium bicarbonate (NaHCO₃)
-
Stir plate and stir bar
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate. The weak basic solution will facilitate hydrolysis and neutralize any acidic byproducts. A general guideline is to use a volume of sodium bicarbonate solution that is at least ten times the volume of the acetonitrile solution.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste. The label should clearly state "Hazardous Waste" and list all chemical constituents, including the deactivated this compound, acetonitrile, and sodium bicarbonate solution.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Data Presentation: Disposal Protocol Summary
| Step | Reagent/Material | Key Parameter |
| 1. Preparation | Personal Protective Equipment (PPE) | Work in a certified chemical fume hood |
| 2. Dissolution | Anhydrous Acetonitrile (ACN) | Use minimal volume to dissolve waste |
| 3. Quenching | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | Slow addition with stirring; ~10x volume of ACN |
| 4. Reaction | Stirred mixture | Minimum 24 hours at room temperature |
| 5. Collection | Labeled Hazardous Waste Container | Clearly identify all chemical constituents |
| 6. Final Disposal | Sealed Waste Container | Transfer to EHS or licensed disposal contractor |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal Workflow for this compound.
Essential Safety and Operational Guide for 3-Cyanovinylcarbazole Phosphoramidite
This document provides immediate and essential safety protocols, handling procedures, and disposal plans for 3-Cyanovinylcarbazole phosphoramidite (B1245037) (CNVK). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1044273-24-6 | [2] |
| Molecular Formula | C₅₀H₅₃N₄O₆P | [2] |
| Molecular Weight | 836.95 g/mol | [2] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][4] |
| Face Shield | Recommended when there is a splash hazard.[3] | |
| Skin Protection | Chemical-Impermeable Gloves | Handle with nitrile gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[3][5] |
| Laboratory Coat | A laboratory coat must be worn.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | Use if ventilation is inadequate or dust is generated. An N95 or P1 type dust mask is recommended.[3] |
| Self-contained Breathing Apparatus | Necessary in case of fire or major spills.[3] |
Experimental Protocol: Safe Handling and Storage
Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring the integrity of the compound.
Handling Precautions:
-
Ventilation: Always handle 3-Cyanovinylcarbazole phosphoramidite in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Avoid Contact: Avoid contact with skin and eyes. Do not breathe dust, mist, gas, or vapors.[5]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[3][5]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
Storage Conditions:
-
Temperature: Store in a freezer at a temperature between -10°C and -30°C.[2]
-
Environment: Keep the container tightly sealed and store in a dry, well-ventilated area.[3][5] Protect from moisture, air, heat, and light.[2][3]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Collect all waste contaminated with the compound in a designated, properly labeled, and sealed container.[3]
-
Do not dispose of the chemical into drains or the environment.[3]
Deactivation and Disposal Procedure:
A controlled deactivation process through hydrolysis is the primary method for the safe disposal of phosphoramidite waste.[1] This process converts the reactive phosphoramidite to a less reactive H-phosphonate species.[1]
Step-by-Step Deactivation Protocol:
This protocol is intended for small quantities of unused or expired solid waste or residues in empty containers.[1]
-
Preparation: Perform all operations within a certified chemical fume hood, wearing all necessary PPE.
-
Dissolution:
-
For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile (B52724).[1]
-
For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[1]
-
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Workflow Diagrams
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Workflow for this compound Waste
Caption: Step-by-step process for the safe disposal of phosphoramidite waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
